molecular formula C22H24N2O8 B15603433 4-Epidoxycycline CAS No. 10592-13-9; 17086-28-1; 24390-14-5; 564-25-0; 83038-87-3

4-Epidoxycycline

Katalognummer: B15603433
CAS-Nummer: 10592-13-9; 17086-28-1; 24390-14-5; 564-25-0; 83038-87-3
Molekulargewicht: 444.4 g/mol
InChI-Schlüssel: SGKRLCUYIXIAHR-AKNGSSGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxycycline (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
Doxycycline is tetracycline in which the 5beta-hydrogen is replaced by a hydroxy group, while the 6alpha-hydroxy group is replaced by hydrogen. A semi-synthetic tetracycline antibiotic, it is used to inhibit bacterial protein synthesis and treat non-gonococcal urethritis and cervicitis, exacerbations of bronchitis in patients with chronic obstructive pulmonary disease (COPD), and adult periodontitis. It has a role as an antibacterial drug, an antimalarial, a geroprotector, an anti-inflammatory agent and an immunomodulator.
Doxycycline is a Tetracycline-class Drug. The chemical classification of doxycycline is Tetracyclines.
Doxycycline Hyclate is the hyclate salt form of doxycycline, a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline hyclate binds reversibly to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.
Doxycycline is a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline binds to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.
DOXYCYCLINE ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 15 approved and 71 investigational indications. This drug has a black box warning from the FDA.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-AKNGSSGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2))
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0037653, DTXSID80992212
Record name Doxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER.
Record name Doxycycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXYCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

YELLOW, CRYSTALLINE POWDER

CAS No.

564-25-0, 7164-70-7, 24390-14-5
Record name Doxycycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxycycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxycycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Doxycycline Hyclate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXYCYCLINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334895S862
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXYCYCLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 4-Epidoxycycline and its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Epidoxycycline (B601463), the C-4 epimer of the broad-spectrum antibiotic doxycycline (B596269), presents a fascinating case study in stereochemistry's critical role in drug efficacy. While structurally almost identical to its parent compound, this compound is devoid of antibiotic activity. This key difference has rendered it an invaluable tool in molecular biology, particularly for the regulation of gene expression in Tet-On and Tet-Off systems, where the antibiotic effects of doxycycline are undesirable. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action—or lack thereof—at the bacterial ribosome, and its function as a regulator of gene expression. We will explore the quantitative differences in activity between this compound and doxycycline, provide detailed experimental protocols for relevant assays, and visualize the key pathways and workflows.

Introduction: The Significance of Stereoisomerism

Tetracycline (B611298) antibiotics, a class of molecules characterized by a four-ring carbocyclic structure, have been a cornerstone of antibacterial therapy for decades. Their efficacy is intrinsically linked to their three-dimensional conformation, which allows for precise interaction with their molecular target. This compound is a naturally occurring hepatic metabolite of doxycycline and can also form through the process of epimerization, a chemical conversion at a single stereocenter.[1][2] This subtle change in the spatial arrangement of the dimethylamino group at the C-4 position of the A ring dramatically alters the molecule's biological activity, transforming it from a potent antibiotic into an inert compound from a bactericidal perspective.[1] This unique property makes this compound an ideal negative control in antibiotic research and a highly effective effector molecule for inducible gene expression systems.

Mechanism of Action: A Tale of Two Epimers

Doxycycline: Inhibition of Bacterial Protein Synthesis

The antibacterial action of doxycycline is well-established. It functions by inhibiting protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, a key component of the bacterial ribosome.[3][4] Specifically, doxycycline binds to a primary binding site on the 16S rRNA of the 30S subunit, near the A-site (aminoacyl-tRNA binding site).[3] This binding physically obstructs the incoming aminoacyl-tRNA from associating with the ribosome-mRNA complex, thereby preventing the elongation of the nascent polypeptide chain and ultimately halting bacterial growth.[3]

This compound: The Inactive Epimer
Quantitative Comparison of Antibacterial Activity

To illustrate the stark difference in antibiotic efficacy, the following table summarizes the available data on the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) for doxycycline against various bacterial strains. While specific IC50 values for this compound are not published, its lack of antibiotic activity implies that its IC50 would be significantly higher than that of doxycycline, likely outside the clinically achievable concentration range.

Compound Organism Parameter Value (µg/mL)
DoxycyclineEscherichia coli (multidrug-resistant)MIC>64 (in some resistant strains)
DoxycyclineChlamydophila psittaciIC500.497

Note: The high MIC value for doxycycline against multidrug-resistant E. coli highlights the challenge of antibiotic resistance. The IC50 value for C. psittaci demonstrates its potency against susceptible organisms.

Application in Gene Expression Systems: The Tet-On/Tet-Off System

The lack of antibiotic activity, coupled with its ability to interact with the tetracycline repressor protein (TetR), makes this compound an excellent effector molecule for the tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[5][6] These systems allow for the precise control of gene expression in eukaryotic cells.

The Tet-Off System

In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein, a fusion of TetR and the VP16 activation domain, binds to a tetracycline response element (TRE) in the promoter of a target gene, thereby activating its transcription. When this compound (or doxycycline) is added, it binds to tTA, causing a conformational change that prevents tTA from binding to the TRE, thus shutting off gene expression.

The Tet-On System

The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA). In its native state, rtTA cannot bind to the TRE. However, when this compound (or doxycycline) is present, it binds to rtTA, inducing a conformational change that allows it to bind to the TRE and activate gene transcription.

Advantages of this compound in Tet Systems

The primary advantage of using this compound in these systems is the ability to control gene expression without exerting selective pressure on the cell culture environment through antibiotic activity. This is particularly crucial for long-term experiments or in studies where the microbiome of the host organism is a factor. Studies have shown that this compound is as efficient as doxycycline in switching gene expression on and off in both in vitro and in vivo models.[5][6]

Experimental Protocols

Ribosome Binding Assay (Filter Binding Method)

This protocol provides a general framework for assessing the binding of tetracycline analogs to bacterial ribosomes.

Materials:

  • Ribosomes: Purified 70S or 30S ribosomal subunits from E. coli or other relevant bacteria.

  • Radiolabeled Ligand: [³H]-doxycycline (as a positive control) and, if available, radiolabeled this compound.

  • Unlabeled Ligands: Doxycycline and this compound for competition assays.

  • Binding Buffer: e.g., 20 mM HEPES-KOH (pH 7.6), 150 mM NH₄Cl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol.

  • Wash Buffer: Same as binding buffer.

  • Nitrocellulose Filters: 0.45 µm pore size.

  • Scintillation Vials and Fluid.

  • Filtration Apparatus.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the binding buffer, a fixed concentration of radiolabeled ligand (e.g., 1 µM [³H]-doxycycline), and varying concentrations of the unlabeled competitor (doxycycline or this compound).

  • Ribosome Addition: Add a defined concentration of ribosomal subunits (e.g., 2 µM 30S subunits) to initiate the binding reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes to allow binding to reach equilibrium.

  • Filtration: Quickly filter the reaction mixture through a pre-wetted nitrocellulose filter under vacuum. Ribosome-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filter with a small volume of cold wash buffer to remove any non-specifically bound ligand.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the unlabeled competitor concentration. From this competition curve, the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand) can be determined.

In Vitro Transcription/Translation (IVTT) Assay

This assay can be used to assess the functional consequence of ribosome binding (or lack thereof) on protein synthesis.

Materials:

  • IVTT Kit: Commercially available cell-free transcription-translation systems (e.g., from E. coli).

  • DNA Template: A plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter.

  • Amino Acids: Including a radiolabeled amino acid (e.g., [³⁵S]-methionine).

  • Test Compounds: Doxycycline and this compound at various concentrations.

  • Trichloroacetic Acid (TCA).

  • Glass Fiber Filters.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the components of the IVTT kit, the DNA template, and the mixture of amino acids including the radiolabeled one.

  • Compound Addition: Add doxycycline or this compound at a range of final concentrations to different reaction tubes. Include a no-drug control.

  • Incubation: Incubate the reactions at the optimal temperature for the IVTT system (usually 37°C) for a specified time (e.g., 1 hour).

  • Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.

  • Filtration: Collect the precipitated protein by filtering the mixture through a glass fiber filter.

  • Washing: Wash the filter to remove unincorporated radiolabeled amino acids.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of protein synthesis (as measured by radioactivity) against the concentration of the test compound. This will allow for the determination of the IC50 for inhibition of protein synthesis.

Visualizing the Mechanisms

Doxycycline's Mechanism of Action

Doxycycline_Mechanism cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit A_Site A-Site 50S_Subunit 50S Subunit P_Site P-Site Protein_Elongation Protein Chain Elongation A_Site->Protein_Elongation Facilitates Inhibition Inhibition E_Site E-Site mRNA mRNA mRNA->30S_Subunit Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters Doxycycline Doxycycline Doxycycline->A_Site Binds & Blocks

Caption: Doxycycline binds to the A-site of the 30S ribosomal subunit, blocking tRNA entry.

This compound's Lack of Antibiotic Mechanism

Epidoxycycline_Mechanism cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit A_Site A-Site 50S_Subunit 50S Subunit P_Site P-Site Protein_Elongation Protein Chain Elongation A_Site->Protein_Elongation Facilitates No_Inhibition No Inhibition E_Site E-Site mRNA mRNA mRNA->30S_Subunit Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters 4_Epidoxycycline This compound 4_Epidoxycycline->A_Site No effective binding

Caption: this compound does not effectively bind to the A-site, allowing protein synthesis to proceed.

The Tet-On Gene Expression System Workflow

Tet_On_System cluster_NoDox No this compound cluster_Dox With this compound rtTA_inactive rtTA (inactive) TRE_inactive TRE rtTA_inactive->TRE_inactive Cannot bind 4_ED This compound Gene_X_off Gene of Interest (OFF) TRE_inactive->Gene_X_off rtTA_active rtTA (active) 4_ED->rtTA_active Binds to TRE_active TRE rtTA_active->TRE_active Binds to Gene_X_on Gene of Interest (ON) TRE_active->Gene_X_on Transcription Transcription Gene_X_on->Transcription

Caption: Workflow of the Tet-On inducible gene expression system with this compound.

Conclusion

This compound serves as a powerful illustration of the principle of stereochemical specificity in pharmacology. Its inability to bind to the bacterial ribosome, a direct consequence of its epimerization at the C-4 position, renders it inactive as an antibiotic. This very lack of antibiotic activity, however, makes it an invaluable reagent in molecular biology for the precise temporal and dose-dependent control of gene expression in eukaryotic systems. For researchers in drug development, the story of this compound underscores the importance of considering all stereoisomers of a lead compound, as subtle changes in three-dimensional structure can lead to profound differences in biological activity. Understanding the mechanisms of both active and inactive isomers can provide deeper insights into drug-target interactions and pave the way for the design of more specific and effective therapeutic agents.

References

4-epidoxycycline chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Epidoxycycline (B601463) for Researchers and Drug Development Professionals

Introduction

This compound is the 4-epimer and a primary hepatic metabolite of the widely used tetracycline (B611298) antibiotic, doxycycline (B596269).[1][2] This stereoisomer is formed through a reversible chemical process known as epimerization, where the spatial arrangement of the dimethylamino group at the C-4 position of the tetracycline ring is altered.[2] This structural change is pivotal, as it leads to a significant reduction or complete loss of antibacterial activity, a defining characteristic that distinguishes it from its parent compound.[2] While it lacks antibiotic properties, this compound retains the crucial ability to interact with the tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[1][3] This unique profile makes it an invaluable tool in molecular biology and drug development, allowing for the precise control of gene expression in vitro and in vivo without the confounding side effects associated with antibiotic use, such as disruptions to the intestinal flora.[3][4]

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is critical for its application in experimental settings, including solubility for in vitro assays and molecular weight for dose calculations.

PropertyValueCitation(s)
CAS Number 6543-77-7[5][6]
Molecular Formula C₂₂H₂₄N₂O₈[1][5][6]
Molecular Weight 444.43 g/mol [5][6][7]
IUPAC Name (4R,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide[1][8]
Synonyms 4-ED, 4-epi-Doxycycline, 6-Deoxy-4-epioxytetracycline, Doxycycline EP Impurity C[1][6][7]
Appearance Solid[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Temperature -20°C[1][8]
SMILES C[C@@H]1[C@H]2--INVALID-LINK--C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C">C@@HO[6]
InChI Key JBIWCJUYHHGXTC-NLJUDYQYSA-N[1]

Mechanism of Action and Signaling Pathways

The primary utility of this compound stems from its differential biological activities compared to doxycycline.

Lack of Antibiotic Activity

Tetracycline antibiotics function by binding to the 30S ribosomal subunit in bacteria, which inhibits protein synthesis and leads to a bacteriostatic effect.[9][10] The specific stereochemistry of doxycycline at the C-4 position is crucial for this binding.[2] In this compound, the epimerization at this position alters the three-dimensional structure of the molecule, significantly diminishing its affinity for the bacterial ribosome.[2] Consequently, it does not function as an effective antibiotic.[1][3]

Regulation of Tetracycline-Inducible Gene Expression

Despite its lack of antibiotic function, this compound is a highly effective modulator of Tet-inducible gene expression systems. These systems are powerful tools for controlling the expression of a target gene in eukaryotic cells and transgenic animals.

  • Tet-Off System: In this system, a tetracycline-controlled transactivator protein (tTA) binds to a tetracycline response element (TRE) in the promoter of a target gene, thereby activating its transcription. When this compound is introduced, it binds to tTA, causing a conformational change that prevents tTA from binding to the TRE, thus switching gene expression OFF .[3]

  • Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which, in its native state, cannot bind to the TRE. The binding of this compound to rtTA induces a conformational change that allows it to bind to the TRE and activate transcription, switching gene expression ON .[3]

This compound is as efficient as doxycycline in regulating both Tet-On and Tet-Off systems, making it an ideal substitute to avoid the adverse effects of antibiotic administration in long-term or sensitive experimental models.[3]

Tet_System_Regulation cluster_0 Tet-Off System cluster_1 Tet-On System tTA tTA TRE_Off TRE tTA->TRE_Off Binds Gene_Off Target Gene TRE_Off->Gene_Off Activates mRNA_Off mRNA Gene_Off->mRNA_Off Transcription Protein_Off Protein mRNA_Off->Protein_Off Translation ED_Off This compound ED_Off->tTA Binds & Inactivates rtTA rtTA rtTA_active Active Complex rtTA->rtTA_active Binds & Activates TRE_On TRE Gene_On Target Gene TRE_On->Gene_On Activates mRNA_On mRNA Gene_On->mRNA_On Transcription Protein_On Protein mRNA_On->Protein_On Translation ED_On This compound ED_On->rtTA_active Binds & Activates rtTA_inactive->TRE_On rtTA_active->TRE_On Binds

Caption: Regulation of Tet-On/Tet-Off systems by this compound.

Experimental Protocols and Methodologies

The analysis and application of this compound involve specific experimental protocols, particularly for its quantification and in vivo administration.

High-Performance Liquid Chromatography (HPLC) for Quantification

Chromatographic methods are essential for separating and quantifying this compound from doxycycline and other degradation products.[2] A validated HPLC method with fluorescence detection has been used to determine its residues in animal tissues.[11]

Methodology for Tissue Residue Analysis: [11]

  • Sample Preparation (Liquid-Solid Extraction):

    • Homogenize tissue samples (e.g., kidney, liver, muscle).

    • Extract the analyte using a suitable solvent system.

    • Utilize a solid-phase extraction (SPE) cartridge (e.g., Bond Elut C18) for cleanup and concentration of the extract.

    • Elute the analyte and internal standard (e.g., demeclocycline) from the cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • System: Reverse-phase HPLC.

    • Detection: Fluorescence detector.

    • Internal Standard: Demeclocycline.

  • Validation:

    • The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) at concentrations relevant to maximum residue limits (MRL).

    • Linear calibration curves are generated using spiked tissue samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Tissue Tissue Sample (Kidney, Liver, etc.) Homogenize Homogenization Tissue->Homogenize Extract Solvent Extraction Homogenize->Extract SPE Solid-Phase Extraction (C18 Cartridge) Extract->SPE Cleanup Elute Elution SPE->Elute Reconstitute Dry & Reconstitute in Mobile Phase Elute->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Reverse-Phase Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification vs. Internal Standard Detect->Quantify

Caption: Experimental workflow for HPLC analysis of this compound in tissues.
In Vivo Administration for Gene Regulation

In a conditional mouse model used to study tumor regression by switching off the HER2 oncogene, this compound was administered effectively through two different routes.[3][4]

  • Method 1: In Drinking Water

    • Concentration: 7.5 mg/ml.

    • Protocol: The solution is provided to the animals for ad libitum consumption. This method is suitable for long-term, continuous administration.

  • Method 2: Subcutaneous (s.c.) Injection

    • Dosage: 10 mg/kg body weight.

    • Protocol: The calculated dose is administered via subcutaneous injection. This route allows for more precise and intermittent dosing.

Quantitative Data

In Vivo Efficacy in Tumor Regression

In a study using a conditional mouse model with established tumors (1.6 cm³) driven by the HER2 oncogene, this compound was shown to be as efficient as doxycycline and anhydrotetracycline (B590944) in inducing tumor remission.[3][4]

CompoundAdministration RouteDose/ConcentrationTumor Remission RateTime FrameCitation(s)
This compound Drinking Water7.5 mg/ml> 95%7 days[3][4]
This compound Subcutaneous (s.c.) Injection10 mg/kg> 95%7 days[3][4]
Doxycycline (Control)Drinking Water7.5 mg/ml> 95%7 days[3]
Analytical Quantification Limits

The limits of quantification (LOQ) for this compound in various edible tissues from pigs have been established using a validated HPLC method.[11]

Tissue TypeLimit of Quantification (LOQ)Citation(s)
Kidney100 µg/kg[11]
Liver100 µg/kg[11]
Skin & Fat50 µg/kg[11]
Muscle50 µg/kg[11]

Chemical Relationship to Doxycycline

This compound is not synthesized directly but is formed from the epimerization of doxycycline. This is a reversible reaction, particularly influenced by pH, with acidic conditions (pH < 5.0) favoring the formation of the 4-epimer.[2] This relationship is fundamental to understanding its presence as an impurity in doxycycline preparations and as a metabolite in vivo.

Epimerization Doxy Doxycycline (C-4α configuration) Antibiotic Activity EpiDoxy This compound (C-4β configuration) No Antibiotic Activity Doxy->EpiDoxy Epimerization (e.g., acidic pH)

Caption: Reversible epimerization of Doxycycline to this compound.

Conclusion

This compound serves as a highly specific and valuable tool for the scientific research community. Its ability to efficiently regulate tetracycline-inducible gene expression systems, combined with its lack of antibiotic activity, allows for the unambiguous study of gene function in vitro and in animal models without the confounding variables of antibiotic effects.[1][3] The data and protocols presented provide a comprehensive technical overview for researchers and drug development professionals seeking to leverage this unique compound to achieve precise temporal and spatial control over gene expression in their experimental systems.

References

4-Epidoxycycline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of 4-epidoxycycline (B601463) as a critical impurity standard in the manufacturing and quality control of doxycycline-based pharmaceuticals.

Introduction

Doxycycline (B596269), a broad-spectrum tetracycline (B611298) antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its manufacturing and formulation, however, are accompanied by the inevitable formation of impurities, which can impact its safety and efficacy. Among these, this compound stands out as a significant degradation product and a specified impurity in major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2][3] This technical guide provides a comprehensive overview of this compound, its formation, analytical quantification, regulatory specifications, and biological significance, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Formation Pathway

This compound is a stereoisomer of doxycycline, differing in the configuration at the C-4 position of the tetracycline ring structure. This epimerization is a reversible process that can occur under various conditions such as heat, humidity, and exposure to acidic or basic environments.[4][5] The formation of this compound is a critical parameter to monitor during the manufacturing process and throughout the shelf-life of doxycycline products to ensure their quality and stability.[4][6]

Table 1: Chemical and Physical Properties of Doxycycline and this compound

PropertyDoxycyclineThis compound
IUPAC Name (4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide(4R,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide[7]
CAS Number 564-25-06543-77-7[6][8]
Molecular Formula C₂₂H₂₄N₂O₈C₂₂H₂₄N₂O₈[6]
Molecular Weight 444.44 g/mol 444.44 g/mol [6]
Synonyms -Doxycycline EP Impurity C[1][7]

The epimerization process represents a key degradation pathway for doxycycline. Understanding the kinetics and influencing factors of this transformation is crucial for developing stable formulations and appropriate storage conditions.

Doxycycline Doxycycline This compound This compound Doxycycline->this compound Epimerization (Heat, pH, Humidity) This compound->Doxycycline Reversible Reaction cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Sample and Standard Solutions in Diluent Injection Inject Solutions into HPLC System SamplePrep->Injection SystemSuitabilityPrep Prepare System Suitability Solution SystemSuitabilityPrep->Injection Separation Chromatographic Separation on C8 Column Injection->Separation Detection UV Detection at 270 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Percentage of this compound Integration->Calculation cluster_ribosome Bacterial Ribosome Ribosome 30S Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks tRNA binding mRNA mRNA mRNA->Ribosome tRNA aminoacyl-tRNA tRNA->Ribosome Doxycycline Doxycycline Doxycycline->Ribosome Binds to 30S Subunit BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to Doxycycline Doxycycline MMPs Matrix Metalloproteinases (MMPs) Doxycycline->MMPs Inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Doxycycline->Cytokines Reduces Expression FAK Focal Adhesion Kinase (FAK) Phosphorylation Doxycycline->FAK Suppresses VEGF VEGF Secretion Doxycycline->VEGF Lowers Inflammation Inflammation MMPs->Inflammation Cytokines->Inflammation CellAdhesion Cell Adhesion & Migration FAK->CellAdhesion Angiogenesis Angiogenesis VEGF->Angiogenesis

References

A Comparative Analysis of the Biological Activities of Doxycycline and 4-Epidoxycycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the biological activities of doxycycline (B596269) and its C4 epimer, 4-epidoxycycline (B601463). Doxycycline, a widely used tetracycline (B611298) antibiotic, exhibits a broad spectrum of antimicrobial and non-antimicrobial properties, including anti-inflammatory and matrix metalloproteinase (MMP) inhibitory effects. This compound, a primary metabolite of doxycycline, is often considered to have significantly reduced antibiotic activity. This guide delves into a detailed comparison of their antibacterial efficacy, their impact on gene expression systems, their roles as MMP inhibitors, and their anti-inflammatory mechanisms. Quantitative data, where available, is presented in structured tables for direct comparison. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own comparative studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.

Introduction

Doxycycline is a semi-synthetic, second-generation tetracycline antibiotic that has been in clinical use for decades.[1] Its primary mechanism of antibacterial action involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2][3] Beyond its antimicrobial effects, doxycycline is known to possess a range of non-antibiotic properties, including the ability to inhibit matrix metalloproteinases (MMPs) and modulate inflammatory responses.[4][5] These pleiotropic effects have led to its investigation for a variety of conditions beyond bacterial infections.

This compound is the C4 epimer and a major hepatic metabolite of doxycycline.[6][7] The epimerization process can also occur during storage under certain conditions.[8] A crucial distinction often cited is that this compound has significantly lower antibacterial activity compared to its parent compound.[6][7] However, it has been shown to retain its ability to regulate gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems, making it a potentially useful tool in molecular biology research where antibiotic effects are undesirable.[6][7] This guide aims to provide a comprehensive technical overview and comparison of the biological activities of these two closely related molecules.

Comparative Biological Activities

Antibacterial Activity

Doxycycline's bacteriostatic action stems from its ability to bind to the 16S rRNA of the 30S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby inhibiting protein synthesis.[2][3] this compound is reported to have minimal to no antibiotic activity.[6][7]

Table 1: Minimum Inhibitory Concentration (MIC) of Doxycycline Against Various Bacterial Strains

Bacterial StrainDoxycycline MIC (µg/mL)Reference(s)
Streptococcus pneumoniae≤0.25 - ≥1[9]
Staphylococcus aureusData varies by strain[10]
Borrelia burgdorferi B310.25[7]
Multispecies Oral BiofilmNot specified[11]
Pseudomonas aeruginosa PAO116[10]
Pseudomonas aeruginosa (clinical isolate)64[10]
Legionella pneumophila0.25 - 16[4]
Regulation of Gene Expression in Tet-On/Tet-Off Systems

Both doxycycline and this compound are effective inducers in tetracycline-inducible gene expression systems.[6][7] These systems allow for the controlled expression of a gene of interest. In the Tet-Off system, the presence of doxycycline or this compound turns gene expression off. Conversely, in the Tet-On system, these molecules induce gene expression. The similar efficacy of this compound in this context, coupled with its lack of antibiotic effect, makes it a valuable alternative to doxycycline in cellular research where maintaining the integrity of the microbiome is crucial.[6][7]

Table 2: Comparison of Doxycycline and this compound in Tet-Inducible Systems

FeatureDoxycyclineThis compoundReference(s)
Efficacy in Tet-On/Off HighHigh (similarly efficient)[6][7]
Antibiotic Activity YesMinimal to none[6][7]
Use in Research Common, but with potential for off-target antibiotic effectsAdvantageous when antibiotic effects are undesirable[6][7]
Matrix Metalloproteinase (MMP) Inhibition

Doxycycline is a known broad-spectrum inhibitor of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[5][12] This inhibitory activity is independent of its antibiotic function and is thought to contribute to its therapeutic effects in conditions like periodontitis and some inflammatory skin diseases. The mechanism of inhibition is believed to involve the chelation of the Zn2+ ion in the active site of the MMP molecule.[5]

Table 3: Inhibitory Concentration (IC50) of Doxycycline Against MMPs

MMPDoxycycline IC50 (µM)Reference(s)
MMP-8 (Collagenase 2)36 (Ki)[13]
MMP-13 (Collagenase 3)>90 (against peptolide substrate)[13]
MMP-1 (Collagenase 1)>90 (slight inhibition at 90 µM)[13]
MMP-2 (Gelatinase A)Significant decrease in secretion at 30-100 µg/mL[14]
MMP-9 (Gelatinase B)Attenuated activity[15]

Note: Quantitative IC50 data for this compound's MMP inhibitory activity is not available in the reviewed literature.

Anti-inflammatory Activity

Doxycycline exerts anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production and the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[16] Studies have shown that doxycycline can reduce the secretion of cytokines like IL-1β, IL-6, IL-8, and TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][16]

While direct comparative quantitative data on the anti-inflammatory effects of this compound is limited, its structural similarity to doxycycline suggests it may possess some immunomodulatory properties.

Table 4: Effect of Doxycycline on LPS-Induced Cytokine Secretion in Macrophages

CytokineDoxycycline Concentration for Significant ReductionReference(s)
IL-1β2 µM[1]
IL-82 µM[1]
TNF-α2 µM[1]
IL-610 µM[1]

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Doxycycline has been shown to inhibit the NF-κB signaling pathway.[16] This inhibition can occur at multiple levels, including preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p65_p50 IκBα-p65/p50 (Inactive) p65_p50 p65/p50 p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc Translocation IkBa_p65_p50->p65_p50 Degradation of IκBα Doxycycline Doxycycline Doxycycline->IKK_complex Inhibits DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Doxycycline's Inhibition of the NF-κB Signaling Pathway.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.[2][3][17]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Antimicrobial stock solution (Doxycycline or this compound)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Antimicrobial Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of Doxycycline/4-Epidoxycycline in 96-well plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end_point End read_results->end_point

Workflow for MIC Determination by Broth Microdilution.
Matrix Metalloproteinase (MMP) Activity Assay (Fluorogenic Substrate Method)

This protocol describes a general method for measuring MMP activity using a fluorogenic substrate.[18][19][20][21][22]

Materials:

  • Purified active MMP enzyme or cell culture supernatant containing MMPs

  • Fluorogenic MMP substrate (FRET peptide)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

  • Test compounds (Doxycycline, this compound) and inhibitors

Procedure:

  • Prepare Reagents:

    • Dilute the MMP enzyme and test compounds to the desired concentrations in assay buffer.

    • Prepare the fluorogenic substrate solution according to the manufacturer's instructions.

  • Assay Setup:

    • Add 50 µL of the diluted MMP enzyme to each well.

    • Add 25 µL of the test compound or vehicle control to the respective wells.

    • Incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 25 µL of the fluorogenic substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm) in kinetic mode for a set period (e.g., 30-60 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the kinetic data or the total fluorescence at the endpoint.

    • Determine the percent inhibition for each test compound concentration and calculate the IC50 value.

Analysis of NF-κB p65 Nuclear Translocation by Western Blot

This protocol details the procedure for detecting the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key indicator of NF-κB activation.[8][23][24][25][26]

Materials:

  • Cell culture (e.g., macrophages)

  • Stimulant (e.g., LPS)

  • Test compounds (Doxycycline, this compound)

  • Cytoplasmic and nuclear extraction buffers

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-lamin B1 or PCNA for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Pre-treat cells with doxycycline, this compound, or vehicle control for a specified time.

    • Stimulate the cells with LPS for a short period (e.g., 30-60 minutes).

  • Cell Fractionation:

    • Harvest the cells and perform cytoplasmic and nuclear fractionation using appropriate extraction buffers to separate the cytoplasmic and nuclear proteins.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear extracts.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Analyze the band intensities for p65 in the cytoplasmic and nuclear fractions. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicates nuclear translocation. Normalize the results to the respective loading controls (lamin B1/PCNA for nuclear, GAPDH/β-actin for cytoplasmic).

Conclusion

This technical guide provides a comparative overview of the biological activities of doxycycline and its epimer, this compound. The available evidence confirms that while doxycycline is a potent broad-spectrum antibiotic, this compound exhibits significantly reduced antibacterial properties. Both compounds, however, demonstrate comparable efficacy in regulating gene expression in Tet-On/Tet-Off systems, positioning this compound as a valuable tool for research applications where antibiotic effects are confounding.

Doxycycline's well-documented non-antibiotic activities, including MMP inhibition and anti-inflammatory effects via pathways such as NF-κB, are highlighted. While it is plausible that this compound shares some of these non-antibiotic properties due to its structural similarity, there is a notable lack of quantitative data to definitively support this. Further research, employing the detailed protocols provided in this guide, is warranted to fully elucidate and quantify the comparative biological activities of this compound. Such studies will be crucial for its potential development as a non-antibiotic therapeutic agent or as a more refined tool for molecular biology research.

References

4-Epidoxycycline for Inducible Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-epidoxycycline (B601463) (4-ED) as an inducer for tetracycline-responsive gene expression systems (Tet-On/Tet-Off). It details the core principles, advantages over doxycycline (B596269), experimental protocols, and data, empowering researchers to effectively implement this tool in their work.

Executive Summary

The ability to precisely control gene expression is a cornerstone of modern biological research and drug development. Tetracycline-inducible (Tet) systems have become a gold standard for achieving temporal and dose-dependent regulation of transgenes. While doxycycline (Dox) has traditionally been the inducer of choice, its inherent antibiotic properties can lead to undesirable off-target effects, including disruption of the gut microbiome and the development of antibiotic resistance.[1][2] this compound, a stereoisomer and hepatic metabolite of doxycycline, has emerged as a compelling alternative that offers comparable induction efficiency without the antibiotic activity.[1][2] This guide delves into the fundamental aspects of using this compound for inducible gene expression, providing the necessary technical details for its successful application.

Core Principles of the Tetracycline-Inducible System

The Tet-inducible systems are binary, consisting of a regulatory protein and a responsive promoter that controls the expression of the gene of interest (GOI). There are two main versions of the system: Tet-Off and Tet-On.

2.1 The Tet-Off System

In the Tet-Off system, the tetracycline-controlled transactivator (tTA) protein, a fusion of the E. coli Tet Repressor (TetR) and the VP16 activation domain, binds to the tetracycline (B611298) response element (TRE) in the promoter of the GOI, thereby activating transcription.[3] When an inducer like this compound is present, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.

2.2 The Tet-On System

The more commonly used Tet-On system employs a reverse tetracycline-controlled transactivator (rtTA). The rtTA protein can only bind to the TRE and activate transcription in the presence of an inducer like this compound.[3] This allows for gene expression to be actively turned on by the addition of the small molecule.

The binding of this compound to tTA or rtTA is the critical event that modulates gene expression. This interaction is reversible, allowing for the dynamic control of transgene activity.

This compound: The Non-Antibiotic Inducer

This compound is the C4-epimer of doxycycline. This structural difference is key to its advantageous properties.

3.1 Key Advantages of this compound

  • Lack of Antibiotic Activity: The primary advantage of this compound is its lack of significant antibiotic activity.[1][2] This is particularly crucial for in vivo studies, as it avoids the confounding effects of doxycycline on the gut microbiome and reduces the selective pressure for the development of antibiotic-resistant bacteria.[1][2]

  • Reduced Off-Target Effects: Studies in Saccharomyces cerevisiae have shown that this compound elicits fewer genome-wide changes in gene expression compared to doxycycline.[4][5][6] Furthermore, it has been demonstrated to have less detrimental effects on mitochondrial health, a known off-target effect of doxycycline.[4][5][6]

  • Comparable Induction Efficiency: Multiple studies have confirmed that this compound is as efficient as doxycycline in switching gene expression on and off in both Tet-On and Tet-Off systems, both in vitro and in vivo.[1][2]

3.2 Mechanism of Action

Quantitative Data

While direct, side-by-side quantitative comparisons of in vitro dose-response and induction kinetics for this compound and doxycycline in mammalian cells are not extensively published, the available data from in vivo studies and comparative efficiency reports provide valuable insights.

Table 1: In Vivo Dosage and Efficacy Comparison

ParameterThis compoundDoxycyclineReference(s)
Route of Administration Drinking WaterDrinking Water[1][2]
Effective Concentration 7.5 mg/ml7.5 mg/ml[1][2]
Route of Administration Subcutaneous Injection-[1][2]
Effective Dosage 10 mg/kg body weight-[1][2]
In Vivo Efficacy >95% tumor remission in a HER2-inducible mouse model within 7 days>95% tumor remission in a HER2-inducible mouse model within 7 days[1][2]

Table 2: Qualitative Comparison of Inducer Properties

PropertyThis compoundDoxycyclineReference(s)
Induction Efficiency ComparableHigh[1][2]
Antibiotic Activity None reportedYes[1][2]
Off-Target Gene Expression LowerHigher[4][5][6]
Mitochondrial Health Impact Less detrimentalDetrimental[4][5][6]

Experimental Protocols

The following protocols are adapted from standard procedures for doxycycline-inducible systems and should be optimized for your specific cell line and experimental setup.

5.1 Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile container.

  • Dissolving: Dissolve the powder in a suitable solvent. This compound is soluble in DMSO and methanol. For cell culture, it is recommended to dissolve it in sterile water or PBS. If using an organic solvent, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.1%).

  • Concentration: Prepare a concentrated stock solution, for example, 1 mg/ml.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

5.2 In Vitro Induction of Gene Expression in Mammalian Cells

This protocol provides a general framework for inducing a gene of interest in a stable cell line containing a Tet-On system.

  • Cell Plating: Plate the cells at a density that will allow for logarithmic growth during the induction period.

  • Dose-Response Optimization (Recommended): To determine the optimal concentration of this compound for your specific cell line and construct, perform a dose-response experiment.

    • Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A suggested starting range is 10 ng/ml to 1000 ng/ml.

    • Include a no-inducer control (0 ng/ml).

    • Replace the medium on your cells with the medium containing the different concentrations of this compound.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

    • Assess the expression of your gene of interest using an appropriate method (e.g., qPCR, Western blot, fluorescence microscopy, or a reporter assay).

  • Induction Experiment:

    • Based on your optimization experiment, prepare complete cell culture medium containing the optimal concentration of this compound.

    • Remove the existing medium from your cells and replace it with the induction medium.

    • Incubate the cells for the desired duration. Note that the half-life of doxycycline in cell culture medium is approximately 24 hours, and a similar stability can be expected for this compound.[8] For long-term experiments, the medium should be replaced with fresh induction medium every 48-72 hours.

  • Analysis: Harvest the cells and analyze the expression of your gene of interest.

5.3 Reversibility of Induction

To turn off gene expression in a Tet-On system, simply remove the this compound-containing medium.

  • Aspirate the induction medium from the cells.

  • Wash the cells once with sterile PBS to remove any residual inducer.

  • Add fresh, pre-warmed complete culture medium without this compound.

  • Monitor the decrease in gene expression over time. The rate of decrease will depend on the stability of the mRNA and protein of your gene of interest.

Visualizations

6.1 Signaling Pathways

Tet_Off_System cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm tTA tTA TRE TRE tTA->TRE Binds tTA_inactive tTA (inactive) GOI Gene of Interest TRE->GOI Activates mRNA mRNA GOI->mRNA Transcription Four_ED_in This compound Four_ED_in->tTA Binds & Inactivates Four_ED_out This compound (absent) Tet_On_System cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rtTA_active rtTA (active) TRE TRE rtTA_active->TRE Binds GOI Gene of Interest TRE->GOI Activates mRNA mRNA GOI->mRNA Transcription Four_ED_in This compound rtTA_inactive rtTA (inactive) Four_ED_in->rtTA_inactive Binds & Activates Four_ED_out This compound (absent) Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 4-ED Stock Solution (1 mg/ml) D Perform Dose-Response Titration (10-1000 ng/ml) A->D B Culture Stable Tet-inducible Cell Line C Plate Cells for Experiment B->C C->D E Induce with Optimal 4-ED Concentration D->E Determine Optimal Concentration F Incubate (e.g., 24-72h) Replenish medium for long-term induction E->F G Harvest Cells F->G H Analyze Gene/Protein Expression (qPCR, Western, etc.) G->H

References

4-Epidoxycycline as a Superior Effector for Tet-Off Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetracycline-inducible (Tet) gene expression system is a cornerstone of modern biological research, enabling precise temporal and quantitative control over gene of interest (GOI) expression. The Tet-Off variant, in which gene expression is active in the absence of an effector molecule, is a widely used configuration. Doxycycline (B596269), a tetracycline (B611298) analog, has traditionally been the effector of choice for repressing transcription in this system. However, its inherent antibiotic properties can lead to undesirable off-target effects, particularly in long-term in vivo studies, by disrupting the host's microbiome. This guide details the use of 4-epidoxycycline (B601463), a non-antibiotic metabolite of doxycycline, as a highly effective alternative for regulating the Tet-Off system. Clinical and preclinical data demonstrate that this compound matches the repressive efficiency of doxycycline without its antibiotic-associated drawbacks, positioning it as a superior choice for sensitive and long-term gene regulation studies.

Introduction to the Tet-Off System

The Tet-Off system is a binary transgenic platform for inducible gene expression.[1] It relies on two key components: the tetracycline-controlled transactivator (tTA) protein and a tetracycline response element (TRE) that drives the expression of the GOI. The tTA protein is a fusion of the tetracycline repressor (TetR) from Escherichia coli and the VP16 activation domain from Herpes Simplex Virus.[2] In the absence of an effector molecule, tTA binds to the TRE and activates transcription of the downstream gene.[1] When an effector molecule such as doxycycline or this compound is introduced, it binds to the tTA protein, inducing a conformational change that prevents tTA from binding to the TRE, thereby silencing gene expression.[1] This reversible control makes the Tet-Off system a powerful tool for studying gene function.

This compound: A Non-Antibiotic Effector

This compound is a hepatic metabolite of doxycycline. A key advantage of this compound is its lack of antibiotic activity, which mitigates the risk of disrupting the intestinal flora, a common side effect of doxycycline that can lead to diarrhea and colitis. Studies have shown that this compound is as efficient as doxycycline in regulating gene expression in both Tet-Off and Tet-On systems, making it an ideal substitute for long-term or sensitive in vivo experiments where microbiome health is a concern.

Quantitative Comparison of this compound and Doxycycline

A pivotal study by Eger et al. (2004) demonstrated the comparable in vivo efficacy of this compound and doxycycline in a Tet-Off-regulated HER2-dependent tumor model. While specific in vitro dose-response curves from this study are not publicly detailed, the in vivo data clearly show equivalent potency in repressing the target gene, leading to significant tumor remission.

Table 1: In Vivo Efficacy of this compound vs. Doxycycline in a HER2-Driven Tet-Off Mouse Model

Effector MoleculeAdministration RouteDosageTumor Remission (after 7 days)Reference
DoxycyclineDrinking Water7.5 mg/ml> 95%
This compound Drinking Water7.5 mg/ml> 95%
This compound Subcutaneous Injection10 mg/kg body weight> 95%
AnhydrotetracyclineSubcutaneous Injection10 mg/kg body weight> 95%

Signaling Pathways and Experimental Workflows

Mechanism of Gene Repression in the Tet-Off System by this compound

The following diagram illustrates the molecular mechanism of the Tet-Off system and the role of this compound in repressing gene expression.

Tet_Off_System Mechanism of the Tet-Off System with this compound cluster_0 Gene Expression ON (No this compound) cluster_1 Gene Expression OFF (With this compound) tTA_protein_active tTA Protein TRE_active TRE tTA_protein_active->TRE_active Binds GOI_active Gene of Interest TRE_active->GOI_active Activates Transcription mRNA_active mRNA GOI_active->mRNA_active Transcription Protein_active Protein mRNA_active->Protein_active Translation 4_ED This compound tTA_protein_inactive tTA Protein 4_ED->tTA_protein_inactive Binds and Inactivates TRE_inactive TRE tTA_protein_inactive->TRE_inactive Cannot Bind GOI_inactive Gene of Interest TRE_inactive->GOI_inactive No Activation No_mRNA No Transcription GOI_inactive->No_mRNA Experimental_Workflow Workflow for Quantifying Gene Repression A 1. Culture Tet-Off Cell Line Expressing GOI C 3. Dose-Response Treatment (Varying concentrations of 4-ED) A->C B 2. Prepare this compound Stock Solution B->C D 4. Harvest Cells C->D E 5. Protein Extraction D->E F 6. Western Blot Analysis (Quantify GOI protein levels) E->F G 7. Data Analysis (Generate dose-response curve, calculate IC50) F->G

References

Preliminary In Vitro Studies of 4-Epidoxycycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro studies on 4-epidoxycycline (B601463), an epimer and hepatic metabolite of the widely used tetracycline (B611298) antibiotic, doxycycline (B596269). Intended for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's in vitro activity, focusing on its role in inducible gene expression systems, its purported lack of antibacterial action, and potential anti-inflammatory and cytotoxic effects. This guide presents available data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development.

Introduction

This compound (4-ED) is a stereoisomer of doxycycline, formed through epimerization at the C4 position. This structural alteration is reported to significantly reduce or eliminate its antibacterial properties while preserving its ability to interact with the tetracycline repressor protein (TetR) and its reverse mutant (rtetR). This unique characteristic makes this compound a valuable tool in molecular biology, particularly for the regulation of gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems without the confounding effects of an antibiotic. This guide delves into the in vitro evidence supporting these claims and provides a framework for future investigations.

In Vitro Efficacy in Gene Expression Regulation

This compound is recognized as an effective alternative to doxycycline for controlling gene expression in Tet-inducible systems. It has been demonstrated to be "similarly efficient" in regulating the expression of transgenes, such as the human epidermal growth factor receptor 2 (HER2).[1][2]

Data on Gene Regulation
Parameter This compound Doxycycline Reference
Gene Regulation Efficiency Similarly efficientStandard inducer[1][2]
Off-Target Gene Expression Fewer off-target effects observed in yeastMore significant off-target effects on mitochondrial gene expression observed in yeast[3][4]
Experimental Protocol: In Vitro Gene Induction Assay (Luciferase Reporter)

This protocol describes a general method for quantifying the induction of a reporter gene (e.g., luciferase) in a Tet-On system in response to an inducer like this compound.

Objective: To determine the dose-dependent effect of this compound on the expression of a target gene under the control of a tetracycline-responsive element (TRE).

Materials:

  • Mammalian cell line stably expressing the Tet-On 3G transactivator and a TRE-driven luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (Tet-free).

  • This compound and Doxycycline (for comparison).

  • Phosphate-Buffered Saline (PBS).

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Induction: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or doxycycline. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer as per the manufacturer's instructions for the luciferase assay kit.

  • Luminometry: Transfer the cell lysate to a luminometer plate and add the luciferase substrate. Measure the luminescence.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and plot the dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow

TetOn_System cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4ED This compound rtTA_inactive rtTA (inactive) 4ED->rtTA_inactive Binds to rtTA rtTA_active rtTA (active) rtTA_inactive->rtTA_active Conformational Change TRE Tetracycline Response Element (TRE) rtTA_active->TRE Binds to TRE GOI Gene of Interest (e.g., HER2, Luciferase) TRE->GOI Promotes Transcription mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation

Figure 1. Simplified signaling pathway of the Tet-On inducible gene expression system activated by this compound.

Gene_Induction_Workflow Start Seed Cells in 96-well plate Induction Add varying concentrations of this compound Start->Induction Incubation Incubate for 24-48 hours Induction->Incubation Lysis Lyse cells Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Analyze Data (Dose-Response Curve, EC50) Luminometry->Analysis

Figure 2. Experimental workflow for the in vitro gene induction assay.

Antibacterial Activity

A key characteristic of this compound highlighted in the literature is its lack of significant antibacterial activity, a stark contrast to its parent compound, doxycycline.[1][2]

Data on Antibacterial Activity

Despite frequent statements about its lack of antibiotic effect, specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains are not available in the reviewed literature. Such data is crucial for a definitive quantitative assessment.

Bacterial Strain This compound MIC (µg/mL) Doxycycline MIC (µg/mL) Reference
Escherichia coliData not available0.5 - >128[5]
Staphylococcus aureusData not available0.12 - 4[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound and Doxycycline.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound and doxycycline in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Anti-Inflammatory and Cytotoxic Profile

The anti-inflammatory and cytotoxic properties of this compound have not been extensively studied in vitro. In contrast, doxycycline is known to possess anti-inflammatory effects independent of its antimicrobial activity.

Data on Anti-inflammatory and Cytotoxic Effects

There is currently no published in vitro data available on the anti-inflammatory (e.g., inhibition of cytokine release) or cytotoxic (e.g., IC50 values in mammalian cell lines) effects of this compound.

Assay Cell Line This compound Doxycycline Reference
Cytokine Release (e.g., TNF-α, IL-6) Macrophages (e.g., RAW 264.7)Data not availableInhibition observed[6]
Cytotoxicity (IC50) e.g., HEK293, HepG2Data not availableVariable, cell-dependent[7]
Experimental Protocol: In Vitro Cytokine Release Assay

This protocol provides a general method for assessing the anti-inflammatory potential of this compound by measuring its effect on cytokine production in stimulated immune cells.

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Cell culture medium.

  • LPS from E. coli.

  • This compound.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

Procedure:

  • Cell Seeding: Plate macrophages in 24-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS to the wells to induce an inflammatory response. Include appropriate controls (untreated cells, LPS only, this compound only).

  • Incubation: Incubate for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of cytokines in the supernatants using specific ELISA kits.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound on mammalian cells.

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2).

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Conclusion

Preliminary in vitro studies indicate that this compound is a promising tool for the regulation of gene expression in tetracycline-inducible systems, offering an alternative to doxycycline that is reportedly devoid of antibiotic activity. However, a significant gap exists in the publicly available literature regarding quantitative data on its efficacy in gene regulation (EC50 values), its lack of antibacterial action (MIC values), and its potential anti-inflammatory and cytotoxic profiles. The experimental protocols detailed in this guide provide a framework for researchers to generate this crucial data, which will be essential for the comprehensive evaluation and future application of this compound in research and development.

References

The Non-Antibiotic Persona of 4-Epidoxycycline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the non-antibiotic characteristics of 4-epidoxycycline (B601463), a hepatic metabolite of the widely used tetracycline (B611298) antibiotic, doxycycline (B596269).[1][2][3][4] While doxycycline itself exhibits a range of non-antimicrobial activities, including anti-inflammatory and matrix metalloproteinase (MMP) inhibitory effects, this compound presents a compelling case for therapeutic applications where antibiotic activity is not desired. This document summarizes the current understanding of this compound, provides comparative data with doxycycline where available, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Introduction to this compound: Beyond the Antibiotic Shadow

This compound is a stereoisomer of doxycycline, formed through epimerization at the C-4 position.[5] Crucially, this structural alteration is reported to lead to a loss of antibiotic activity, a characteristic that has been demonstrated in mice.[1][2][3][4] This lack of antimicrobial action makes this compound an attractive alternative to doxycycline for applications where the non-antibiotic properties are sought, thereby avoiding the potential for inducing bacterial resistance and disrupting the gut microbiome.[2][3][4]

The primary application of this compound to date has been in the regulation of gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems, where it has been shown to be as efficient as doxycycline.[2][3][4] However, the exploration of its intrinsic non-antibiotic therapeutic potential is an emerging area of interest.

Comparative Non-Antibiotic Properties: this compound vs. Doxycycline

While direct quantitative data on the non-antibiotic effects of this compound is limited in the current scientific literature, we can infer its potential by examining the well-documented properties of its parent compound, doxycycline, and other chemically modified tetracyclines (CMTs).

Anti-Inflammatory Activity

Doxycycline is known to possess significant anti-inflammatory properties, independent of its antimicrobial action.[6][7][8] These effects are attributed to its ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. While direct comparative studies are lacking, it is plausible that this compound shares some of these anti-inflammatory capabilities.

Table 1: Quantitative Data on the Anti-Inflammatory Effects of Doxycycline

ParameterCell Type/ModelStimulantDoxycycline ConcentrationObserved EffectCitation
IL-8, TNF-α, IL-6 Gene Expression HaCaT cellsLPS0.3, 0.6, 1.5, and 3 µg/mLDose-dependent modulation of cytokine gene expression.[1]
MPO and LDH Release In vitro assays-0.001 to 1 µg/mLSignificant inhibition.[2]
Leukocyte Migration Mouse peritonitis modelCarrageenan1 and 5 mg/kg, i.p.Efficacious reduction.[2]
Paw Edema Rat modelCarrageenan10, 25, and 50 mg/kg, i.p.Efficacious reduction.[2]
Matrix Metalloproteinase (MMP) Inhibition

A key non-antibiotic feature of tetracyclines is their ability to inhibit MMPs, a family of enzymes involved in extracellular matrix degradation and implicated in various pathological processes, including inflammation and cancer metastasis.[6][7] Doxycycline is a known broad-spectrum MMP inhibitor.[9] The potential of this compound as an MMP inhibitor remains to be quantitatively determined.

Table 2: IC50 Values for MMP Inhibition by Tetracyclines (Note: Data for this compound is not available)

CompoundMMP TargetIC50 (µM)Citation
Doxycycline MMP-9608.0[3]
Minocycline MMP-910.7[3]
Tetracycline MMP-940.0[3]
Doxycycline MMP-8~30 (for 50-60% inhibition)[10]
Doxycycline MMP-13~30 (for 50-60% inhibition)[10]

Key Signaling Pathways Modulated by Doxycycline (Potential Relevance to this compound)

The non-antibiotic effects of doxycycline are mediated through its interaction with several intracellular signaling pathways. Given the structural similarity, it is hypothesized that this compound may modulate similar pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Doxycycline has been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory genes.[11][12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4 TLR4/TNFR LPS/TNF-α->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IκBα->Ubiquitination &\nDegradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Doxycycline Doxycycline (and potentially This compound) Doxycycline->IKK Inhibits DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes

Figure 1: Inhibition of the NF-κB signaling pathway by doxycycline.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are involved in cellular processes like proliferation and inflammation. Doxycycline has been reported to inhibit the ERK/MAPK pathway.[13]

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors (e.g., c-myc) ERK->Transcription Factors Doxycycline Doxycycline (and potentially This compound) Doxycycline->MEK Inhibits Gene Expression Gene Expression (Proliferation, Inflammation) Transcription Factors->Gene Expression

Figure 2: Doxycycline's inhibitory effect on the MAPK/ERK pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the non-antibiotic properties of tetracycline derivatives.

Gelatin Zymography for MMP Activity

This protocol is adapted from standard procedures for detecting gelatinase (MMP-2 and MMP-9) activity.

Materials:

  • Cell culture medium (serum-free)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE equipment

  • Zymogram precast gels (containing gelatin) or reagents to cast your own

  • Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100)

  • Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Wash cells with serum-free medium and then incubate in serum-free medium for 24-48 hours to collect conditioned medium containing secreted MMPs.

    • Centrifuge the conditioned medium to remove cells and debris.

    • Determine the protein concentration of the supernatant.

  • Electrophoresis:

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

    • Load samples onto the gelatin-containing polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.

  • Renaturation and Development:

    • Carefully remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer with gentle agitation to remove SDS.

    • Incubate the gel in Zymogram Developing Buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

    • Quantify the bands using densitometry software.

Gelatin_Zymography_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_activity Enzyme Activity cluster_analysis Analysis A Conditioned Media Collection B Protein Quantification A->B C Mix with Non-reducing Sample Buffer B->C D Load onto Gelatin Gel C->D E Run SDS-PAGE at 4°C D->E F Renature MMPs (Triton X-100) E->F G Incubate in Developing Buffer (37°C) F->G H Stain with Coomassie Blue G->H I Destain and Visualize Clear Bands H->I J Densitometry I->J

Figure 3: Workflow for Gelatin Zymography.
Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines the steps to assess the effect of a compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.

Materials:

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • Protein concentration assay kit

  • SDS-PAGE and Western blotting equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the test compound (e.g., this compound) for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

    • For total cell lysates, wash cells with cold PBS and lyse with lysis buffer.

    • For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Membrane Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Normalize the protein of interest to a loading control (β-actin for total and cytoplasmic lysates, lamin B1 for nuclear lysates).

Future Directions and Conclusion

The absence of direct quantitative data on the non-antibiotic properties of this compound represents a significant knowledge gap. Future research should focus on:

  • Quantitative in vitro assays: Directly comparing the IC50 values of this compound and doxycycline for the inhibition of various MMPs.

  • Anti-inflammatory studies: Assessing the effect of this compound on cytokine production (at both the gene and protein level) in various cell types stimulated with inflammatory agents.

  • Signaling pathway analysis: Investigating the impact of this compound on the NF-κB and MAPK pathways to determine if it mirrors the activity of doxycycline.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases where doxycycline has shown promise.

References

Methodological & Application

Application Notes and Protocols for 4-Epidoxycycline Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Epidoxycycline (B601463) (4-ED) is a stereoisomer and hepatic metabolite of doxycycline (B596269). In recent years, it has emerged as a valuable alternative to doxycycline for regulating gene expression in tetracycline-inducible (Tet-On/Tet-Off) mouse models.[1][2] The primary advantage of 4-ED is its lack of antibiotic activity, which circumvents common doxycycline-induced side effects such as imbalances in the intestinal flora, diarrhea, and colitis.[1][2] This allows for long-term studies with fewer confounding variables and reduces the risk of generating antibiotic-resistant bacteria.[1][2]

These application notes provide a comprehensive overview of this compound administration in mouse models, including detailed protocols and quantitative data to guide researchers in designing their experiments.

Data Presentation

Table 1: In Vivo Administration and Efficacy of this compound in Mouse Models
Parameter This compound (4-ED) Doxycycline (Positive Control) Anhydrotetracycline (Positive Control) Reference
Route of Administration In drinking waterIn drinking waterSubcutaneous (s.c.) injection[1]
Concentration/Dosage 7.5 mg/ml7.5 mg/ml10 mg/kg body weight[1]
Treatment Duration 7 days7 days7 days[1]
Mouse Model Conditional HER2 oncogene expressionConditional HER2 oncogene expressionConditional HER2 oncogene expression[1]
Tumor Volume (Initial) 1.6 cm³1.6 cm³1.6 cm³[1]
Tumor Remission > 95%> 95%> 95%[1]
Parameter This compound (4-ED) Doxycycline (Positive Control) Reference
Route of Administration Subcutaneous (s.c.) injectionNot specified in this comparison[1]
Concentration/Dosage 10 mg/kg body weightNot specified in this comparison[1]
Treatment Duration 7 daysNot specified in this comparison[1]
Mouse Model Conditional HER2 oncogene expressionNot specified in this comparison[1]
Tumor Volume (Initial) 1.6 cm³Not specified in this comparison[1]
Tumor Remission > 95%Not specified in this comparison[1]

Experimental Protocols

Protocol 1: Administration of this compound in Drinking Water

This protocol is designed for the systemic delivery of this compound to induce or suppress gene expression in a Tet-inducible mouse model.

Materials:

  • This compound (powder form)

  • Sterile, purified water (e.g., reverse osmosis purified water)

  • Light-blocking or tinted water bottles

  • Standard mouse chow

  • Appropriate mouse strain with a Tet-inducible system

  • Calibrated scale

  • Magnetic stirrer and stir bar

  • pH meter and solutions for acidification (optional, e.g., HCl)

Procedure:

  • Preparation of 4-ED Solution:

    • Weigh the required amount of this compound powder to achieve a final concentration of 7.5 mg/ml.

    • In a sterile container, dissolve the 4-ED powder in sterile, purified water.

    • Use a magnetic stirrer to ensure complete dissolution.

    • Note: While not explicitly stated for 4-ED, doxycycline solutions are often acidified to a pH of ~2.6 to improve stability.[3] This may be considered for 4-ED as well, though its stability in neutral water is generally good for at least 7 days.[3]

  • Animal Acclimatization:

    • House the mice in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum for at least one week before the experiment.[4]

  • Administration:

    • Replace the regular drinking water with the freshly prepared 4-ED solution in light-blocking or tinted water bottles. While studies have shown doxycycline to be stable in clear bottles under vivarium lighting, tinted bottles are a common precaution.[3]

    • Ensure fresh 4-ED solution is provided at least every 7 days.[3]

  • Monitoring:

    • Monitor the mice daily for any signs of distress, changes in behavior, or alterations in food and water consumption.

    • Measure tumor volume (if applicable) or collect relevant tissues for analysis at predetermined time points.

Protocol 2: Subcutaneous Administration of this compound

This protocol is suitable for delivering a precise dose of this compound.

Materials:

  • This compound (powder form)

  • Sterile saline solution (0.9% NaCl) or another appropriate vehicle

  • Sterile 1 ml syringes with 25-27 gauge needles

  • Appropriate mouse strain with a Tet-inducible system

  • Calibrated scale

  • Vortex mixer

Procedure:

  • Preparation of 4-ED Injection Solution:

    • Calculate the total volume of injection solution needed based on the number of mice and the dosage (10 mg/kg body weight).

    • Weigh the appropriate amount of this compound powder.

    • Dissolve the powder in sterile saline to the desired final concentration. Ensure the volume to be injected per mouse is manageable (e.g., 100-200 µl).

    • Vortex the solution until the 4-ED is completely dissolved.

  • Animal Handling and Injection:

    • Weigh each mouse to accurately calculate the injection volume.

    • Gently restrain the mouse and lift the skin on the upper back to form a tent.

    • Insert the needle into the base of the tented skin, parallel to the spine.

    • Inject the calculated volume of the 4-ED solution subcutaneously.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue daily monitoring and experimental measurements as described in Protocol 1.

Visualizations

Signaling Pathway and Experimental Workflow

Tet_Inducible_System cluster_workflow Experimental Workflow cluster_pathway Molecular Mechanism (Tet-On System) Mouse Transgenic Mouse (e.g., Tet-On System) Admin This compound Administration Mouse->Admin Treatment Monitor Monitoring & Data Collection Admin->Monitor Induces Gene Expression ED This compound Admin->ED Initiates Outcome Experimental Outcome (e.g., Tumor Remission) Monitor->Outcome Analysis rtTA rtTA Protein (inactive) ED->rtTA Binds to rtTA_active rtTA Protein (active complex) TRE Tetracycline Response Element (TRE) rtTA_active->TRE Binds to Gene Target Gene TRE->Gene Promotes Transcription Protein Target Protein Gene->Protein Translation

Caption: Workflow of 4-ED administration and its molecular mechanism in a Tet-On system.

Logical Relationship of 4-ED vs. Doxycycline

ED_vs_Dox cluster_comparison Comparison of Inducers cluster_properties Key Properties and Effects Inducers Inducers for Tet Systems ED This compound Inducers->ED Dox Doxycycline Inducers->Dox GeneSwitch Efficient Gene Switching ED->GeneSwitch Equivalent to Doxycycline Antibiotic Antibiotic Activity ED->Antibiotic Lacks Dox->GeneSwitch Dox->Antibiotic SideEffects Gut Microbiota Disruption Antibiotic->SideEffects

Caption: Comparison of properties between this compound and Doxycycline.

References

Application Notes and Protocols for Preparing 4-Epidoxycycline Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epidoxycycline (B601463) is a key regulatory agent for tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. As a stereoisomer and the primary hepatic metabolite of doxycycline (B596269), it offers a distinct advantage for in vitro and in vivo studies by effectively modulating gene expression without the confounding antibiotic effects associated with doxycycline.[1][2][3] This attribute makes this compound an invaluable tool for precise and controlled investigation of gene function. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Physicochemical Properties and Solubility

Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical characteristics. This data is crucial for selecting the appropriate solvent and ensuring the stability of the stock solution.

PropertyValueReference
Molecular Weight 444.4 g/mol [4]
Appearance Solid[2]
Solubility in DMSO >10 mg/mL[5]
Solubility in Methanol ~1 mg/mL[5]
Solubility in Water Insoluble[5]

Recommended Protocol for Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing and Calculation:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the tube.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution with 10 mg of powder, 1 mL of DMSO is needed).

  • Dissolution:

    • In a sterile environment (e.g., a laminar flow hood), add the calculated volume of anhydrous/sterile DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[6]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short to medium-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7] Protect the aliquots from light.

Quality Control and Handling

  • Solvent Quality: Use high-purity, anhydrous DMSO to prevent degradation of this compound.

  • Sterility: While DMSO is generally considered sterile, it is good practice to perform all dissolution and aliquoting steps in a sterile environment to prevent contamination of cell cultures.

  • Avoid Moisture: this compound is susceptible to degradation in the presence of moisture. Ensure that the DMSO and all equipment are dry.

Experimental Protocol: Induction of Gene Expression in a Tet-On System

This protocol describes the use of the this compound stock solution to induce gene expression in a Tet-On inducible cell line.

Materials:

  • Tet-On inducible cell line cultured in appropriate media

  • Prepared 10 mg/mL this compound stock solution in DMSO

  • Sterile cell culture plates and consumables

  • Complete cell culture medium

Procedure:

  • Cell Seeding:

    • Seed the Tet-On inducible cells in a multi-well plate at a density appropriate for your experiment to allow for optimal growth and induction.

    • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.

    • Prepare a serial dilution of the stock solution in sterile complete cell culture medium to achieve the desired final working concentrations. A typical starting working concentration for doxycycline-based systems is 1 µg/mL.[8] It is highly recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) to determine the optimal concentration for your specific cell line and promoter construct.[9]

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]

  • Induction:

    • Aspirate the old medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the equivalent concentration of DMSO) and a negative control (untreated cells).

    • Incubate the cells for the desired induction period (e.g., 24-72 hours). The optimal induction time should be determined empirically for your gene of interest. For stable expression, the medium containing this compound should be replenished every 48 hours, as the half-life of doxycycline in culture is approximately 24 hours.[10][11]

  • Analysis of Gene Expression:

    • Following the induction period, harvest the cells and analyze the expression of the target gene using appropriate methods such as quantitative PCR (qPCR), Western blotting, or functional assays.

Summary of Key Experimental Parameters

ParameterRecommended Range/ValueNotes
Stock Solution Conc. 1-10 mg/mL in DMSOA 10 mg/mL stock is convenient for making dilutions.
Stock Solution Storage -20°C (1 month) or -80°C (6 months), protected from light.[7]Aliquot to avoid repeated freeze-thaw cycles.
Working Concentration 0.1 - 5 µg/mLThe optimal concentration should be determined empirically for each cell line and construct through a dose-response experiment.[9]
Final DMSO Conc. ≤ 0.1%High concentrations of DMSO can be toxic to cells.[6]
Induction Time 24 - 72 hoursThe optimal time depends on the kinetics of transcription, translation, and protein stability for the gene of interest.

Visualization of Experimental Workflow and Mechanism

G cluster_prep Stock Solution Preparation cluster_use Cell Culture Application weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mg/mL) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw Retrieve for Experiment dilute Dilute in Culture Medium (e.g., 1 µg/mL) thaw->dilute induce Add to Cells & Incubate (24-72h) dilute->induce analyze Analyze Gene Expression induce->analyze

Caption: Workflow for this compound stock preparation and use.

TetOn_System cluster_nodox No this compound cluster_dox With this compound rtTA_inactive rtTA Protein (Inactive) TRE_nodox TRE Promoter rtTA_inactive->TRE_nodox Does Not Bind GOI_nodox Gene of Interest (GOI) transcription_off Transcription OFF GOI_nodox->transcription_off No Expression doxy This compound rtTA_active rtTA Protein (Active Conformation) doxy->rtTA_active Binds to TRE_dox TRE Promoter rtTA_active->TRE_dox Binds to GOI_dox Gene of Interest (GOI) transcription_on Transcription ON GOI_dox->transcription_on Expression

Caption: Mechanism of the Tet-On inducible gene expression system.

References

Application Note and Protocol for the Quantification of 4-Epidoxycycline in Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxycycline (B596269) is a widely used tetracycline (B611298) antibiotic. Under certain conditions, such as exposure to acidic environments (pH below 5.0) or heat, doxycycline can undergo epimerization at the C4 position to form 4-epidoxycycline (B601463).[1] This epimer is considered a degradation product and is significantly less active or even inactive as an antibacterial agent.[1] Therefore, the accurate quantification of this compound is crucial for the quality control of doxycycline in bulk drug substances and pharmaceutical formulations to ensure safety and efficacy. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from doxycycline and other related substances. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The concentration of this compound is determined by comparing its peak area to that of a reference standard.

Chemical Relationship

Doxycycline and this compound are epimers, meaning they differ only in the stereochemical configuration at the fourth carbon atom.[1] This subtle structural difference can be effectively resolved using HPLC.

Doxycycline Doxycycline This compound This compound Doxycycline->this compound Epimerization (e.g., acidic pH, heat) This compound->Doxycycline Reversible Reaction

Concentration of this compound (µg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (µg/mL)

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is a reliable and robust method for the quantification of this compound in various samples. The method is specific, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. Proper sample preparation and adherence to the specified chromatographic conditions are essential for obtaining accurate results.

References

Application Notes and Protocols for 4-Epidoxycycline in Long-Term In Vivo Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Controlling gene expression in vivo is a cornerstone of modern biological research and a critical component in the development of novel therapeutic strategies. The tetracycline-inducible (Tet) system, which includes the Tet-On and Tet-Off variants, offers a robust and widely used platform for the temporal and quantitative regulation of transgene expression. Doxycycline (B596269) (Dox), a tetracycline (B611298) analog, is the most common effector molecule for these systems. However, its antibiotic properties can lead to undesirable side effects, including disruption of the gut microbiome and the potential for antibiotic resistance, particularly in long-term studies.[1][2]

4-Epidoxycycline (B601463) (4-ED), a hepatic metabolite of doxycycline, has emerged as a compelling alternative.[1][2] It effectively modulates both Tet-On and Tet-Off systems with an efficacy comparable to doxycycline but is devoid of antibiotic activity in mice.[1][3][4] This key feature makes 4-ED particularly advantageous for long-term in vivo studies where maintaining the integrity of the host's microbiome is crucial. Furthermore, some evidence suggests that 4-ED may have fewer off-target effects on mitochondrial health compared to its parent compound.[5][6]

These application notes provide a comprehensive guide to the use of this compound for inducible gene expression in vivo, complete with detailed protocols, comparative data, and visualizations to facilitate experimental design and execution.

Data Presentation

Table 1: In Vivo Efficacy of this compound vs. Doxycycline for Inducible Gene Expression in a Mouse Tumor Model
InducerAdministration RouteDosageOutcome (Tumor Remission within 7 days)Reference
This compound Drinking Water7.5 mg/ml> 95%[1][2]
Subcutaneous (s.c.)10 mg/kg body weight> 95%[1][2]
Doxycycline Drinking Water7.5 mg/ml> 95%[1][2]
Anhydrotetracycline Subcutaneous (s.c.)10 mg/kg body weight> 95%[1]

Signaling Pathways and Experimental Workflows

Tetracycline-Inducible Gene Expression Systems

The Tet-inducible systems are binary, consisting of a tetracycline-controlled transactivator (tTA for Tet-Off, rtTA for Tet-On) and a tetracycline response element (TRE) that drives the expression of the gene of interest (GOI).[7][8]

Tet_Systems

General Experimental Workflow for In Vivo Gene Expression

The following diagram outlines the typical workflow for a long-term in vivo gene expression study using this compound.

Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis A Animal Model Selection (e.g., transgenic mice) B Preparation of 4-ED Solution A->B C Administration of 4-ED (e.g., drinking water, s.c. injection) B->C D Monitoring Animal Health & 4-ED Consumption C->D E Tissue/Sample Collection D->E At defined time points F Analysis of Gene Expression (e.g., qPCR, Western Blot, Imaging) E->F

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile water for injection or drinking water

  • Sucrose (B13894) (optional, to improve palatability in drinking water)

  • Sterile filters (0.22 µm)

  • Sterile containers

Preparation for Administration in Drinking Water:

  • Calculate the required amount of 4-ED. For a target concentration of 7.5 mg/ml, dissolve 7.5 g of 4-ED in 1 liter of drinking water.[1]

  • Aid dissolution. 4-ED may require gentle warming and stirring to fully dissolve.

  • (Optional) Add sucrose. To encourage consumption, 1-5% sucrose can be added to the drinking water. Note that this may have metabolic consequences in long-term studies.

  • Sterilize the solution. Filter the 4-ED solution through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Storage. Store the prepared solution at 4°C and protect it from light. Due to the potential for degradation of tetracyclines in solution, it is recommended to prepare fresh solutions at least weekly.

Preparation for Subcutaneous Injection:

  • Prepare the vehicle. Use sterile water for injection or a suitable sterile buffer.

  • Dissolve 4-ED. Dissolve the calculated amount of 4-ED to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µl, the concentration would be 2.5 mg/ml).

  • Ensure sterility. Prepare the solution under sterile conditions and filter through a 0.22 µm sterile filter.

  • Storage. Store in sterile, single-use aliquots at -20°C. Thaw immediately before use.

Protocol 2: In Vivo Administration of this compound in Mice

Method A: Administration via Drinking Water

  • Acclimatization. Before starting the experiment, acclimatize the animals to the water bottles that will be used.

  • Administration. Replace the regular drinking water with the freshly prepared 4-ED solution.

  • Monitoring. Monitor the volume of water consumed per cage daily to estimate the average dose received by each animal. Also, monitor the animals for any signs of dehydration or adverse effects.[9]

  • Solution Replacement. Replace the 4-ED solution every 2-3 days to ensure its stability and continued efficacy.

Method B: Subcutaneous Injection

  • Animal Restraint. Properly restrain the mouse.

  • Injection. Lift the skin on the back to form a tent and insert the needle at the base.

  • Administer the Solution. Inject the prepared 4-ED solution (e.g., 10 mg/kg body weight).

  • Frequency. The frequency of injection will depend on the desired kinetics of gene expression and the specific experimental design. Daily injections are a common starting point.

Considerations for Long-Term Studies

  • Stability: Tetracyclines can degrade in solution, especially when exposed to light and non-neutral pH.[10] It is crucial to prepare fresh solutions regularly and store them appropriately.

  • Off-Target Effects: Although 4-ED is suggested to have fewer off-target effects on mitochondrial function than doxycycline, it is still advisable to include appropriate controls in your experiments.[5][6] This could involve a control group of animals receiving 4-ED but lacking the Tet-inducible system to assess any potential non-specific effects on the phenotype of interest.

  • Animal Welfare: As with any in vivo study, closely monitor the animals for any signs of distress, weight loss, or changes in behavior. While 4-ED is expected to have a better safety profile than doxycycline regarding gut health, careful observation remains essential.

Conclusion

This compound presents a significant advancement for long-term in vivo studies utilizing the tetracycline-inducible gene expression system. Its comparable efficacy to doxycycline, coupled with the absence of antibiotic activity, mitigates the confounding factors of microbiome disruption and the development of antibiotic resistance.[1][2] By following the detailed protocols and considering the experimental parameters outlined in these application notes, researchers can effectively harness the power of 4-ED to achieve precise and reliable control of gene expression in a variety of in vivo models.

References

Application of 4-Epidoxycycline in Stem Cell Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269), a tetracycline-class antibiotic, has found a significant niche in stem cell research beyond its antimicrobial properties. It is widely utilized as a regulator for inducible gene expression systems and has been shown to enhance the survival, self-renewal, and differentiation of various stem cell types. 4-Epidoxycycline (B601463), a metabolite of doxycycline, has emerged as a promising alternative, offering similar efficiency in gene expression control without the confounding antibiotic effects. This document provides detailed application notes and protocols for the use of these molecules in stem cell research, with a focus on their mechanisms of action and practical implementation.

Doxycycline: Enhancing Stem Cell Survival and Differentiation

Doxycycline has been demonstrated to promote the viability and self-renewal of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), as well as neural stem cells (NSCs).[1][2][3] This effect is particularly valuable during stressful procedures such as single-cell dissociation and clonal expansion. Furthermore, doxycycline significantly improves the efficiency of directed differentiation, particularly towards the endoderm lineage, by mitigating apoptosis that often plagues these protocols.[4][5]

Mechanism of Action: PI3K-AKT Signaling Pathway

The beneficial effects of doxycycline on stem cell survival and self-renewal are not linked to its antibiotic function.[2][3] Instead, doxycycline directly activates the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway.[1][2][3] This pathway is a cornerstone of cell survival, proliferation, and growth. Activation of PI3K leads to the phosphorylation and activation of AKT, which in turn phosphorylates a cascade of downstream targets that inhibit apoptosis and promote cell cycle progression.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing doxycycline in stem cell culture.

Table 1: Effective Concentrations of Doxycycline for Enhanced Stem Cell Survival and Self-Renewal

Cell TypeConcentration (μg/mL)Key OutcomesReference
hESCs/iPSCs1Strikingly increased colony formation after single-cell dissociation.[1]
hESCs/iPSCs1-2Recommended for routine culture to improve viability.[6]
hNSCs1Prevented apoptotic cell death induced by high insulin (B600854) or low cell density.[1]

Table 2: Effects of Doxycycline on hPSC Colony Forming Efficiency

Cell LineTreatmentColonies/cm² (mean ± SD)Reference
H9 hESCsControl22.5 ± 13.5[1]
H9 hESCsDoxycycline (1 μg/mL)99.3 ± 11.2[1]

Table 3: Doxycycline in Directed Differentiation of iPSCs to Endoderm

ParameterOutcomeReference
Endoderm Cell Number4-fold increase[4][5]
ApoptosisInhibition[4][5]
ProliferationPromotion[4][5]
iPSC Lines Successfully Differentiated>90% of >70 lines[4][5]

Experimental Protocols

Protocol 1: Enhancing Survival of hPSCs During Passaging

This protocol describes the use of doxycycline to improve the survival of hPSCs after single-cell dissociation.

Materials:

  • hPSCs cultured on Matrigel-coated plates

  • mTeSR™1 medium (or equivalent)

  • Doxycycline stock solution (1 mg/mL in sterile water)

  • Accutase or other gentle cell dissociation reagent

  • ROCK inhibitor (e.g., Y-27632)

Procedure:

  • Pre-treatment (Optional but Recommended): One hour prior to passaging, replace the medium with fresh mTeSR™1 containing 1 µg/mL doxycycline.

  • Cell Dissociation: Aspirate the medium and wash the cells with DPBS. Add Accutase and incubate at 37°C until the cells detach.

  • Cell Collection and Counting: Gently pipette the cells to create a single-cell suspension. Transfer to a conical tube and add mTeSR™1 to inactivate the Accutase. Centrifuge, resuspend in fresh medium, and count the viable cells.

  • Plating: Plate the desired number of cells onto Matrigel-coated plates in mTeSR™1 medium supplemented with 1 µg/mL doxycycline and a ROCK inhibitor (e.g., 10 µM Y-27632).

  • Post-plating Culture: For the first 24 hours, culture the cells in the presence of both doxycycline and the ROCK inhibitor.

  • Ongoing Culture: After 24 hours, replace the medium with fresh mTeSR™1 containing only 1 µg/mL doxycycline. Change the medium daily.

Protocol 2: Improving Efficiency of Directed Endoderm Differentiation

This protocol outlines the use of doxycycline to enhance the generation of definitive endoderm from iPSCs.

Materials:

  • iPSCs ready for differentiation

  • Matrigel-coated plates

  • Differentiation medium (e.g., RPMI 1640, B-27 supplement, Activin A)

  • Doxycycline stock solution (1 mg/mL in sterile water)

Procedure:

  • Initiation of Differentiation: Start the differentiation protocol by replacing the iPSC maintenance medium with the endoderm induction medium.

  • Doxycycline Supplementation: Supplement the endoderm induction medium with 2 µM doxycycline.[4]

  • Daily Medium Change: Change the medium daily with fresh induction medium containing 2 µM doxycycline for the duration of the endoderm induction stage (typically 3-5 days).

  • Assessment of Differentiation: At the end of the induction period, assess the efficiency of differentiation by flow cytometry or immunofluorescence for endoderm markers such as SOX17 and FOXA2.

This compound: A Non-Antibiotic Alternative for Gene Induction

This compound is a hepatic metabolite of doxycycline that has been shown to be as efficient as its parent compound in regulating gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems.[7] The primary advantage of this compound is its lack of antibiotic activity, which eliminates concerns about disrupting the gut microbiome in animal models or inducing antibiotic resistance.[7]

Application in Tet-Inducible Systems

In Tet-On systems, the reverse tetracycline-controlled transactivator (rtTA) binds to the tetracycline (B611298) operator (tetO) sequence in the presence of doxycycline or this compound, thereby inducing the expression of the gene of interest. In Tet-Off systems, the tetracycline-controlled transactivator (tTA) is active and drives gene expression in the absence of the inducer; the addition of doxycycline or this compound prevents tTA from binding to tetO, thus turning off gene expression.

Quantitative Data Summary

Table 4: Comparison of Doxycycline and this compound for In Vivo Gene Switching

TreatmentRoute of AdministrationConcentrationTumor RemissionReference
DoxycyclineDrinking Water7.5 mg/mL>95% within 7 days[7]
This compoundDrinking Water7.5 mg/mL>95% within 7 days[7]
This compoundSubcutaneous Injection10 mg/kg body weight>95% within 7 days[7]

Note: Currently, there is a lack of published data on the effects of this compound on stem cell survival, self-renewal, and differentiation independent of its role in Tet-inducible systems. Further research is required to determine if this compound shares the PI3K-AKT activating properties of doxycycline.

Visualizations

PI3K_AKT_Pathway Doxycycline Doxycycline PI3K PI3K Doxycycline->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT pAKT (Active) Apoptosis Apoptosis pAKT->Apoptosis Inhibits Survival Cell Survival & Proliferation pAKT->Survival Promotes

Caption: Doxycycline-mediated activation of the PI3K-AKT pathway in stem cells.

Experimental_Workflow cluster_0 Protocol 1: Enhancing hPSC Survival cluster_1 Protocol 2: Improving Endoderm Differentiation A1 hPSC Culture A2 Single-Cell Dissociation A1->A2 A3 Plate with Doxycycline + ROCK Inhibitor A2->A3 A4 Culture with Doxycycline A3->A4 A5 Increased Colony Formation A4->A5 B1 iPSC Culture B2 Induce Differentiation with Doxycycline B1->B2 B3 Daily Medium Change with Doxycycline B2->B3 B4 Assess Endoderm Markers B3->B4 B5 Enhanced Differentiation Efficiency B4->B5

Caption: Experimental workflows for the application of doxycycline in stem cell culture.

Tet_On_System cluster_TetOn Tet-On System Inducer This compound or Doxycycline rtTA rtTA Inducer->rtTA Binds & Activates tetO tetO rtTA->tetO Binds GOI Gene of Interest tetO->GOI Transcription Transcription GOI->Transcription

Caption: Mechanism of the Tet-On inducible gene expression system.

References

Application Notes and Protocols for the Use of 4-Epidoxycycline in Creating Stable, Inducible Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline (B611298) (Tet)-inducible system is a cornerstone of modern biological research, allowing for precise temporal control of gene expression. Doxycycline (B596269) has traditionally been the inducer of choice for these systems. However, its inherent antibiotic properties can lead to undesirable off-target effects, particularly in long-term studies or in sensitive applications such as microbiome research. 4-Epidoxycycline (B601463), a stereoisomer of doxycycline, has emerged as a potent alternative that provides comparable induction of gene expression without the associated antibiotic activity.[1][2] This document provides detailed application notes and protocols for the use of this compound in the generation and maintenance of stable, inducible cell lines.

Principle of the Tet-On/Tet-Off Inducible System

The Tet-inducible system is based on the tetracycline resistance operon of E. coli. The two most common configurations are the Tet-Off and Tet-On systems. The latest generation, Tet-On 3G, offers significantly higher sensitivity to the inducer and lower basal expression.[3][4][5]

  • Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter of the gene of interest, thereby activating transcription. In the presence of tetracycline or its analogs, tTA undergoes a conformational change and dissociates from the TRE, turning gene expression off.

  • Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which binds to the TRE and activates transcription only in the presence of an inducer like doxycycline or this compound. This is the more commonly used system due to its direct cause-and-effect nature for gene induction.

Advantages of this compound

The primary advantage of this compound over doxycycline is its lack of antibiotic activity.[1][2] This is particularly crucial for:

  • Long-term studies: Eliminates the selective pressure on gut flora in animal models and reduces the risk of generating antibiotic-resistant bacteria in long-term cell culture.[1][2]

  • Microbiome research: Allows for the study of gene function without disrupting the host microbiome.

  • Mitochondrial studies: Some studies suggest that doxycycline can affect mitochondrial function, and this compound may have less off-target consequences on mitochondrial health.[6][7]

Studies have shown that this compound is similarly efficient as doxycycline in switching gene expression on and off in both in vitro and in vivo models.[1][2][8]

Data Presentation

Table 1: Comparison of Doxycycline and this compound for Inducible Gene Expression
FeatureDoxycyclineThis compoundReference
Induction Efficiency HighSimilarly high[1][2][8]
Antibiotic Activity YesNo[1][2]
Mechanism of Action Binds to rtTA/tTABinds to rtTA/tTA[1][2]
Common in vitro Conc. 10 - 1000 ng/mLExpected to be similar to doxycycline, requires empirical determination[9][10]
Common in vivo Conc. 200 mg/kg in feed, 1 mg/mL in drinking water7.5 mg/mL in drinking water, 10 mg/kg body weight (s.c.) in mice[1][2][8]
Potential Off-Target Effects Mitochondrial effects, alters cellular metabolism and proliferationReduced off-target effects on mitochondrial health reported[6][7][11]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Dose-Response Curve)

Objective: To determine the minimal concentration of this compound that provides maximal induction of the gene of interest (GOI) with minimal cytotoxicity. This is a critical first step as the optimal concentration can be cell-line dependent.

Materials:

  • Stable cell line containing the Tet-inducible construct of the GOI.

  • Complete culture medium.

  • This compound stock solution (e.g., 1 mg/mL in sterile water or ethanol, store at -20°C).

  • 96-well or 24-well cell culture plates.

  • Reagents for assessing gene expression (e.g., qPCR reagents, antibodies for Western blot, luciferase assay substrate).

  • Reagents for assessing cell viability (e.g., Trypan Blue, MTT, or other viability assay kits).

Procedure:

  • Cell Plating: Seed the stable cell line in a 96-well or 24-well plate at a density that will not lead to confluency during the experiment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on typical doxycycline concentrations, is from 1 ng/mL to 10 µg/mL (e.g., 0, 1, 5, 10, 50, 100, 500, 1000, 5000, 10000 ng/mL).

  • Induction: The following day, replace the medium with the prepared this compound dilutions. Include a "no inducer" control.

  • Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of the GOI (typically 24-72 hours).

  • Assessment of Gene Expression: Harvest the cells and quantify the expression of the GOI using an appropriate method (qPCR for mRNA levels, Western blot for protein levels, or a functional assay if the GOI has a measurable activity).

  • Assessment of Cell Viability: In a parallel plate, assess cell viability at each concentration of this compound to identify any cytotoxic effects.

  • Data Analysis: Plot the level of gene expression and cell viability against the concentration of this compound. The optimal concentration will be the lowest concentration that gives the maximum induction without a significant decrease in cell viability.

Protocol 2: Generation of a Stable Cell Line with Inducible Gene Expression using this compound

Objective: To create a stable cell line that inducibly expresses a gene of interest upon addition of this compound. This protocol assumes the use of a two-plasmid system: a regulator plasmid expressing the Tet transactivator (rtTA) and a response plasmid containing the GOI under the control of a TRE promoter. Both plasmids should contain a unique selectable marker (e.g., neomycin resistance on one and puromycin (B1679871) or hygromycin resistance on the other).

Materials:

  • Mammalian cell line of interest.

  • Regulator plasmid (e.g., pcDNA6/TR).

  • Response plasmid with your GOI cloned downstream of a TRE promoter.

  • Transfection reagent suitable for your cell line.

  • Selection antibiotics (e.g., Blasticidin for the regulator plasmid, and Puromycin or Hygromycin for the response plasmid).

  • This compound.

  • Cloning cylinders or a method for single-cell cloning.

Procedure:

Part A: Generation of a Stable Cell Line Expressing the Tet Transactivator (Regulator)

  • Transfection: Transfect the regulator plasmid into your host cell line using an optimized transfection protocol.

  • Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., Blasticidin). Culture the cells in the presence of the antibiotic, refreshing the medium every 3-4 days, until resistant colonies appear (typically 1-2 weeks).

  • Isolation of Clones: Isolate several well-formed colonies using cloning cylinders or by limiting dilution.

  • Expansion and Screening: Expand each clone and screen for the expression of the Tet transactivator protein (e.g., by Western blot) to identify clones with high and stable expression.

Part B: Generation of the Double-Stable Inducible Cell Line

  • Transfection: Transfect the response plasmid containing your GOI into the validated stable cell line expressing the Tet transactivator.

  • Selection: 48 hours post-transfection, begin the second round of selection using the appropriate antibiotic for the response plasmid (e.g., Puromycin or Hygromycin), while maintaining the first selection antibiotic (e.g., Blasticidin).

  • Isolation of Clones: Isolate and expand multiple double-resistant clones.

  • Screening for Inducibility:

    • Plate each clone in duplicate.

    • Treat one set of wells with the optimal concentration of this compound (determined in Protocol 1) and leave the other set untreated.

    • After 24-72 hours, assess the expression of your GOI.

    • Select the clone(s) that show the lowest basal expression in the absence of this compound and the highest level of induction in its presence.

  • Cryopreservation: Expand the selected clone(s) and cryopreserve stocks for future use.

Protocol 3: Long-Term Maintenance and Induction of Stable Cell Lines

Objective: To maintain the stability and inducibility of the generated cell line over time.

Procedure:

  • Culture Conditions: Culture the stable cell line in complete medium containing the selection antibiotic(s) at a maintenance concentration (often half the concentration used for initial selection).

  • Induction: To induce gene expression, add this compound to the culture medium at the pre-determined optimal concentration. The half-life of tetracycline analogs in culture is approximately 24 hours, so for continuous induction, the medium should be replaced with fresh medium containing this compound every 48-72 hours.

  • Monitoring Stability: Periodically (e.g., every 5-10 passages), check the inducibility of the cell line to ensure the expression of the Tet transactivator and the integrity of the integrated response plasmid are maintained. This can be done by performing a small-scale induction experiment and assessing GOI expression.

  • Passaging: Passage the cells as you would the parental cell line, always maintaining the selection pressure.

Mandatory Visualizations

Tet_On_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4ED This compound rtTA_inactive rtTA (inactive) 4ED->rtTA_inactive Enters cell rtTA_active rtTA (active) rtTA_inactive->rtTA_active Binding of 4-ED TRE TRE rtTA_active->TRE Translocates to nucleus & binds TRE GOI Gene of Interest rtTA_active->GOI Activates Transcription mRNA mRNA GOI->mRNA Transcription Protein Protein of Interest mRNA->Protein Translation

Caption: Mechanism of the Tet-On inducible system with this compound.

Stable_Cell_Line_Workflow start Start transfection Transfect cells with Regulator & Response Plasmids start->transfection selection Select with appropriate antibiotics transfection->selection colony_formation Resistant colonies form selection->colony_formation isolation Isolate single colonies colony_formation->isolation expansion Expand clonal populations isolation->expansion screening Screen clones for inducibility with this compound expansion->screening validation Validate best clone (low basal, high induction) screening->validation cryopreservation Cryopreserve validated clone validation->cryopreservation end End cryopreservation->end

Caption: Workflow for generating a this compound inducible stable cell line.

Dose_Response_Logic cluster_experiment Dose-Response Experiment cluster_analysis Analysis Concentration Increasing [this compound] Gene_Expression Measure Gene Expression Concentration->Gene_Expression Viability Measure Cell Viability Concentration->Viability Optimal_Conc Determine Optimal Concentration (Max Induction, Min Toxicity) Gene_Expression->Optimal_Conc Viability->Optimal_Conc

References

Application Notes and Protocols: Pharmacokinetics and Bioavailability of 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline (B596269) is a widely used broad-spectrum tetracycline (B611298) antibiotic. In vivo, doxycycline can undergo epimerization at the C4 position to form 4-epidoxycycline (B601463). This epimer is considered a hepatic metabolite and is reported to lack significant antibiotic activity.[1][2][3][4] Understanding the pharmacokinetic profile of both doxycycline and its 4-epimer is crucial for a comprehensive evaluation of the drug's efficacy and safety. These application notes provide a summary of the available pharmacokinetic data for doxycycline, highlight the current knowledge gap regarding this compound's specific pharmacokinetic parameters, and offer detailed protocols for the simultaneous analysis of both compounds.

Data Presentation: Pharmacokinetic Parameters

While extensive pharmacokinetic data is available for the parent drug, doxycycline, there is a notable scarcity of publicly available, specific pharmacokinetic parameters for this compound in plasma. Studies have confirmed its presence in various tissues such as the kidney, liver, skin, fat, and muscle after doxycycline administration, but detailed plasma concentration-time profiles and the resulting pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound are not well-documented in the reviewed literature.

Doxycycline Pharmacokinetic Parameters (Human Adults)
ParameterDescriptionValue
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Approximately 80-100%[5][6]
Tmax Time to reach maximum plasma concentration.2 - 3.5 hours[7]
Cmax Maximum plasma concentration.1.7 - 5.7 mg/L (after a single oral dose)[7]
Half-life (t½) Time required for the plasma concentration to decrease by half.18 - 22 hours[5]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.1.33 L/kg[5]
Protein Binding The extent to which a drug attaches to proteins within the blood.80% - 90%[5]
Excretion The process by which a drug is eliminated from the body.Approximately 40% excreted in urine over 72 hours in individuals with normal renal function.[5]

Note: The pharmacokinetic parameters of doxycycline can be influenced by factors such as age, renal function, and co-administration of other drugs.

Interconversion of Doxycycline and this compound

The chemical relationship between doxycycline and its C4 epimer, this compound, is a reversible epimerization reaction. This process is influenced by factors such as pH and temperature.

Chemical Relationship between Doxycycline and this compound Doxycycline Doxycycline Epidoxycycline This compound Doxycycline->Epidoxycycline Epimerization

Caption: Reversible epimerization of doxycycline to this compound.

Experimental Protocols

Protocol 1: Simultaneous Determination of Doxycycline and this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of doxycycline and its epimer, this compound, in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Doxycycline and this compound reference standards

  • Internal Standard (IS), e.g., Demeclocycline or a stable isotope-labeled doxycycline

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Doxycycline: e.g., m/z 445.2 → 428.2

    • This compound: e.g., m/z 445.2 → 428.2 (Note: As isomers, they will have the same transitions but different retention times).

    • Internal Standard (Demeclocycline): e.g., m/z 465.1 → 430.1

4. Data Analysis:

  • Quantify the concentrations of doxycycline and this compound by constructing calibration curves using the peak area ratios of the analytes to the internal standard.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of doxycycline and this compound.

Pharmacokinetic Study Workflow cluster_preclinical Pre-clinical/Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase DrugAdmin Drug Administration (e.g., Oral, IV) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SamplePrep Sample Preparation (e.g., SPE) PlasmaSeparation->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing PKAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) DataProcessing->PKAnalysis Report Reporting PKAnalysis->Report

Caption: A typical workflow for a pharmacokinetic study.

Conclusion

The epimerization of doxycycline to this compound is a known metabolic pathway. While analytical methods for the simultaneous determination of both compounds are established, a significant knowledge gap exists regarding the specific pharmacokinetic profile of this compound in plasma. Further research is warranted to fully characterize the absorption, distribution, metabolism, and excretion of this epimer to gain a more complete understanding of doxycycline's overall disposition in the body. The protocols and information provided herein serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

References

Application Notes & Protocols: 4-Epidoxycycline Quality Control and Supplier Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control measures and supplier information for 4-epidoxycycline (B601463), a critical impurity and metabolite of the broad-spectrum antibiotic doxycycline (B596269). Adherence to stringent quality control is paramount in drug development and research to ensure the safety, efficacy, and stability of pharmaceutical products.

Introduction to this compound

This compound is the C4-epimer of doxycycline and is designated as Doxycycline EP Impurity C by the European Pharmacopoeia.[1][2][] It is a non-antibiotic hepatic metabolite of doxycycline.[4] Although lacking antibiotic activity, its presence and quantity must be carefully monitored during the manufacturing and storage of doxycycline-containing products to ensure they meet regulatory standards.[5][6] The formation of this compound from doxycycline is a reversible epimerization process that can occur under certain pH conditions, highlighting the importance of stereochemistry in the biological activity of tetracycline (B611298) compounds.[6][7]

Supplier Information

A reliable supply of well-characterized this compound is essential for its use as a reference standard in analytical testing. The following table summarizes information for several suppliers.

SupplierProduct Name/CodeCAS NumberPurity/NotesAvailable Forms
LGC Standards 4-Epi Doxycycline (>70%) / TRC-E5859006543-77-7>70%Neat
Veeprho Doxycycline EP Impurity C6543-77-7Highly characterized reference material, complies with USP, EMA, JP, and BP standards.[2]-
Simson Pharma Limited This compound HydrochlorideNAHigh quality, accompanied by a Certificate of Analysis.[8]Hydrochloride Salt
Cayman Chemical This compound / 4-ED6543-77-7≥70%Solid
Daicel Pharma This compound6543-77-7High-quality impurity standard with a Certificate of Analysis (CoA).[5]Free base, HCl Salt
Biosynth This compound / FE325606543-77-7--
Anant Pharmaceuticals 4-Epi Doxycycline Impurity6543-77-7Manufacturer and supplier of pharmaceutical impurity reference samples.[9]-
Acanthus Research 4-Epi Doxycycline Hydrochloride / ACA-160824-0002NADrug Impurities Reference StandardsHydrochloride Salt
BOC Sciences This compound6543-77-7≥95%-

Quality Control Parameters

The quality of this compound as a reference standard is defined by its identity, purity, and content. The following table outlines key analytical parameters and typical methods used for their determination.

ParameterMethodTypical Specification
Identification 1H NMR, 13C NMR, Mass Spectrometry (MS), FT-IRConforms to the structure of this compound.[2][5]
Purity (Chromatographic) High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)≥95% (may vary by supplier)[]
Assay (Content) HPLC, Quantitative NMR (qNMR)Report value
Water Content Karl Fischer TitrationReport value
Residual Solvents Gas Chromatography (GC)Meets pharmacopoeial limits

Analytical Protocols

This protocol describes a general method for the separation and quantification of this compound from doxycycline, which can be adapted for quality control testing. Chromatographic methods are the primary techniques for this purpose due to their high resolution and sensitivity.[6]

Objective: To develop a stability-indicating reversed-phase HPLC method for the simultaneous quantification of doxycycline and its impurity, this compound.[10]

Instrumentation and Materials:

  • HPLC system with a UV/Vis detector[11]

  • Reversed-phase C8 or C18 column (e.g., Waters XBridge BEH C8, 150 x 4.6 mm, 3.5 µm)[10]

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade solvents (e.g., acetonitrile, methanol)[10][12]

  • Reagents for mobile phase preparation (e.g., potassium dihydrogen phosphate (B84403), EDTA, triethylamine)[10]

  • Reference standards for doxycycline and this compound

Chromatographic Conditions (Example): [10]

  • Mobile Phase A: 25 mM potassium phosphate buffer with 2 mM EDTA and 0.5 mL of triethylamine, adjusted to pH 8.5.

  • Mobile Phase B: Methanol

  • Gradient Program: A suitable gradient to separate doxycycline and this compound.

  • Flow Rate: 1.7 mL/min

  • Column Temperature: 55°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 25 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve appropriate amounts of doxycycline and this compound reference standards in a suitable diluent (e.g., 0.01 M Hydrochloric Acid) to prepare a stock solution.[11] Further dilute to achieve a working concentration.

  • Sample Solution: Prepare the sample containing doxycycline by dissolving it in the same diluent to a known concentration.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standard solution to determine the retention times and response factors for doxycycline and this compound. The retention time for this compound is typically shorter than that of doxycycline.[10]

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Calculate the amount of this compound in the sample using the peak areas and the response factor of the standard.

Forced Degradation Study: To ensure the method is stability-indicating, doxycycline should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[12][13] The method should be able to separate the degradation products from the main doxycycline peak and the this compound peak.

UV-Vis and NMR spectroscopy are valuable for the structural characterization of this compound.[6]

  • UV-Vis Spectroscopy: This technique can be used to investigate molecular interactions.[6] The UV spectrum of tetracyclines is pH-dependent.[7]

  • NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the stereochemistry and overall structure of this compound.[6]

Visualizations

QC_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting cluster_3 Final Disposition Sample Receive this compound Sample Prepare_Solutions Prepare Standard and Sample Solutions Sample->Prepare_Solutions HPLC_Analysis HPLC/UPLC Analysis for Purity and Assay Prepare_Solutions->HPLC_Analysis Spectro_Analysis Spectroscopic Analysis (NMR, MS, IR) for Identity Prepare_Solutions->Spectro_Analysis Other_Tests Other Tests (Water Content, Residual Solvents) Prepare_Solutions->Other_Tests Analyze_Data Analyze Chromatographic and Spectroscopic Data HPLC_Analysis->Analyze_Data Spectro_Analysis->Analyze_Data Other_Tests->Analyze_Data Compare_Specs Compare Results with Specifications Analyze_Data->Compare_Specs Generate_CoA Generate Certificate of Analysis (CoA) Compare_Specs->Generate_CoA Release Release Batch Compare_Specs->Release Pass Reject Reject Batch Compare_Specs->Reject Fail

Caption: Workflow for the quality control testing of this compound.

Doxycycline_Epimers Doxycycline Doxycycline epi4 This compound (Doxycycline EP Impurity C) Doxycycline->epi4 Epimerization (pH dependent) epi6 6-Epidoxycycline Doxycycline->epi6 Synthesis Impurity

Caption: Relationship between doxycycline and its common epimeric impurities.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Leaky Gene Expression with 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address leaky gene expression in tetracycline-inducible systems, with a specific focus on the use of 4-epidoxycycline (B601463).

Understanding Leaky Gene Expression

Leaky gene expression, or basal expression, is the transcription of the target gene in a Tet-inducible system in the absence of the inducer (e.g., doxycycline (B596269) or this compound).[1][2] This can be a significant issue, particularly when expressing toxic genes or when tight control over gene expression is critical for the experimental outcome.[3][4]

Key signaling pathway in the Tet-On system:

In the absence of an inducer, the reverse tetracycline-controlled transactivator (rtTA) does not bind to the tetracycline (B611298) response element (TRE) in the promoter of the gene of interest (GOI), and transcription is off. When an inducer like this compound is added, it binds to rtTA, causing a conformational change that allows the complex to bind to the TRE and activate transcription of the GOI. Leaky expression occurs when the GOI is transcribed even without the inducer.

TetOn_System cluster_off System OFF (No Inducer) cluster_on System ON (+ this compound) rtTA_off rtTA TRE_off TRE Promoter rtTA_off->TRE_off No Binding GOI_off Gene of Interest (GOI) TRE_off->GOI_off Transcription OFF mRNA_off mRNA Protein_off Protein Inducer This compound rtTA_on rtTA Inducer->rtTA_on Binds rtTA_Inducer rtTA-Inducer Complex TRE_on TRE Promoter rtTA_Inducer->TRE_on Binds & Activates GOI_on Gene of Interest (GOI) TRE_on->GOI_on Transcription ON mRNA_on mRNA GOI_on->mRNA_on Transcription Protein_on Protein mRNA_on->Protein_on Translation

Caption: Mechanism of the Tet-On inducible system.

Using this compound to Control Gene Expression

This compound (4-ED) is a derivative of doxycycline that can be used as an inducing agent in Tet-inducible systems.[5] It offers a key advantage over doxycycline as it lacks antibiotic activity, which can be beneficial in long-term studies or in sensitive experimental systems where altering the microbiome is a concern.[5][6] Studies have shown that 4-ED is similarly efficient as doxycycline in switching gene expression on and off.[5] It has also been suggested that 4-ED may have fewer off-target effects on mitochondrial health compared to doxycycline.[7][8]

Troubleshooting Guide for Leaky Gene Expression

This guide provides a systematic approach to identifying and resolving issues with leaky gene expression when using this compound.

Troubleshooting_Workflow Start High Basal (Leaky) Expression Observed Check_Inducer Step 1: Verify Inducer-Free Conditions Start->Check_Inducer Check_FBS Use Tetracycline-Free FBS? Check_Inducer->Check_FBS Check_FBS->Check_Inducer No, switch to Tet-free FBS Optimize_Concentration Step 2: Optimize this compound Concentration Check_FBS->Optimize_Concentration Yes Dose_Response Perform Dose-Response Curve Optimize_Concentration->Dose_Response Check_Vector Step 3: Evaluate Vector and Promoter Dose_Response->Check_Vector Leakiness persists at low concentrations Promoter_Leak Is a 'Tight' Promoter Used? Check_Vector->Promoter_Leak Check_Cell_Line Step 4: Assess Cell Line and Clones Promoter_Leak->Check_Cell_Line Yes Advanced_Solutions Step 5: Implement Advanced Strategies Promoter_Leak->Advanced_Solutions No, re-clone with a tight promoter Clonal_Selection Screen Individual Clones Check_Cell_Line->Clonal_Selection Clonal_Selection->Advanced_Solutions Leakiness varies between clones Solution Leaky Expression Minimized Clonal_Selection->Solution Isolated low-leakage clone Modify_Vector Incorporate tTS or AREs Advanced_Solutions->Modify_Vector Modify_Vector->Solution

Caption: Troubleshooting workflow for leaky gene expression.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background expression even without adding this compound?

A1: High background, or leaky, expression in the "off" state can be due to several factors:

  • Promoter Leakiness: The minimal promoter within the tetracycline response element (TRE) may have some basal activity.[9]

  • Inducer Contamination: Standard fetal bovine serum (FBS) can contain tetracycline or its derivatives.[10]

  • Vector Integration Site: In stable cell lines, the vector may integrate near an endogenous enhancer, leading to unintended activation.

  • High Plasmid Copy Number: A high number of plasmid copies in transiently transfected cells can lead to increased basal expression.[9]

  • Cell Line Specifics: Some cell lines are inherently "leakier" than others.

Q2: Is this compound less prone to causing leaky expression than doxycycline?

A2: this compound and doxycycline are reported to have similar efficiency in inducing gene expression.[5] Therefore, the level of leaky expression is expected to be comparable at equivalent effective concentrations. The primary advantage of this compound is its lack of antibiotic activity and potentially fewer off-target effects on cellular metabolism.[5][7][8]

Q3: How can I reduce leaky expression?

A3: Several strategies can be employed to minimize leaky expression:

  • Use Tetracycline-Free FBS: This is a critical first step to eliminate a common source of unintended induction.[10]

  • Optimize Inducer Concentration: Determine the lowest concentration of this compound that gives the desired level of induction without increasing background expression.[11]

  • Use an Improved Tet System: Newer generations of Tet systems, such as Tet-On 3G, often have lower basal activity.[12]

  • Incorporate a Transcriptional Silencer: Some vectors include a tetracycline-controlled transcriptional silencer (tTS) that actively represses the TRE promoter in the absence of the inducer.[9]

  • Screen Clonal Cell Lines: For stable cell lines, it is crucial to screen multiple clones to find one with low basal expression and high inducibility.[3]

  • Modify the Expression Cassette: Incorporating AU-rich mRNA destabilizing elements (AREs) in the 3' UTR of your gene of interest can reduce the stability of the transcript, thereby lowering background protein levels.[4]

Q4: What is the stability of this compound in cell culture medium?

A4: While specific data on the stability of this compound in cell culture media is limited, doxycycline, a closely related compound, has a half-life of approximately 24-48 hours in culture. It is recommended to replenish the media with fresh this compound every 48 hours for long-term experiments to ensure consistent induction.[13]

Q5: Could the passage number of my cells affect leaky expression?

A5: High passage numbers can lead to genetic and phenotypic drift in cell lines, which may affect the stability and regulation of your inducible system.[14] It is recommended to use low-passage cells for generating stable cell lines and for all key experiments to ensure reproducibility.

Data Presentation

Table 1: Example Comparison of Inducer Performance

InducerConcentrationBasal Expression (Uninduced, RLU)Induced Expression (RLU)Fold Induction
Doxycycline 100 ng/mL150 ± 2515,000 ± 1,200100
500 ng/mL180 ± 3050,000 ± 4,500278
1000 ng/mL210 ± 3555,000 ± 5,100262
This compound 100 ng/mL145 ± 2014,500 ± 1,100100
500 ng/mL175 ± 2849,000 ± 4,200280
1000 ng/mL200 ± 3054,000 ± 4,800270

Relative Light Units (RLU) from a luciferase reporter assay. Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Inducer Dose-Response Curve to Determine Optimal Concentration

This protocol is designed to identify the optimal concentration of this compound that provides maximal induction of your gene of interest with minimal basal expression.

Materials:

  • Your engineered cell line in a 24-well plate

  • Tetracycline-free FBS

  • This compound stock solution (e.g., 1 mg/mL in sterile water or ethanol)

  • Cell lysis buffer

  • Assay reagents for detecting your gene of interest (e.g., qPCR reagents, luciferase assay kit, antibodies for Western blot)

Procedure:

  • Seed your cells in a 24-well plate at a density that will not lead to over-confluence during the experiment.

  • Prepare a serial dilution of this compound in complete medium (with Tet-free FBS) to cover a range of concentrations (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Replace the medium in each well with the medium containing the different concentrations of this compound. Include a "no inducer" control.

  • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), consistent with your experimental needs.

  • After incubation, wash the cells with PBS and lyse them.

  • Quantify the expression of your gene of interest using an appropriate method (e.g., qPCR for mRNA levels, Western blot or an enzymatic assay for protein levels).

  • Plot the expression level against the concentration of this compound to determine the optimal concentration.

Protocol 2: Quantifying Basal (Leaky) Gene Expression

This protocol outlines the steps to accurately measure the level of leaky expression in your uninduced cells.

Materials:

  • Your engineered cell line and a parental (non-engineered) control cell line

  • Complete medium with tetracycline-free FBS

  • Cell lysis buffer

  • Highly sensitive assay reagents for your gene of interest (e.g., qPCR with validated primers, a sensitive Western blot protocol, or a high-sensitivity luciferase assay)

Procedure:

  • Culture your engineered cell line and the parental control cell line in parallel in complete medium with tetracycline-free FBS.

  • Ensure the cells are maintained in an inducer-free environment for at least two passages to wash out any residual inducer.

  • Harvest the cells and prepare lysates.

  • Quantify the expression of your gene of interest in both the engineered and parental cell lines. The parental cell line will provide the true background level for your assay.

  • Leaky expression is the signal detected in your uninduced engineered cells that is above the background signal from the parental cells.

  • For a more comprehensive analysis, also include a positive control of your engineered cells induced with the optimal concentration of this compound. This will allow you to calculate the fold-induction and the relative level of leakiness.[15]

References

Technical Support Center: Optimizing 4-Epidoxycycline Concentration for Maximal Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 4-epidoxycycline (B601463) concentration for maximal induction in tetracycline-inducible (Tet-On/Tet-Off) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it compare to doxycycline (B596269) for gene induction?

A1: this compound (4-ED) is a hepatic metabolite of doxycycline.[1][2] For the purposes of gene induction in Tet-On and Tet-Off systems, this compound is similarly efficient at switching gene expression on or off as doxycycline.[1][2] The primary advantage of this compound is its lack of antibiotic activity, which helps avoid adverse side effects such as imbalance of intestinal flora and the selection of resistant bacteria, particularly in in vivo studies.[1][2]

Q2: What is the recommended starting concentration range for optimizing this compound?

A2: For most mammalian cell lines, a good starting range to test for optimal this compound concentration is between 10 ng/mL and 1000 ng/mL. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental setup, as sensitivity can vary.[3][4]

Q3: How should I prepare and store this compound stock solutions?

Q4: How often should I replenish the culture medium with this compound?

A4: The half-life of doxycycline in cell culture medium is approximately 24 hours.[7] To maintain continuous induction, it is recommended to replenish the medium with fresh this compound every 48 hours.[7]

Q5: Can this compound be toxic to my cells?

A5: While this compound is generally considered less toxic than doxycycline, all inducers can exhibit cytotoxic effects at high concentrations.[8][9] It is essential to determine the optimal concentration that provides maximal induction with minimal impact on cell viability and proliferation.[3] A cytotoxicity assay or a "kill curve" can be performed to identify the toxic concentration range for your specific cell line.[10][11]

Troubleshooting Guides

Issue 1: Low or No Gene Induction
Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your cell line. Test a range from 10 ng/mL to 1000 ng/mL.[3]
Degraded this compound Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C and protection from light.[5][6]
Insufficient Induction Time Perform a time-course experiment to determine the optimal induction duration (e.g., 12, 24, 48, 72 hours).[12]
Problem with the Cell Line Verify the integrity of your Tet-inducible cell line. Ensure that the transactivator protein (tTA or rtTA) is expressed.[6]
Serum Inhibition Some fetal bovine serum (FBS) lots may contain tetracyclines. Use Tet-System-Approved FBS to avoid interference.[13]
Issue 2: High Background Expression (Leaky Expression)
Possible Cause Recommended Solution
Cell Line Instability Re-select single colonies of your stable cell line to ensure a homogenous population with tight regulation.[7]
High Plasmid Copy Number If using a transient transfection system, a high copy number of the response plasmid can lead to leaky expression. Try reducing the amount of plasmid used.
Toxicity of the Induced Gene If the induced gene product is toxic, there may be selective pressure for "leaky" non-inducible cells to overgrow the culture.
Issue 3: Cell Death or Reduced Proliferation Upon Induction
Possible Cause Recommended Solution
This compound Cytotoxicity The concentration of this compound may be too high for your specific cell line. Determine the cytotoxic concentration using a viability assay and use a lower, non-toxic concentration for induction.[10][11]
Toxicity of the Gene of Interest The induced protein itself may be toxic to the cells. Confirm this by using a control cell line with an inducible reporter gene (e.g., GFP or luciferase).
Metabolic Alterations Doxycycline has been shown to alter cellular metabolism.[10] If you observe metabolic changes, consider using the lowest effective concentration of this compound.

Data Presentation

Table 1: Comparison of Inducer Characteristics

Characteristic Doxycycline This compound
Induction Efficiency HighSimilarly high[1][2]
Antibiotic Activity YesNo[1][2]
Reported Side Effects (in vivo) Imbalance of intestinal flora[1][2]Minimal to none reported[1][2]
Recommended Concentration Range 10 - 1000 ng/mL[3]10 - 1000 ng/mL (empirically determined)

Table 2: Cytotoxicity of Doxycycline in Human Cell Lines (as a proxy for tetracycline (B611298) analogues)

Cell Line IC50 (µg/mL) after 24h
HL-60 (Acute Myeloid Leukemia)9.2[14]

Note: Data for this compound cytotoxicity is limited. Doxycycline data is provided as a reference. It is crucial to determine the cytotoxicity for your specific cell line and this compound lot.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)

Objective: To identify the concentration of this compound that results in maximal induction of the gene of interest with minimal cytotoxicity.

Materials:

  • Tet-inducible cell line expressing your gene of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mg/mL)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Assay reagents for measuring gene expression (e.g., qPCR reagents, luciferase assay kit, flow cytometer for fluorescent proteins)

  • Assay reagents for measuring cell viability (e.g., Trypan Blue, MTT, or CellTiter-Glo®)

Procedure:

  • Cell Plating: Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested range of final concentrations to test is: 0, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Induction: The day after plating, replace the medium with the medium containing the different concentrations of this compound. Include a "no inducer" control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours). This time may also need optimization.

  • Analysis of Gene Expression: Harvest the cells and quantify the expression of your gene of interest using an appropriate method (e.g., RT-qPCR for mRNA levels, Western blot for protein levels, or a functional assay).

  • Analysis of Cell Viability: In parallel, assess cell viability for each this compound concentration to identify any cytotoxic effects.

  • Data Analysis: Plot the gene expression level and cell viability as a function of the this compound concentration. The optimal concentration will be the one that gives the highest induction without a significant decrease in cell viability.

Visualizations

Tet_On_System Tet-On Inducible Gene Expression System cluster_0 Without this compound cluster_1 With this compound rtTA rtTA (inactive) TRE Tetracycline Response Element (TRE) rtTA->TRE No Binding GOI Gene of Interest (GOI) (Transcription OFF) TRE->GOI Epi This compound rtTA_active rtTA (active) Epi->rtTA_active Binds to TRE_active Tetracycline Response Element (TRE) rtTA_active->TRE_active Binds to GOI_active Gene of Interest (GOI) (Transcription ON) TRE_active->GOI_active

Caption: Mechanism of the Tet-On inducible system with this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration A Plate Tet-inducible cells C Add dilutions to cells and incubate for 24-48h A->C B Prepare serial dilutions of This compound B->C D Measure Gene Expression (e.g., qPCR, Western Blot) C->D E Measure Cell Viability (e.g., MTT, Trypan Blue) C->E F Analyze data to find maximal induction with minimal cytotoxicity D->F E->F

Caption: Experimental workflow for dose-response analysis.

Troubleshooting_Logic Troubleshooting Low Induction Start Low or No Induction Concentration Is the this compound concentration optimal? Start->Concentration DoseResponse Perform dose-response experiment Concentration->DoseResponse No Reagent Is the this compound reagent fresh? Concentration->Reagent Yes NewReagent Prepare fresh stock Reagent->NewReagent No Time Is the induction time sufficient? Reagent->Time Yes TimeCourse Perform time-course experiment Time->TimeCourse No CellLine Check cell line integrity Time->CellLine Yes

Caption: Logical steps for troubleshooting low gene induction.

References

Technical Support Center: 4-Epidoxycycline Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 4-epidoxycycline (B601463) in inducible gene expression systems. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining optimal dose-response curves for their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used instead of doxycycline (B596269)?

This compound is a hepatic metabolite of the antibiotic doxycycline.[1][2] It is utilized in tetracycline-inducible (Tet-On and Tet-Off) gene expression systems to control the activation or inactivation of a target gene.[2][3] The primary advantage of this compound is that it lacks the antibiotic properties of doxycycline.[1][2][3] This is particularly beneficial in in vivo studies, as it helps to avoid adverse side effects such as imbalances in the intestinal flora and the selection of antibiotic-resistant bacteria.[3][4]

Q2: How does the efficiency of this compound compare to doxycycline for gene induction?

Studies have shown that this compound is similarly efficient as doxycycline in controlling gene expression in both in vitro and in vivo models.[1][3] It can effectively inactivate the transactivator protein tTA in Tet-Off systems or activate the reverse transactivator protein rtTA in Tet-On systems.[2][3]

Q3: What are typical concentrations of this compound used in experiments?

The optimal concentration of this compound is system-dependent and should be determined empirically. However, published studies provide a starting point for concentration ranges. It is recommended to perform a dose-response experiment to identify the ideal concentration for your specific cell line or animal model.[5][6][7]

Model System Reported Effective Concentrations Administration Route
In Vitro (Cell Lines)10 ng/mL - 1000 ng/mLIn culture medium
In Vivo (Mice)7.5 mg/mLIn drinking water
In Vivo (Mice)10 mg/kg body weightSubcutaneous injection

Note: The above concentrations are based on studies with doxycycline and comparative studies with this compound. The optimal concentration for your experiment should be determined by generating a dose-response curve.

Troubleshooting Guide

Issue 1: Low or No Gene Induction After this compound Treatment

If you observe minimal or no expression of your gene of interest after adding this compound, consider the following potential causes and solutions:

  • Suboptimal this compound Concentration: The concentration used may be too low for your specific cell line.[6][8]

    • Solution: Perform a dose-response curve experiment to determine the optimal concentration. Test a range of concentrations (e.g., 0, 1, 10, 100, 1000 ng/mL).[9]

  • Degradation of this compound: Like doxycycline, this compound may degrade over time, especially in solution and when exposed to light.

    • Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C in the dark.[9] When in culture, replenish the media with fresh this compound every 48 hours, as the half-life in cell culture medium is approximately 24 hours.[9]

  • Issues with the Inducible System: The problem may lie within the components of your Tet-inducible system.

    • Solution:

      • Verify the integrity of your expression vector through sequencing.

      • Ensure that your cells are expressing the tetracycline (B611298) transactivator protein (tTA or rtTA).

      • If using a stable cell line, consider that the integration site of the transgene can affect expression levels.[6] It may be necessary to screen multiple clones.

Issue 2: High Background Expression (Leaky Expression) in the Absence of this compound

Leaky expression can be a concern in inducible systems. Here are some ways to address it:

  • Cell Line Sensitivity: Some cell lines are inherently more "leaky" than others in Tet-inducible systems.

    • Solution: If possible, test your construct in a different cell line known to have a robust response to tetracycline-inducible systems.

  • Tetracycline-Free FBS: Standard fetal bovine serum (FBS) can contain low levels of tetracyclines, which can lead to background expression.

    • Solution: Use tetracycline-free or tetracycline-screened FBS for all cell culture experiments involving Tet-inducible systems.

Issue 3: Cellular Toxicity at Higher Concentrations of this compound

While this compound is generally less toxic than doxycycline due to its lack of antibiotic activity, high concentrations may still have off-target effects.

  • Concentration-Dependent Toxicity: Even without antibiotic effects, high concentrations of any compound can be stressful to cells.

    • Solution: It is crucial to establish a dose-response curve to identify the lowest concentration of this compound that provides maximal gene induction without causing cellular toxicity.[5] Assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) in parallel with measuring gene expression.

Experimental Protocols

Protocol: Determination of a this compound Dose-Response Curve in a Mammalian Cell Line

This protocol outlines a general method for determining the optimal concentration of this compound for inducing gene expression in a Tet-On system using a reporter gene (e.g., Luciferase or GFP).

Materials:

  • Mammalian cell line stably expressing your Tet-inducible construct and the rtTA protein.

  • Complete cell culture medium with tetracycline-free FBS.

  • This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO, stored at -20°C).

  • 96-well cell culture plates.

  • Reagents for detecting your reporter gene (e.g., Luciferase assay substrate, flow cytometer for GFP).

  • Reagents for assessing cell viability (e.g., Trypan Blue, MTT reagent).

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 24-48 hours post-seeding).

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your complete cell culture medium. A common range to test is 0, 1, 10, 50, 100, 500, and 1000 ng/mL.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no treatment" control (0 ng/mL).

  • Incubation: Incubate the plate for a period sufficient to allow for transcription and translation of your gene of interest (typically 24-48 hours).

  • Analysis of Gene Expression:

    • For Luciferase: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

    • For GFP: Analyze GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells and mean fluorescence intensity by flow cytometry.

  • Assessment of Cell Viability: In a parallel plate or in the same wells after reporter analysis (if possible), assess cell viability to identify any cytotoxic effects of the this compound concentrations tested.

  • Data Analysis: Plot the reporter gene expression as a function of the this compound concentration to generate a dose-response curve. Also, plot cell viability against the concentration. The optimal concentration will be the lowest dose that gives the maximal induction without a significant decrease in cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare this compound Dilutions treat_cells Treat Cells with Dilutions prepare_dilutions->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate measure_expression Measure Gene Expression (Reporter Assay) incubate->measure_expression assess_viability Assess Cell Viability (e.g., MTT) incubate->assess_viability plot_curve Plot Dose-Response Curve measure_expression->plot_curve assess_viability->plot_curve determine_optimal Determine Optimal Concentration plot_curve->determine_optimal

Caption: Experimental workflow for dose-response curve determination.

troubleshooting_flow cluster_low Low Induction Solutions cluster_high High Background Solutions cluster_toxic Toxicity Solutions start Start Troubleshooting issue Identify Primary Issue start->issue low_induction Low/No Induction issue->low_induction Low Expression high_background High Background issue->high_background Leaky Expression toxicity Cell Toxicity issue->toxicity Toxicity Observed check_conc Optimize Concentration (Dose-Response) low_induction->check_conc check_reagent Use Fresh this compound low_induction->check_reagent check_system Verify Inducible System Components low_induction->check_system tet_free_fbs Use Tet-Free FBS high_background->tet_free_fbs change_cell_line Test Different Cell Line high_background->change_cell_line viability_assay Perform Viability Assay toxicity->viability_assay end Resolution check_conc->end check_reagent->end check_system->end tet_free_fbs->end change_cell_line->end use_lowest_effective Use Lowest Effective Dose viability_assay->use_lowest_effective use_lowest_effective->end

Caption: Troubleshooting logic for this compound experiments.

References

reducing 4-epidoxycycline induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate 4-epidoxycycline-induced cytotoxicity in your cell culture experiments. As This compound (B601463) is a hepatic metabolite of doxycycline (B596269) and often used as a less-antibiotically active alternative in inducible systems, much of the guidance is based on studies of doxycycline, which shares similar cytotoxic mechanisms.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used instead of doxycycline?

A1: this compound is the 4-epimer hepatic metabolite of the antibiotic doxycycline.[2] It is a valuable tool in research, particularly for Tet-On and Tet-Off inducible gene expression systems. Unlike its parent compound, this compound lacks significant antibiotic activity.[2][3] This is a major advantage as it allows researchers to control gene expression without the confounding effects of broad-spectrum antibiotic activity, which can alter the intestinal flora in animal models and impact cellular metabolism.[3]

Q2: What are the primary mechanisms of this compound and doxycycline-induced cytotoxicity?

A2: Cytotoxicity from tetracycline (B611298) analogues like doxycycline, and by extension this compound, is multifactorial and primarily involves:

  • Mitochondrial Dysfunction: These compounds can inhibit mitochondrial protein synthesis, leading to impaired cellular respiration and a metabolic shift towards glycolysis.[4][5][6]

  • Generation of Reactive Oxygen Species (ROS): Treatment can induce oxidative stress through the production of ROS, which can damage cellular components like DNA, proteins, and lipids.[6][7][8]

  • Induction of Apoptosis: Cytotoxicity is often mediated by programmed cell death (apoptosis). This can occur through both caspase-dependent and caspase-independent pathways, involving the activation of caspases-3, -8, and -9 and the release of mitochondrial factors like cytochrome c.[9][10][11][12][13]

  • Cell Cycle Arrest: Doxycycline has been shown to induce a time- and concentration-dependent inhibition of cell proliferation, which is associated with cell cycle arrest, often in the S phase.[9]

Q3: Are certain cell lines more sensitive to this compound/doxycycline?

A3: Yes, cellular sensitivity is highly variable and depends on the specific cell type, its metabolic rate, and its intrinsic antioxidant capacity.[6][14] Cells with high metabolic activity or lower levels of endogenous antioxidants may be more susceptible to cytotoxic effects.[6] It is crucial to determine the optimal, non-toxic concentration for your specific cell line experimentally.[6][14]

Troubleshooting Guide

Q4: I'm observing high levels of cell death after treating my cultures with this compound. What should I do?

A4: High cytotoxicity is a common issue. Here are the recommended troubleshooting steps:

  • Determine the Optimal Concentration: The most critical step is to perform a dose-response experiment, often called a "kill curve," to find the lowest concentration of this compound that achieves the desired effect (e.g., gene induction) with minimal cytotoxicity.[6] Concentrations as low as 100 ng/mL can be effective for gene induction while higher doses ( >1 µg/mL) are more likely to reduce proliferation and cause cell death.[15][16]

  • Incorporate an Antioxidant: Since oxidative stress is a key mechanism of cytotoxicity, co-treatment with an antioxidant can be highly effective.[6][7] N-acetylcysteine (NAC) is commonly used to mitigate ROS-induced damage.

  • Consider a Caspase Inhibitor: If you suspect apoptosis is the primary cause of cell death, using a pan-caspase inhibitor like Z-VAD-FMK can help improve cell survival by blocking the apoptotic pathway.[10][13]

  • Check Culture Conditions: Ensure your cells are healthy and not under other stressors. For example, prolonged serum starvation can itself induce apoptosis and autophagy, potentially sensitizing cells to drug treatment.[17][18]

Q5: My cells show reduced proliferation but not widespread death. Is this related to the cytotoxicity?

A5: Yes, this is a known effect. Doxycycline can reduce the proliferation rate of many cell lines even at concentrations that are not acutely lethal.[15][16] This is often linked to an arrest in the cell cycle.[9] If this proliferative defect confounds your experimental results, you should perform a kill curve to find a lower, non-inhibitory concentration.

Q6: Can I reduce cytotoxicity by altering my media change schedule?

A6: Yes. To maintain a consistent concentration of the inducing agent and remove metabolic waste, it is recommended to replenish the medium with fresh this compound every 48 hours, especially for long-term experiments.[19] This prevents the accumulation of toxic byproducts and ensures stable induction.

Data Presentation: Cytotoxicity of Tetracycline Analogues

The following table summarizes reported IC₅₀ (half-maximal inhibitory concentration) values for doxycycline and a chemically modified tetracycline (COL-3) in a human leukemia cell line, illustrating the dose-dependent nature of cytotoxicity.

CompoundCell LineIncubation TimeIC₅₀ Value (µg/mL)Reference
DoxycyclineHL-6024 hours9.2[10]
COL-3HL-6024 hours1.3[10]
DoxycyclineVarious96 hours1.0 (reduces proliferation)[15][16]

Experimental Protocols

Protocol 1: Kill Curve Assay to Determine Optimal Concentration

This protocol helps you identify the lowest effective concentration of this compound that minimizes cytotoxicity in your specific cell line.

Materials:

  • Healthy, actively dividing cells

  • Complete culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • Reagent for viability assay (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that ensures they are in the exponential growth phase (e.g., 20-30% confluency) on the day of treatment.

  • Prepare Serial Dilutions: Prepare a series of this compound dilutions in complete culture medium. A typical range to test is 0, 50, 100, 250, 500, 1000, and 2000 ng/mL.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no-drug" vehicle control.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 48, 72, or 96 hours).

  • Assess Viability: After incubation, assess cell viability using your chosen method (e.g., MTT assay). Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Plot cell viability (%) against the this compound concentration. The optimal concentration is the one that provides the desired experimental outcome (e.g., maximal gene induction with >90% cell viability) with the least impact on cell viability.

Protocol 2: N-acetylcysteine (NAC) Co-treatment to Reduce Oxidative Stress

This protocol describes how to supplement your culture medium with the antioxidant NAC to protect cells from oxidative stress-induced cytotoxicity.[6]

Materials:

  • N-acetylcysteine (NAC) powder

  • Sterile PBS or cell culture grade water

  • 0.22 µm sterile filter

  • Your experimental setup involving this compound

Procedure:

  • Prepare NAC Stock Solution: Prepare a 0.5 M stock solution of NAC in sterile PBS. As NAC solutions are acidic, adjust the pH to ~7.4 with sterile NaOH. Sterilize the solution using a 0.22 µm filter. Store aliquots at -20°C.

  • Determine Optimal NAC Concentration: The optimal working concentration of NAC is typically between 1-10 mM. Perform a preliminary experiment to test a range of NAC concentrations (e.g., 0, 1, 2.5, 5, 10 mM) on your cells to ensure it is not toxic at the intended dose.

  • Co-treatment: When treating your cells with this compound, add the predetermined optimal concentration of NAC to the culture medium simultaneously.

  • Incubation and Analysis: Incubate the cells for the duration of your experiment. Monitor cell health and viability as you normally would.

Visualizations: Workflows and Signaling Pathways

Kill_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed cells in 96-well plate prep_doxy Prepare serial dilutions of this compound start->prep_doxy treat Treat cells with dilutions prep_doxy->treat incubate Incubate for 48-96 hours treat->incubate viability Assess cell viability (e.g., MTT assay) incubate->viability analyze Plot Viability vs. Concentration viability->analyze end Determine optimal concentration analyze->end

Caption: Workflow for a kill curve assay to find the optimal drug concentration.

Doxycycline_Induced_Apoptosis cluster_mito Mitochondrial Stress cluster_pathway Apoptotic Pathway cluster_inhibition Intervention doxy Doxycycline / This compound ros ↑ Reactive Oxygen Species (ROS) doxy->ros mito_dys Mitochondrial Dysfunction doxy->mito_dys bak ↑ Bak (Pro-apoptotic) ros->bak mito_dys->bak bcl2 ↓ Bcl-2 (Anti-apoptotic) cyto_c Cytochrome c release bcl2->cyto_c bak->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis nac Antioxidants (e.g., NAC) nac->ros zvad Caspase Inhibitors (e.g., Z-VAD-FMK) zvad->cas9 zvad->cas3

Caption: Key pathways in doxycycline-induced apoptosis and points of intervention.

References

Technical Support Center: 4-Epidoxycycline Stability and Degradation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-epidoxycycline (B601463). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in experimental media. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My doxycycline-inducible system is showing inconsistent or reduced gene expression over time. Could this be related to doxycycline (B596269) stability?

A1: Yes, inconsistent or reduced gene expression is a common issue related to the degradation of doxycycline in cell culture media. Doxycycline can degrade into less active or inactive forms, including its epimer, this compound. The rate of degradation is influenced by several factors in your experimental setup.

Troubleshooting Steps:

  • Media Refresh Rate: Doxycycline has a limited half-life in cell culture media, often cited as around 24 to 48 hours at 37°C.[1][2][3] For long-term experiments, it is crucial to replenish the doxycycline-containing media every 24-48 hours to maintain a sufficient concentration for consistent gene induction.[1][2]

  • Storage of Doxycycline Stock Solutions: Prepare doxycycline stock solutions in a suitable solvent like water or ethanol (B145695) and store them in aliquots at -20°C for up to three months to prevent repeated freeze-thaw cycles.[4] Protect stock solutions from light, as doxycycline is photosensitive.[5][6][7]

  • pH of the Medium: The stability of doxycycline is pH-dependent.[8] Generally, it is more stable in acidic conditions (pH below 6).[8][9][10] While you cannot significantly alter the pH of your cell culture medium, be aware that fluctuations in pH due to cell metabolism could influence doxycycline stability.

  • Light Exposure: Protect your doxycycline-containing media and cell cultures from direct light as much as possible by using amber or foil-wrapped containers and minimizing exposure during handling.[7][11][12]

Q2: I am observing a color change in my doxycycline-containing media. What does this indicate?

A2: A color change in the media, often to a yellowish or brownish hue, can be an indicator of doxycycline degradation.[5] This is frequently due to oxidation and other degradation pathways accelerated by factors like light exposure and elevated temperatures.[13][14]

Troubleshooting Steps:

  • Minimize Light Exposure: As mentioned above, light is a primary factor in doxycycline degradation.[5][6] Ensure all solutions and media containing doxycycline are protected from light.

  • Check Storage Conditions: Verify that your doxycycline stock solutions and prepared media are stored at the correct temperatures (stock at -20°C, media at 4°C) and for the recommended duration.[4]

  • Prepare Fresh Media: If you observe a color change, it is best to discard the media and prepare a fresh batch from a reliable stock solution to ensure experimental consistency.

Q3: What are the main degradation products of doxycycline, and are they active?

A3: The primary degradation products of doxycycline include this compound, 6-epidoxycycline, and metacycline.[13][15][16] Epimerization at the C4 position to form this compound is a common degradation pathway.[13][14][16] While this compound can still regulate gene expression in Tet-On/Off systems, it has been reported to lack the antibiotic activity of doxycycline.[17][18] Other degradation products generally have significantly reduced or no biological activity.[16][19]

Quantitative Data on Doxycycline Stability

The stability of doxycycline is influenced by various environmental factors. The following tables summarize the effects of temperature, pH, and light on its degradation.

Table 1: Effect of Temperature on Doxycycline Stability

TemperatureMedium/SolventStability/DegradationReference
37°CWater (in tinted bottles)Stable for up to 1 week.[11]
40°CDry material (in the dark)No significant degradation over 30 days.[16]
60°CAqueous solution (refluxed)80-90% degradation after 12 hours in neutral conditions.[20]
70°CDry material (in the dark)Significant degradation after 30 days.[16]
110-140°CAqueous solutionThermal degradation follows first-order kinetics.[9][10]

Table 2: Effect of pH on Doxycycline Stability

pHMedium/SolventObservationReference
< 6Aqueous solutionSlow transition to a less active form.[8]
4.0Aqueous solutionThermal resistance increased by 3 times.[9][10]
> 6Aqueous solutionIncreased degree of deactivation.[8]
Basic pHAqueous solutionEasily hydrolyzed.[12]

Table 3: Effect of Light on Doxycycline Stability

Light ConditionMedium/SolventStability/DegradationReference
UV Light (3 hours)Aqueous solution16% degradation of free doxycycline.[6]
UV Light (6 hours)Aqueous solution32% degradation of free doxycycline.[6]
Daylight (5.5 days at 40°C)Aqueous solution5.3% reduction in doxycycline.[19]
Protected from lightWater in tinted bottlesMore stable than in untinted bottles.[11]

Experimental Protocols

Protocol: Assessing Doxycycline Stability in Cell Culture Media via HPLC

This protocol outlines a general procedure for determining the stability of doxycycline in a specific cell culture medium under experimental conditions.

  • Preparation of Doxycycline-Containing Media:

    • Prepare a stock solution of doxycycline hyclate in sterile, HPLC-grade water or another appropriate solvent at a high concentration (e.g., 1 mg/mL).

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Spike your cell culture medium with the doxycycline stock solution to the final desired experimental concentration (e.g., 1 µg/mL).

    • Prepare a sufficient volume for the entire experiment to ensure consistency.

  • Incubation and Sampling:

    • Aliquot the doxycycline-containing medium into sterile, light-protected containers (e.g., amber tubes or tubes wrapped in foil).

    • Incubate the aliquots under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • At specified time points (e.g., 0, 8, 16, 24, 48, and 72 hours), remove an aliquot for analysis.

    • Immediately store the collected samples at -80°C until HPLC analysis to prevent further degradation.

  • Sample Preparation for HPLC:

    • Thaw the samples on ice.

    • If necessary, precipitate proteins by adding a solvent like acetonitrile (B52724) (e.g., in a 1:3 sample-to-solvent ratio).

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.[15]

  • HPLC Analysis:

    • Use a validated HPLC method for the quantification of doxycycline and its major degradants like this compound.[15][16][21] An example of HPLC conditions is provided below.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[16]

    • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic solvent (e.g., acetonitrile).[16]

    • Flow Rate: Typically 1.0 mL/min.[15][16]

    • Detection: UV detection at a wavelength of 350 nm.[15][16]

    • Quantification: Generate a standard curve using known concentrations of doxycycline to quantify the amount remaining at each time point. The appearance and increase of peaks corresponding to this compound can also be monitored.

Visualizations

Degradation Pathway of Doxycycline

G Simplified Degradation Pathway of Doxycycline Doxycycline Doxycycline Epimerization Epimerization (pH, Temperature) Doxycycline->Epimerization Oxidation Oxidation (Light, Oxygen) Doxycycline->Oxidation Hydrolysis Hydrolysis (pH) Doxycycline->Hydrolysis Four_Epidoxycycline This compound Epimerization->Four_Epidoxycycline Other_Degradation_Products Other Degradation Products (e.g., Metacycline) Oxidation->Other_Degradation_Products Hydrolysis->Other_Degradation_Products

Caption: Doxycycline degradation pathways.

Experimental Workflow for Doxycycline Stability Assessment

G Workflow for Doxycycline Stability Study cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare Doxycycline Stock Solution Prep_Media Spike Cell Culture Media Prep_Stock->Prep_Media Incubate Incubate at 37°C (Light Protected) Prep_Media->Incubate Sample Collect Samples at Time Points Incubate->Sample Prep_HPLC Prepare Samples for HPLC Sample->Prep_HPLC Run_HPLC HPLC Analysis Prep_HPLC->Run_HPLC Analyze_Data Quantify Doxycycline & Degradants Run_HPLC->Analyze_Data

Caption: Doxycycline stability assessment workflow.

References

issues with 4-epidoxycycline induction in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-epidoxycycline (B601463) and other tetracycline-inducible expression systems. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound (4-ED) over doxycycline (B596269) (Dox)?

A1: The primary advantage of this compound is its reduced antibiotic activity compared to doxycycline.[1][2] This is particularly beneficial in long-term in vivo studies where the antibiotic effects of doxycycline can lead to an imbalance in the intestinal flora.[1][2] For in vitro studies, this can minimize off-target effects on cellular metabolism, especially mitochondrial function, which can be impacted by doxycycline.[3][4]

Q2: Is this compound as effective as doxycycline at inducing gene expression?

A2: Yes, studies have shown that this compound is similarly efficient as doxycycline in switching on and off gene expression in both Tet-On and Tet-Off systems in various cell lines.[1][2]

Q3: What are the common issues encountered with tetracycline-inducible systems?

A3: The most common issues include:

  • Leaky Expression: Basal expression of the gene of interest in the absence of the inducer.[5][6]

  • Low or No Induction: Insufficient or absent expression of the gene of interest after the addition of the inducer.

  • Cell Toxicity/Off-Target Effects: The inducer itself can have unintended effects on cell physiology, such as inhibiting proliferation or altering metabolism.[7][8][9][10]

  • Heterogeneous Expression: Variation in the level of induced gene expression among cells in the same population.

Q4: Which generation of the Tet-On system is recommended?

A4: The Tet-On 3G system is the latest and most recommended version.[11][12] It features an optimized reverse transactivator (rtTA3) and a modified tetracycline-response element (TRE3G) that provides higher sensitivity to doxycycline (and its analogs like this compound), lower basal expression, and higher maximal induction compared to previous generations.[11][12][13]

Troubleshooting Guides

Problem 1: Leaky (Basal) Expression of the Target Gene

Possible Causes & Solutions

CauseRecommended Solution
High copy number of the response plasmid In transient transfections, reduce the amount of the response plasmid DNA. For stable cell lines, select clones with a low copy number of the integrated response plasmid.
Integration site of the transgene The chromosomal integration site can significantly influence the basal activity of the TRE promoter.[14] Screen multiple stable clones to find one with the lowest basal expression.[15][16] Using a site-specific recombination system can also ensure consistent expression.[14]
Suboptimal Tet-repressor (TetR) expression in Tet-Off systems Ensure adequate expression of the TetR protein. In some cell lines, the promoter driving TetR may not be sufficiently active.
Inherent leakiness of the promoter Use a tetracycline-inducible promoter with lower basal activity, such as the PTIGHT promoter.[11]
Degradation of the inducer in Tet-Off systems In Tet-Off systems, ensure the inducer is not degraded. Replenish the medium with fresh inducer regularly.
Problem 2: Low or No Induction Upon this compound Addition

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal this compound concentration The optimal concentration of this compound can vary between cell lines.[7] Perform a dose-response experiment to determine the optimal concentration for your specific cell line (see Experimental Protocols section).
Insufficient expression of the transactivator (rtTA) Verify the expression of the rtTA protein by Western blot or qPCR. If expression is low, you may need to re-transfect or select a different stable clone. The choice of antibiotic selection marker can also influence rtTA expression levels.[17]
Degradation of this compound The half-life of doxycycline in cell culture medium is approximately 24-48 hours.[11][18] Replenish the medium with fresh this compound every 48 hours for long-term experiments.
Problem with the response plasmid Sequence the TRE promoter and the gene of interest in your plasmid to ensure there are no mutations.
Cell line-specific insensitivity Some cell lines may be less responsive to tetracycline-based inducers.[7] If possible, test your construct in a different cell line known to be responsive.
Incorrectly prepared or stored this compound stock solution Prepare a fresh stock solution of this compound and store it protected from light at -20°C.
Problem 3: Observed Cell Toxicity or Altered Phenotype in Control Cells

Possible Causes & Solutions

CauseRecommended Solution
Off-target effects of the inducer Doxycycline has been shown to affect mitochondrial function and cell proliferation.[3][4][8][19][20][21] While this compound is reported to have fewer off-target effects, it is crucial to include a control group of parental cells (not expressing the Tet-On/Off system) treated with the same concentration of this compound. This will help distinguish the effects of the inducer from the effects of the induced gene.
Inducer concentration is too high Use the lowest effective concentration of this compound determined from your dose-response experiment.
Contamination of the inducer stock Ensure your this compound stock is sterile and free of contaminants.
Selection of an unstable or unhealthy clone When generating stable cell lines, ensure that the selected clones are healthy and have a normal morphology and growth rate before starting induction experiments.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations of Inducers for Various Cell Lines

Cell LineInducerTypical Concentration RangeReference
HEK293Doxycycline10 - 1000 ng/mL[15][22]
HeLaDoxycycline10 - 1000 ng/mL[23]
CHODoxycycline10 - 1000 ng/mL[5][6]
U2OSDoxycycline10 - 1000 ng/mL
NIH 3T3This compound10 - 100 ng/mL[1]
Various Cancer Cell LinesDoxycycline100 - 1000 ng/mL[7][10][24]

Note: These are starting ranges. The optimal concentration should be determined empirically for each specific cell line and experimental setup.

Table 2: Comparison of Doxycycline and this compound

FeatureDoxycyclineThis compoundReference
Induction Efficiency HighSimilarly high[1][2]
Antibiotic Activity PresentSignificantly reduced or absent[1][2]
Mitochondrial Effects Can impair mitochondrial functionReported to have fewer off-target consequences on mitochondrial health[3][4][19][25]
In Vivo Use May disrupt gut floraPreferred for long-term studies to avoid antibiotic side effects[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration
  • Cell Seeding: Seed your stably transfected cells in a 24-well plate at a density that will not lead to over-confluence during the experiment. Include a well with the parental (non-transfected) cell line as a negative control.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your complete cell culture medium. A typical range to test is 0, 1, 10, 50, 100, 500, and 1000 ng/mL.

  • Induction: After the cells have attached (usually 12-24 hours after seeding), replace the medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of your gene of interest. This is typically 24 to 72 hours. For proteins with a long half-life, a longer incubation time may be necessary.

  • Analysis: Harvest the cells and analyze the expression of your gene of interest by a suitable method (e.g., qPCR for mRNA levels, Western blot or flow cytometry for protein levels).

  • Toxicity Assessment: In parallel, assess cell viability at each concentration using a method such as Trypan Blue exclusion or an MTT assay.

  • Determination of Optimal Concentration: The optimal concentration is the lowest concentration that gives the maximal induction of your gene of interest with minimal cytotoxicity.

Protocol 2: Screening for a Stable Tet-On Cell Line
  • Transfection: Co-transfect your target cells with the plasmid encoding the Tet-On transactivator and a plasmid conferring resistance to a selection antibiotic (e.g., G418 or puromycin).

  • Selection: 24-48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.

  • Colony Picking: Once antibiotic-resistant colonies are visible (typically after 1-2 weeks), pick individual colonies using cloning cylinders or by manual scraping and transfer each to a separate well of a 24-well plate.

  • Expansion: Expand each clone to a larger vessel (e.g., a 6-well plate or T-25 flask).

  • Screening for Transactivator Expression: Screen the individual clones for the expression of the rtTA transactivator protein by Western blot or qPCR.

  • Functional Screening: Select the clones with the highest transactivator expression and transiently transfect them with a reporter plasmid under the control of a TRE promoter (e.g., TRE-GFP or TRE-Luciferase).

  • Induction and Analysis: Induce the transfected clones with an optimal concentration of this compound (determined as in Protocol 1) and measure the reporter gene expression.

  • Clone Selection: Select the clone that shows the highest fold-induction (the ratio of expression with and without this compound) and the lowest basal expression for your future experiments.

Visualizations

Signaling Pathway and Workflow Diagrams

TetOnSystem cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-ED This compound rtTA_inactive rtTA (inactive) 4-ED->rtTA_inactive Enters cell rtTA_active rtTA (active) rtTA_inactive->rtTA_active Binding of 4-ED (Conformational Change) TRE Tetracycline Response Element (TRE) rtTA_active->TRE Translocates to Nucleus and Binds to TRE GOI Gene of Interest (GOI) rtTA_active->GOI Activates Transcription mRNA mRNA GOI->mRNA Transcription Protein Protein mRNA->Protein Translation TroubleshootingFlowchart Start Induction Experiment CheckExpression Is Gene of Interest Expressed? Start->CheckExpression LeakyExpression Is there Leaky Expression (Expression without Inducer)? CheckExpression->LeakyExpression Yes TroubleshootLowInduction Troubleshoot Low Induction: - Optimize 4-ED concentration - Check rtTA expression - Replenish 4-ED regularly CheckExpression->TroubleshootLowInduction No LowInduction Is Induction Level Low? LeakyExpression->LowInduction No TroubleshootLeaky Troubleshoot Leaky Expression: - Screen new clones - Reduce plasmid amount - Use tighter promoter LeakyExpression->TroubleshootLeaky Yes Success Experiment Successful LowInduction->Success No LowInduction->TroubleshootLowInduction Yes

References

Technical Support Center: Identifying and Minimizing Off-Target Effects of 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of 4-epidoxycycline (B601463). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is it used as an alternative to doxycycline (B596269)?

A1: this compound is a hepatic metabolite of doxycycline. It is frequently used in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems as an alternative to doxycycline because it lacks antibiotic activity.[1][2] This is a significant advantage as it avoids the confounding effects of disrupting the gut microbiome in animal studies and eliminates the risk of selecting for antibiotic-resistant bacteria in long-term cell culture experiments.[1][2] Like doxycycline, this compound can effectively regulate gene expression in these systems.[1][2]

Q2: What are the known and potential off-target effects of this compound?

A2: While this compound is considered to have a more favorable off-target profile compared to doxycycline, it is not entirely inert. The primary off-target concerns are related to mitochondrial function, a consequence of the evolutionary similarity between mitochondrial and bacterial ribosomes.[3]

Potential off-target effects include:

  • Inhibition of Mitochondrial Protein Synthesis: Like other tetracyclines, this compound can interfere with the translation of proteins encoded by the mitochondrial DNA (mtDNA).

  • Alterations in Cellular Metabolism: Inhibition of mitochondrial function can lead to a metabolic shift towards glycolysis.

  • Changes in Gene Expression: Studies have shown that tetracyclines can alter the expression of numerous host cell genes unrelated to the intended target of the inducible system.[3][4]

  • Modulation of Signaling Pathways: Doxycycline has been shown to inhibit signaling pathways such as NF-κB and p38 MAPK, and it is plausible that this compound could have similar, though likely weaker, effects.[5][6][7]

Q3: How can I proactively minimize off-target effects in my experiments?

A3: To minimize the impact of off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required for robust induction of your gene of interest. Using excessive concentrations increases the likelihood of engaging off-target molecules.

  • Include Proper Controls:

    • "No Inducer" Control: Cells or animals that are part of the experiment but do not receive this compound. This control is essential to establish the baseline phenotype.

    • "Inducer Only" Control: A parental cell line (not containing the Tet-inducible construct) or wild-type animal treated with the same concentration of this compound. This helps to distinguish the effects of the inducer itself from the effects of the induced gene.

  • Time-Course Experiments: Limit the duration of this compound exposure to the minimum time required to observe the desired phenotype.

  • Consider a Different Inducer: In highly sensitive systems, it may be worth testing other tetracycline (B611298) analogs.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Unexpected Phenotype in "Inducer Only" Control The observed phenotype is likely an off-target effect of this compound.1. Confirm the phenotype: Repeat the experiment to ensure the observation is reproducible. 2. Lower the concentration: Determine if the phenotype is dose-dependent by testing a range of lower this compound concentrations. 3. Characterize the off-target effect: Use the experimental protocols outlined below (e.g., RNA-seq, mitochondrial function assays) to identify the cellular pathways being affected.
High Basal Expression ("Leaky" System) The Tet-responsive promoter is not fully repressed in the absence of the inducer.1. Screen for tighter clones: If using a stable cell line, screen multiple clones to find one with lower basal expression. 2. Use a newer generation Tet system: Newer Tet-On 3G systems are designed for lower leakiness.[8] 3. Reduce the copy number of the inducible vector.
Variable Induction Between Experiments Inconsistent this compound activity or cellular response.1. Prepare fresh stock solutions: this compound solutions can degrade over time. Prepare fresh stocks and store them protected from light. 2. Ensure consistent cell density and passage number: Variations in cell state can affect the response to inducers. 3. Check for serum variability: Some lots of fetal bovine serum (FBS) can contain tetracycline-like compounds that may interfere with induction. Test new lots of FBS before use in critical experiments.[9]
Loss of Inducibility Over Time Silencing of the Tet-inducible cassette in stable cell lines.1. Re-select the cell line: Grow the cells in the appropriate selection antibiotic to eliminate non-expressing cells. 2. Re-derive the stable cell line: If re-selection is ineffective, it may be necessary to generate a new stable cell line.

Data Presentation

Table 1: Comparison of Off-Target Gene Expression Changes Induced by Tetracycline Analogs in Saccharomyces cerevisiae

Compound Concentration Number of Differentially Expressed Genes (DEGs) Key Affected Pathways
Tetracycline50 µg/mL48Ribosome biogenesis, amino acid metabolism
Doxycycline50 µg/mL86Iron transport, stress response
This compound 50 µg/mL 35 Fewer and less pronounced pathway enrichments

Data summarized from a study in yeast, which suggests this compound has the least impact on global gene expression compared to tetracycline and doxycycline.[3][4]

Table 2: Inhibitory Concentrations (IC50) of Doxycycline on Mitochondrial Respiration in Human Cell Lines

Cell Line IC50 for Mitochondrial Activity Inhibition
SH-SY5Y (neuroblastoma)9.8 to >200 µg/mL
HepG2 (hepatoma)13.4 to 200 µg/mL
HEK-293 (kidney)8.9 to 30.4 µg/mL

These values are for doxycycline and can serve as an approximate reference for potential mitochondrial effects of this compound, though this compound is expected to be less potent in this regard.[10]

Experimental Protocols

Protocol 1: Assessing Mitochondrial Respiration

Objective: To quantify the effect of this compound on mitochondrial oxygen consumption.

Methodology:

  • Cell Culture: Plate cells at an appropriate density in a Seahorse XF Cell Culture Microplate.

  • Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24-72 hours).

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse XF Analyzer: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Data Analysis: Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between treated and control groups.

Protocol 2: Global Gene Expression Analysis by RNA-sequencing

Objective: To identify genome-wide transcriptional changes induced by this compound.

Methodology:

  • Experimental Design: Include the following experimental groups:

    • Parental cells/wild-type animals + vehicle

    • Parental cells/wild-type animals + this compound

    • Tet-inducible cells/animals + vehicle

    • Tet-inducible cells/animals + this compound

  • RNA Extraction: Isolate high-quality total RNA from each sample.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.

  • Data Analysis:

    • Align reads to the reference genome and quantify gene expression.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound in the parental cells/wild-type animals.

    • Perform pathway analysis on the differentially expressed genes to identify cellular processes affected by this compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Identification

Objective: To identify direct protein targets of this compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the cell lysates across a range of temperatures. Ligand-bound proteins will be more resistant to thermal denaturation.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble protein fraction by Western blot for a candidate target or by mass spectrometry for proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates a direct binding interaction.[11][12][13][14][15]

Visualizations

experimental_workflow cluster_identification Identification of Potential Off-Target Effects cluster_validation Validation and Characterization cluster_minimization Minimization Strategies Initial Screening In Silico Prediction & Broad Panel Screening Biochemical Assays Enzyme Activity Assays Initial Screening->Biochemical Assays Validate Hits Omics Analysis RNA-seq / Proteomics Functional Assays Mitochondrial Respiration & Metabolic Analysis Omics Analysis->Functional Assays Confirm Pathways Phenotypic Observation Unexpected Phenotype in Controls Biophysical Assays Cellular Thermal Shift Assay (CETSA) Phenotypic Observation->Biophysical Assays Identify Targets Dose Optimization Lowest Effective Concentration Biochemical Assays->Dose Optimization Biophysical Assays->Dose Optimization Experimental Design Proper Controls & Time-Course Functional Assays->Experimental Design

Caption: Workflow for identifying, validating, and minimizing off-target effects.

tet_on_system cluster_no_inducer No this compound cluster_with_inducer With this compound rtTA_inactive rtTA TRE TRE rtTA_inactive->TRE No Binding Gene Gene of Interest TRE->Gene Transcription OFF Epi This compound rtTA_active rtTA (Active) Epi->rtTA_active Binds TRE_active TRE rtTA_active->TRE_active Binds Gene_active Gene of Interest TRE_active->Gene_active Transcription ON signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Doxy Doxycycline (and potentially this compound) p38 p38 MAPK Doxy->p38 Inhibits IKK IKK Doxy->IKK Inhibits Inflammation Inflammation p38->Inflammation Promotes IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->Inflammation Promotes NFkB_IkB->NFkB IkB Degradation

References

Technical Support Center: The Impact of 4-Epidoxycycline on Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-epidoxycycline (B601463) in experiments involving cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound (4-ED) is a hepatic metabolite of doxycycline (B596269).[1][2] It is commonly used in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems to control the expression of a target gene.[1][2] The primary advantage of 4-ED over its parent compound, doxycycline, is that it lacks antibiotic activity, which can be a confounding factor in experiments by affecting the microbiome of in vivo models or having off-target effects on cellular metabolism.[1][2] Both 4-ED and doxycycline are similarly effective at regulating gene expression in these systems.[1][2]

Q2: Can this compound affect the results of my cell proliferation assay?

A2: While this compound is reported to have fewer off-target effects on mitochondrial health compared to doxycycline, it is important to consider its potential impact on cell proliferation assays.[2][3][4] Since 4-ED is an epimer of doxycycline, it may share some of its known biological activities that can influence cell proliferation, such as altering cellular metabolism and, at certain concentrations, reducing the rate of proliferation.[5][6] Therefore, it is crucial to include proper controls in your experimental design.

Q3: What are the known off-target effects of doxycycline that could be relevant for this compound?

A3: Doxycycline has been shown to have several off-target effects that can influence experimental outcomes:

  • Altered Cellular Metabolism: Doxycycline can shift cellular metabolism towards a more glycolytic phenotype, characterized by increased lactate (B86563) secretion and reduced oxygen consumption.[5][6]

  • Reduced Proliferation: At concentrations commonly used in inducible systems (100 ng/mL - 5 µg/mL), doxycycline can slow the proliferation of human cell lines.[5][7]

  • Induction of Apoptosis: In some cell lines, doxycycline has been shown to induce apoptosis.[5][8]

  • Mitochondrial Inhibition: As a tetracycline, doxycycline can inhibit mitochondrial protein synthesis, which can lead to mitochondrial dysfunction.[4][5]

Given that this compound is structurally similar to doxycycline, it is prudent to consider that it may have similar, though potentially less potent, effects.

Q4: Which cell proliferation assay is best to use when working with this compound?

A4: The choice of assay depends on what you are measuring:

  • For a direct measure of DNA synthesis: A BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is recommended.[9][10] These assays directly quantify the percentage of cells in the S-phase of the cell cycle and are less likely to be directly affected by metabolic changes.[9]

  • For assessing metabolic activity as an indicator of viability: Assays like MTT, XTT, or WST-1 can be used, but require careful interpretation.[11] Since this compound's parent compound, doxycycline, can alter cellular metabolism, any observed changes in the readout of these assays should be validated with an alternative method.[5][6] It is crucial to run appropriate vehicle controls.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in MTT/XTT Assays

Possible Cause: The observed decrease in viability in a metabolic-based assay like MTT or XTT could be due to a direct cytotoxic effect of this compound, or it could be an artifact of altered mitochondrial metabolism. Tetracyclines can inhibit mitochondrial dehydrogenases, the very enzymes responsible for the conversion of the tetrazolium salt to formazan (B1609692), leading to a false-negative result for cell viability.[4][5]

Troubleshooting Steps:

  • Validate with an Orthogonal Assay: Confirm the viability results using a non-metabolic assay, such as a trypan blue exclusion assay or a live/dead cell staining kit that assesses membrane integrity.

  • Perform a Dose-Response Curve: Determine if the effect is dose-dependent. Test a range of this compound concentrations to identify a potential cytotoxic threshold.

  • Use a BrdU or EdU Assay: To specifically assess proliferation, use an assay that directly measures DNA synthesis.[9][10] This will help to distinguish between a cytostatic (inhibition of proliferation) and a cytotoxic (cell death) effect.

Issue 2: Discrepancy Between Proliferation Data and Gene Expression Levels in a Tet-Inducible System

Possible Cause: You may observe successful induction of your gene of interest by this compound, but the expected downstream effect on proliferation is not as anticipated. This could be due to the off-target effects of this compound on cell proliferation, masking or confounding the effect of your target gene.[5]

Troubleshooting Steps:

  • Control for Off-Target Effects: Include a control cell line that does not express the tetracycline-responsive element (TRE) but is treated with the same concentrations of this compound. This will help to isolate the effects of the compound itself on the parental cell line.

  • Titrate this compound Concentration: Use the lowest possible concentration of this compound that still provides adequate induction of your gene of interest. This can be determined by performing a dose-response curve and assessing target gene expression via qPCR or Western blot.

  • Time-Course Experiment: The off-target effects of tetracyclines on proliferation may be time-dependent.[12] Perform a time-course experiment to identify a window where your gene of interest is expressed, but the off-target effects on proliferation are minimal.

Data Presentation

Table 1: Comparison of Common Cell Proliferation Assays

Assay TypePrincipleAdvantagesPotential for Interference by this compound
Metabolic Assays (MTT, XTT, WST-1) Reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.Simple, high-throughput, and inexpensive.High: Doxycycline is known to alter mitochondrial metabolism, which could directly impact the assay readout.[5][6]
DNA Synthesis Assays (BrdU, EdU) Incorporation of a thymidine (B127349) analog into newly synthesized DNA during the S-phase of the cell cycle.[9][10]Direct measure of cell proliferation. Highly specific.Low (direct interference): Unlikely to directly interfere with the assay chemistry. However, will detect any actual changes in proliferation rate caused by this compound.
Cell Counting (Trypan Blue, Automated Counters) Direct enumeration of cells. Can distinguish between live and dead cells based on membrane integrity.Direct and quantitative.Low: Unlikely to be directly affected, but will reflect any true changes in cell number due to proliferation or cytotoxicity.

Experimental Protocols

BrdU Cell Proliferation Assay Protocol

This protocol provides a general framework. Specific incubation times and concentrations should be optimized for your cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not allow them to become confluent during the course of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Incubation: Incubate the plate for 2-24 hours at 37°C. The incubation time will depend on the doubling time of your cell line.

  • Fixation and Denaturation: Remove the labeling medium and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[9] This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells and add a TMB substrate. Allow the color to develop.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

Visualizations

G cluster_0 Experimental Workflow: Troubleshooting Proliferation Assays Start Experiment with this compound Assay Perform Cell Proliferation Assay (e.g., MTT) Start->Assay Unexpected Unexpected Result? (e.g., Decreased Viability) Assay->Unexpected Validate Validate with Orthogonal Assay (e.g., Trypan Blue) Unexpected->Validate Yes Analyze Analyze and Interpret Results Unexpected->Analyze No BrdU Perform BrdU/EdU Assay (Direct measure of proliferation) Validate->BrdU Controls Run Proper Controls (Vehicle, Parental Cell Line) BrdU->Controls Controls->Analyze G cluster_1 Potential Impact of Tetracyclines on Cellular Pathways Tetracyclines Tetracyclines (e.g., Doxycycline, this compound) Mitochondria Mitochondrial Ribosome Tetracyclines->Mitochondria Apoptosis Induction of Apoptosis Tetracyclines->Apoptosis ProteinSynth Inhibition of Mitochondrial Protein Synthesis Mitochondria->ProteinSynth Metabolism Shift to Glycolysis ProteinSynth->Metabolism Proliferation Decreased Cell Proliferation Metabolism->Proliferation MTT_Assay MTT Assay Readout (Decreased signal) Metabolism->MTT_Assay BrdU_Assay BrdU Assay Readout (Decreased incorporation) Proliferation->BrdU_Assay Apoptosis->MTT_Assay Apoptosis->BrdU_Assay

References

Technical Support Center: Troubleshooting Failed Gene Induction with 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered with 4-epidoxycycline-inducible gene expression systems.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B601463) and how does it differ from doxycycline (B596269)?

This compound (4-ED) is a hepatic metabolite of doxycycline.[1] Both molecules can be used to regulate gene expression in tetracycline-inducible (Tet) systems, such as the Tet-On and Tet-Off systems.[1] The primary advantage of this compound is that it lacks the antibiotic activity of doxycycline, which can help avoid adverse side effects like imbalances in the intestinal flora in animal models and mitigate the selection of antibiotic-resistant bacteria.[1][2] Both 4-ED and doxycycline have been shown to be similarly efficient in switching gene expression on or off.[2]

Q2: My gene of interest is not being induced after adding this compound. What are the possible causes?

Failure to induce gene expression can stem from several factors:

  • Problems with the Inducer: The this compound solution may have been improperly prepared, stored, or used at a suboptimal concentration.

  • Cell Line Issues: The cell line may not be expressing the tetracycline (B611298) transactivator (tTA or rtTA) protein, or the cells may have lost their inducibility over successive passages.[3]

  • Vector and Integration Issues: The inducible vector may have integrated into a transcriptionally silent region of the genome, or there may be an issue with the integrity of the vector itself.

  • Incorrect System Components: You may be using a Tet-On system component with a Tet-Off system, or vice versa.

Q3: I am observing high background expression (leaky expression) even without this compound. How can I fix this?

Leaky expression is a common issue where the gene of interest is expressed at low levels in the uninduced state.[4][5] This can be particularly problematic if the gene product is toxic to the cells.[4] Strategies to reduce leakiness include:

  • Using a "Tight" Promoter System: Employing a tetracycline-responsive promoter (TRE) with lower basal activity can significantly reduce background expression.[6]

  • Optimizing Transactivator Expression: In some cases, reducing the amount of the transactivator (rtTA for Tet-On systems) can decrease leaky expression.

  • Screening Clonal Cell Lines: Individual clones can exhibit different levels of leakiness. Screening multiple clones to find one with tight regulation is often necessary.[5]

  • Using a Tet-On 3G System: Newer generation systems like Tet-On 3G are designed for lower background expression.[1]

Q4: What is the optimal concentration and incubation time for this compound?

The optimal concentration and incubation time are cell-type and system-dependent. It is crucial to perform a dose-response experiment to determine the ideal conditions for your specific setup.[2][7]

  • Concentration: For in vitro studies, concentrations as low as 100 ng/mL of doxycycline have been shown to be effective.[2][8][9] A typical starting range to test for this compound would be between 100 ng/mL and 1 µg/mL.

  • Incubation Time: Gene expression can often be detected within 24 hours of induction.[8] However, for some proteins, it may take 48-72 hours to accumulate to detectable levels.[10] For continuous expression, the media should be replenished with fresh this compound every 48 hours, as the half-life of doxycycline in cell culture is approximately 24 hours.[11]

Q5: How should I prepare and store my this compound stock solution?

Proper preparation and storage are critical for the inducer's activity.

  • Preparation: this compound is slightly soluble in DMSO and methanol.[12] It is common to prepare a stock solution of 1 mg/mL in sterile, nuclease-free water or PBS.

  • Storage: The powdered form of this compound is stable for at least two years when stored at -20°C.[12] Stock solutions should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[13][14] Protect the solution from light.[14]

Data Summary Tables

Table 1: Recommended Starting Concentrations for this compound Induction

System TypeConcentration RangeNotes
Mammalian Cell Culture (In Vitro)100 ng/mL - 1 µg/mLThe optimal concentration is cell-line dependent and should be determined empirically.[2][7]
In Vivo (Mouse Models)7.5 mg/mL in drinking water or 10 mg/kg body weight (s.c.)These concentrations were found to be as efficient as doxycycline in a tumor remission model.[2]

Table 2: Troubleshooting Guide for Failed Gene Induction

ObservationPossible CauseRecommended Action
No gene expressionDegraded or inactive this compoundPrepare a fresh stock solution of this compound.
Suboptimal this compound concentrationPerform a dose-response experiment (see protocol below).
Insufficient incubation timeIncrease the incubation time to 48-72 hours.
No or low expression of the transactivator (rtTA/tTA)Verify transactivator expression via Western blot or qPCR.
Loss of inducibility in the cell lineUse a fresh vial of cells or re-derive the stable cell line.[3]
High background (leaky) expressionHigh basal activity of the TRE promoterUse a "tight" TRE promoter or a newer generation Tet system.[6]
High concentration of the transactivatorTitrate the amount of transactivator plasmid used for transfection.
Tetracycline contamination in FBSUse tetracycline-free FBS.[3]
Cell death upon inductionToxicity of the induced gene productUse a lower concentration of this compound for a lower level of induction.
Toxicity of this compoundAlthough less common with 4-ED, perform a toxicity assay with a control cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound powder

  • Sterile, nuclease-free water or PBS

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or PBS to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[13]

Protocol 2: Dose-Response Experiment to Determine Optimal this compound Concentration

Materials:

  • Your stably transfected cell line

  • Complete growth medium (with tetracycline-free FBS)

  • This compound stock solution (1 mg/mL)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Reagents for your chosen readout method (e.g., qPCR, Western blot, fluorescence microscopy)

Procedure:

  • Seed your cells in a multi-well plate at a density that will not result in over-confluence by the end of the experiment.

  • Allow the cells to adhere and grow overnight.

  • Prepare a series of dilutions of the this compound stock solution in your complete growth medium. A suggested range of final concentrations to test is: 0, 50, 100, 250, 500, and 1000 ng/mL.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no inducer" control (0 ng/mL).

  • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • After incubation, harvest the cells and analyze the expression of your gene of interest using your preferred method (e.g., qPCR for mRNA levels, Western blot for protein levels, or fluorescence for reporter genes).

  • The optimal concentration is the lowest concentration that gives the maximal induction with minimal cytotoxicity.

Visualizations

TetOn_System cluster_0 Without this compound cluster_1 With this compound rtTA_inactive rtTA TRE TRE rtTA_inactive->TRE No Binding Gene Gene of Interest TRE->Gene No Transcription 4ED This compound rtTA_active rtTA (Active) 4ED->rtTA_active Binds TRE2 TRE rtTA_active->TRE2 Binds Gene2 Gene of Interest TRE2->Gene2 Transcription mRNA mRNA Gene2->mRNA -> Protein Protein mRNA->Protein Translation

Caption: Workflow of the Tet-On inducible system with this compound.

Troubleshooting_Flowchart Start Failed Gene Induction Check_Inducer Check this compound (Freshness, Concentration) Start->Check_Inducer Check_Cells Verify Cell Line (rtTA/tTA expression, Passage #) Check_Inducer->Check_Cells Inducer OK Dose_Response Perform Dose-Response Experiment Check_Inducer->Dose_Response Concentration Uncertain New_Stock Prepare Fresh 4-ED Stock Check_Inducer->New_Stock Stock is Old Check_Vector Assess Vector Integrity and Integration Check_Cells->Check_Vector Cells OK Test_Transactivator Test for Transactivator Expression (WB/qPCR) Check_Cells->Test_Transactivator Expression Unknown New_Cells Use Early Passage Cells or Re-clone Check_Cells->New_Cells High Passage # Sequence_Vector Sequence Vector and Re-transfect Check_Vector->Sequence_Vector Problem Suspected Failure Persistent Failure (Consult Vector Manufacturer) Check_Vector->Failure All Checks Pass Success Successful Induction Dose_Response->Success New_Stock->Dose_Response Test_Transactivator->Success New_Cells->Success Sequence_Vector->Success

Caption: Troubleshooting flowchart for failed gene induction.

References

Validation & Comparative

A Head-to-Head Battle: 4-Epidoxycycline vs. Doxycycline for Tet-On System Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on optimizing inducible gene expression systems.

The tetracycline-inducible (Tet) system is a cornerstone of modern biological research, offering precise temporal and quantitative control over gene expression. The "Tet-On" variant, activated by tetracycline (B611298) or its analogs, is particularly favored. For years, doxycycline (B596269) (Dox) has been the go-to inducer for this system. However, a lesser-known derivative, 4-epidoxycycline (B601463) (4-ED), has emerged as a viable alternative, promising comparable efficiency with fewer off-target effects. This guide provides an objective comparison of these two inducers, supported by available experimental data, to help you select the optimal compound for your research needs.

Mechanism of the Tet-On System

The Tet-On system relies on two key components: the reverse tetracycline transactivator (rtTA) protein and a tetracycline-responsive promoter element (TRE) that controls the expression of the gene of interest (GOI). In the absence of an inducer, the rtTA cannot bind to the TRE, and the GOI is transcriptionally silent. The introduction of an inducer, such as doxycycline or this compound, triggers a conformational change in the rtTA protein, enabling it to bind to the TRE and activate the transcription of the GOI.

Tet_On_System cluster_off System OFF (No Inducer) cluster_on System ON (With Inducer) rtTA_off rtTA TRE_off TRE rtTA_off->TRE_off No Binding Promoter_off Minimal Promoter GOI_off Gene of Interest Promoter_off->GOI_off Transcription OFF Inducer Doxycycline or This compound rtTA_on rtTA Inducer->rtTA_on Binds & Activates TRE_on TRE rtTA_on->TRE_on Binds Promoter_on Minimal Promoter GOI_on Gene of Interest Protein Protein of Interest GOI_on->Protein Translation Promoter_on->GOI_on Transcription ON

Figure 1. Mechanism of the Tet-On inducible system.

Performance Comparison: this compound vs. Doxycycline

While direct quantitative comparisons of induction efficiency in the same experimental system are limited in publicly available literature, existing studies provide valuable insights into the key performance characteristics of both inducers.

Induction Efficiency:

A pivotal study directly comparing the two compounds for both Tet-On and Tet-Off systems in vitro and in vivo concluded that this compound and doxycycline are "similarly efficient" in controlling gene expression.[1] This suggests that for most applications, researchers can expect a comparable level of induction when using equimolar concentrations of either compound.

Key Differences and Considerations:

The primary advantages of this compound stem from its distinct pharmacological properties.

FeatureThis compound (4-ED)Doxycycline (Dox)Key Takeaway
Antibiotic Activity Lacks significant antibiotic activity.[1]Potent broad-spectrum antibiotic.4-ED is preferable for long-term in vivo studies to avoid disrupting the microbiome and for experiments where antibiotic effects could confound results.[1]
Off-Target Gene Expression Induces fewer global gene expression changes.[2]Elicits a greater number of off-target gene expression responses.[2]For studies sensitive to pleiotropic effects, 4-ED offers a "cleaner" induction with potentially fewer confounding variables.
Mitochondrial Effects Reported to have fewer off-target consequences on mitochondrial health.[2][3]Can lead to mitonuclear protein imbalance and inhibit mitochondrial translation.[2][3]In research focused on metabolism, mitochondrial function, or cellular bioenergetics, 4-ED is the more prudent choice.
In Vivo Administration Shown to be effective when administered in drinking water or via subcutaneous injection.[1]Effective through various routes including drinking water, gavage, and in feed.Both are effective in vivo, with the choice of administration route depending on the experimental design.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo use of this compound and doxycycline to induce the Tet-On system. Researchers should optimize concentrations and durations for their specific cell lines or animal models.

In Vitro Induction of Adherent Cells

in_vitro_workflow Start Seed Tet-On engineered cells Culture Culture cells to desired confluency (e.g., 24 hours) Start->Culture Prepare Prepare stock solution of 4-ED or Doxycycline (e.g., 1 mg/mL in sterile water or DMSO) Culture->Prepare Induce Add inducer to culture medium to final concentration (e.g., 10-1000 ng/mL) Culture->Induce Prepare->Induce Incubate Incubate for desired duration (e.g., 24-48 hours) Induce->Incubate Assay Harvest cells and perform downstream analysis (e.g., qPCR, Western Blot, Luciferase Assay) Incubate->Assay End Analyze results Assay->End

Figure 2. General workflow for in vitro induction.

Materials:

  • Tet-On system-engineered adherent cell line

  • Complete cell culture medium

  • This compound or Doxycycline Hyclate

  • Sterile, nuclease-free water or DMSO for stock solution

  • Standard cell culture plates and equipment

Protocol:

  • Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency at the time of analysis.

  • Induction:

    • Prepare a stock solution of 4-ED or Doxycycline (e.g., 1 mg/mL).

    • Dilute the stock solution in complete culture medium to the desired final concentration. A dose-response curve (e.g., 10, 100, 1000 ng/mL) is recommended to determine the optimal concentration for your system.

    • Replace the existing medium with the inducer-containing medium.

  • Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of the gene of interest (typically 24-48 hours).

  • Analysis: Harvest the cells and perform the desired downstream analysis (e.g., RT-qPCR for transcript levels, Western blot for protein levels, or a reporter assay).

In Vivo Induction in Mouse Models

Materials:

  • Tet-On transgenic mouse model

  • This compound or Doxycycline Hyclate

  • Drinking water or vehicle for injection

Protocol (Administration in Drinking Water):

  • Prepare a stock solution of 4-ED or Doxycycline.

  • Add the inducer to the drinking water at the desired concentration (e.g., a study by Eger et al. used 7.5 mg/mL for both 4-ED and Doxycycline).[1] To enhance solubility and stability, and to protect from light, prepare fresh solutions regularly and use opaque water bottles.

  • Provide the inducer-containing water to the mice ad libitum.

  • Continue administration for the duration of the experiment.

  • At the desired time points, collect tissues for analysis.

Protocol (Subcutaneous Injection):

  • Prepare a sterile solution of 4-ED or Doxycycline in a suitable vehicle.

  • Administer the inducer via subcutaneous injection at the desired dosage (e.g., Eger et al. used 10 mg/kg body weight for 4-ED).[1]

  • Repeat injections at appropriate intervals based on the half-life of the compound and the experimental design.

Conclusion

Both this compound and doxycycline are highly effective inducers of the Tet-On system. While their induction efficiency is comparable, the key distinction lies in their off-target effects. Doxycycline's potent antibiotic activity and its impact on mitochondrial function and global gene expression can be significant confounding factors in many experimental settings.[2][3] In contrast, this compound's lack of antibiotic activity and its reduced off-target profile make it a superior choice for long-term in vivo studies, research involving the microbiome, and investigations into cellular metabolism and mitochondrial biology.[1][2] For researchers aiming for the most precise and specific control over their gene of interest with minimal pleiotropic effects, this compound represents a valuable and, in many cases, preferable alternative to doxycycline.

References

A Head-to-Head Comparison: 4-Epidoxycycline vs. Anhydrotetracycline for Inducible Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing tetracycline-inducible (Tet) gene expression systems, the choice of inducer is a critical parameter that can significantly impact experimental outcomes. This guide provides a detailed comparison of two common tetracycline (B611298) analogs, 4-epidoxycycline (B601463) (4-ED) and anhydrotetracycline (B590944) (ATc), to inform the selection of the optimal inducer for your specific research needs.

The Tet-On/Tet-Off system is a powerful tool for the temporal and quantitative control of gene expression.[1] The system relies on the tetracycline repressor protein (TetR), which can be engineered to either bind to the tetracycline operator (tetO) sequence in the absence (Tet-Off) or presence (Tet-On) of a tetracycline analog. This binding event, in turn, controls the expression of a downstream gene of interest. While doxycycline (B596269) is a widely used inducer, concerns about its antibiotic activity and potential off-target effects have led to the exploration of alternatives like this compound and anhydrotetracycline.

Executive Summary

FeatureThis compoundAnhydrotetracycline
Primary Advantage Lacks antibiotic activity, reducing off-target effects on gut flora and mitochondria.[2][3][4][5]High affinity for TetR, making it a potent inducer.[6][7][8]
Induction Efficiency Reported to be similarly efficient to doxycycline and anhydrotetracycline in both in vitro and in vivo models.[2]Highly effective, often at lower concentrations than tetracycline.[6][8]
Potential Downsides Limited publicly available quantitative data on dose-response and kinetics.Can exhibit cytotoxicity at higher concentrations.[6]
Common Application Long-term in vivo studies where antibiotic effects are a concern.[2][4]Standard in vitro and in vivo induction experiments where high induction levels are desired.

Quantitative Performance Data

Direct, side-by-side quantitative comparisons of this compound and anhydrotetracycline in the same mammalian cell line under identical conditions are limited in the public domain. The following tables summarize available data from various studies. Researchers are encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific system.

Table 1: Dose-Response Characteristics

InducerCell Type/SystemEffective Concentration RangeEC50Notes
This compound HER2-expressing cell lines (Tet-On/Off)Not explicitly stated, but used at 7.5 mg/ml in drinking water for mice.[2]Not AvailableStated to be "similarly efficient" to doxycycline and anhydrotetracycline.[2]
Anhydrotetracycline HeLa cells (Tet-Off)0.1 - 10 ng/mL~1 ng/mLComplete inactivation of tTA-mediated expression at 3 ng/mL.[9]
Mycobacterium smegmatis25 - 100 ng/mL~50 ng/mLMaximal induction achieved at 50-100 ng/mL.[10]
Synechocystis sp.1 - 10 µg/mLNot AvailableDose-dependent induction observed in this range.[11]

Table 2: Induction Kinetics

InducerCell Type/SystemTime to Maximal InductionNotes
This compound Not AvailableNot Available
Anhydrotetracycline Mycobacterium smegmatis~4 hoursMaximal GFP activity observed after 4 hours of induction.[10]
Mycobacterium tuberculosis~72 - 96 hoursSlower induction kinetics compared to M. smegmatis.[10]

Table 3: Cytotoxicity

InducerCell Type/SystemIC50 / Toxic ConcentrationNotes
This compound Not AvailableNot AvailableGenerally considered to have low toxicity due to lack of antibiotic activity.
Anhydrotetracycline HeLa cells> 3 µg/mLThis concentration is over a thousand-fold higher than the effective concentration for gene induction.[6]
Human renal proximal tubule epithelial cellsNo significant toxicity observed compared to staurosporine (B1682477) control.[12]

Key Differences and Considerations

Antibiotic Activity and Off-Target Effects: The most significant advantage of this compound is its lack of antibiotic activity.[2] This is particularly crucial for long-term in vivo studies where the antibiotic effects of inducers like doxycycline can lead to an imbalance in the intestinal flora.[2] Furthermore, some tetracyclines have been shown to have off-target effects on mitochondrial function; this compound has been suggested to have fewer of these consequences.[3][5]

Induction Potency: Anhydrotetracycline is known for its high affinity for the Tet repressor, approximately 35-fold greater than that of tetracycline.[6] This high affinity often translates to potent gene induction at low concentrations.

Leaky Expression: Leaky or basal expression of the target gene in the uninduced state is a common concern with inducible systems. While specific comparative data for this compound and anhydrotetracycline on leakiness is scarce, the level of basal expression is highly dependent on the specific Tet-On/Tet-Off system, the cell line, and the integration site of the transgene.

Signaling Pathways and Experimental Workflow

Tetracycline-Inducible Gene Expression (Tet-On System)

TetOn_System cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (4-ED or ATc) Inducer_in Inducer Inducer->Inducer_in Enters cell rtTA_inactive rtTA (inactive) rtTA_active rtTA (active) rtTA_inactive->rtTA_active Conformational change TRE TRE rtTA_active->TRE Binds to Gene Gene of Interest rtTA_active->Gene Activates transcription Inducer_in->rtTA_inactive Binds to mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Signaling pathway of the Tet-On inducible system.

Experimental Workflow for Comparing Inducers

Experimental_Workflow A 1. Cell Seeding Plate cells with Tet-inducible reporter construct B 2. Inducer Preparation Prepare serial dilutions of 4-ED and ATc A->B C 3. Induction Add inducers to cells at various concentrations and for different time points B->C D 4. Data Collection - Dose-Response: Measure reporter activity after 24-48h - Kinetics: Measure activity at multiple time points - Basal Level: Measure activity in uninduced controls C->D F 6. Cytotoxicity Assay (e.g., MTT assay) Treat cells with a range of inducer concentrations C->F E 5. Analysis - Reporter Assay (e.g., Luciferase, GFP) - qPCR for mRNA levels - Western Blot for protein levels D->E G 7. Data Analysis & Comparison - Plot dose-response curves (EC50) - Plot induction kinetics - Compare basal expression - Determine IC50 for cytotoxicity E->G F->G

Caption: Workflow for comparing 4-ED and ATc performance.

Logical Relationship of Inducer Properties

Inducer_Properties cluster_4ED This compound cluster_ATc Anhydrotetracycline A1 No Antibiotic Activity B1 Reduced Off-Target Effects A1->B1 Leads to C1 Ideal for in vivo studies B1->C1 Makes it A2 High TetR Affinity B2 Potent Induction A2->B2 Results in C2 Potential for Cytotoxicity

Caption: Key properties of 4-ED and ATc.

Experimental Protocols

The following are generalized protocols that can be adapted to compare the efficacy and cytotoxicity of this compound and anhydrotetracycline.

Protocol 1: Dose-Response and Induction Kinetics using a Luciferase Reporter Assay

1. Cell Culture and Seeding:

  • Culture a mammalian cell line stably expressing the Tet-On system and a luciferase reporter gene under the control of a tetracycline-responsive element (TRE).

  • Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.

2. Inducer Preparation:

  • Prepare stock solutions of this compound and anhydrotetracycline (e.g., 1 mg/mL in sterile water or ethanol).

  • Perform serial dilutions of each inducer in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

3. Induction:

  • For the dose-response experiment, replace the culture medium with the prepared inducer dilutions. Include a no-inducer control. Incubate for 24 or 48 hours.

  • For the induction kinetics experiment, add a fixed, optimal concentration of each inducer (determined from the dose-response experiment) and incubate for various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

4. Luciferase Assay:

  • At the end of the incubation period, remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system.

  • Measure the luciferase activity using a luminometer.

5. Data Analysis:

  • For the dose-response curve, plot the luciferase activity against the log of the inducer concentration and determine the EC50 value for each inducer.

  • For the induction kinetics, plot the luciferase activity against time.

  • To assess leaky expression, compare the luciferase activity of the no-inducer control to the maximally induced samples.

Protocol 2: Analysis of Target Protein Expression by Western Blot

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with optimal concentrations of this compound and anhydrotetracycline for the optimal induction time, as determined by the luciferase assay. Include an uninduced control.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cytotoxicity Assessment using MTT Assay

1. Cell Seeding:

  • Seed cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

2. Treatment:

  • Replace the medium with fresh medium containing a wide range of concentrations of this compound and anhydrotetracycline (e.g., from 1 ng/mL to 100 µg/mL). Include a no-inducer control and a positive control for cytotoxicity (e.g., staurosporine).

3. Incubation:

  • Incubate the cells for 24, 48, or 72 hours.

4. MTT Assay:

  • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the log of the inducer concentration to determine the IC50 value for each compound.

Conclusion and Recommendations

Both this compound and anhydrotetracycline are effective inducers for Tet-inducible gene expression systems. The choice between them should be guided by the specific requirements of the experiment.

  • For long-term in vivo studies or experiments where antibiotic-related side effects are a concern, this compound is an excellent choice due to its lack of antibiotic activity.

  • For standard in vitro experiments where high induction levels are paramount and potential cytotoxicity at high concentrations can be controlled for, anhydrotetracycline remains a robust and potent inducer.

Given the limited direct comparative data, it is strongly recommended that researchers perform pilot experiments to determine the optimal inducer and its working concentration for their specific cell type and Tet-system construct. This will ensure the most reliable and reproducible results for their gene expression studies.

References

The Inert Alternative: Validating 4-Epidoxycycline's Lack of Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the search for non-antibiotic analogs of tetracyclines for use in gene expression systems and other non-bactericidal applications is of significant interest. This guide provides a comparative analysis of 4-epidoxycycline (B601463), a primary metabolite of the widely-used antibiotic doxycycline (B596269). We present available data on its lack of antibiotic effect, contrasting it with the known antimicrobial activity of its parent compound, and detail the standard experimental protocols used to determine antibiotic efficacy.

This compound is the 4-epimer of doxycycline and is known to be a hepatic metabolite of the parent drug.[1] While doxycycline is a potent, broad-spectrum antibiotic, multiple sources indicate that this compound is devoid of significant antibacterial properties.[1] This distinction is crucial for applications such as the Tet-On and Tet-Off gene expression systems, where the inducing agent should ideally not exert selective pressure on microbial populations. A key study by Eger et al. (2004) highlighted that this compound does not function as an antibiotic in mice, making it a suitable alternative to doxycycline for controlling gene expression in conditional mouse models without the confounding effects of altering the intestinal flora.[1]

Comparative Antibacterial Activity: Doxycycline vs. This compound

To quantitatively assess the antibiotic effect of a compound, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

While extensive data is available for the MIC of doxycycline against a wide range of bacteria, there is a notable lack of published specific MIC values for this compound in the scientific literature. The prevailing evidence describes it as inactive, suggesting its MIC values are exceedingly high and not of therapeutic interest. For the purpose of this guide, we have compiled representative MIC values for doxycycline against common Gram-positive and Gram-negative bacteria and indicate the expected, albeit unquantified, high MIC for this compound.

CompoundBacterial StrainMIC Range (µg/mL)Reference(s)
Doxycycline Escherichia coli0.5 - >64[2][3]
Staphylococcus aureus≤0.5 - 16[4][5]
This compound Escherichia coliNot available; reported to be inactive[1]
Staphylococcus aureusNot available; reported to be inactive[1]

Note: The MIC values for doxycycline can vary significantly depending on the specific isolate and the presence of resistance mechanisms.

Mechanism of Action: Doxycycline's Antibiotic Effect

Doxycycline, like other tetracycline (B611298) antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It specifically binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[6] This action effectively blocks the addition of new amino acids to the growing peptide chain, thus halting protein production and inhibiting bacterial growth. The lack of antibiotic activity in this compound is attributed to its stereochemical difference at the C-4 position, which likely hinders its ability to effectively bind to the bacterial ribosome.

Experimental Protocols for Determining Minimum Inhibitory Concentration (MIC)

The following are detailed methodologies for key experiments to determine the MIC of a compound, based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This is a common method used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., doxycycline or this compound) is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, 100 µL of sterile CAMHB is added to wells 2 through 12. Then, 200 µL of the high-concentration antimicrobial solution is added to well 1. A serial two-fold dilution is then performed by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. The final 100 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli or S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well (from 1 to 11) is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Visualizations

To further clarify the experimental workflow and the underlying mechanisms, the following diagrams are provided.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions of Antibiotic prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Broth prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC determination.

Doxycycline vs. This compound mechanism.

References

A Head-to-Head Battle: 4-Epidoxycycline versus Doxycycline in In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of 4-epidoxycycline (B601463) and its parent compound, doxycycline (B596269). We delve into the available experimental data, offering a side-by-side analysis of their efficacy and highlighting a key divergence in their biological activity that has significant implications for in vivo studies.

While doxycycline is a widely used tetracycline (B611298) antibiotic and a common inducer in tetracycline-inducible gene expression systems (Tet-On/Tet-Off), its antibiotic properties can be an undesirable variable in in vivo research, potentially leading to off-target effects such as disturbances in the gut microbiome.[1][2] this compound, a hepatic metabolite of doxycycline, has emerged as a promising alternative, exhibiting comparable efficacy in gene induction without the confounding antibiotic effects.[1][2]

In Vivo Efficacy: A Tale of Two Molecules, One Outcome

A pivotal in vivo study utilizing a conditional mouse model of HER2-driven breast cancer provides the most direct comparison of the efficacy of this compound and doxycycline in regulating gene expression. The study demonstrates that both compounds are equally potent in achieving tumor remission, underscoring this compound's viability as a non-antibiotic substitute for doxycycline in Tet-inducible systems.

Quantitative Comparison of In Vivo Efficacy in a Mouse Tumor Model
Treatment GroupAdministration RouteDosageTumor Remission (within 7 days)Reference
Doxycycline (Positive Control)Drinking Water7.5 mg/ml> 95%[1][2]
This compound Drinking Water7.5 mg/ml> 95%[1][2]
This compound Subcutaneous (s.c.)10 mg/kg body weight> 95%[1][2]
Anhydrotetracycline (Positive Control)Subcutaneous (s.c.)10 mg/kg> 95%[1][2]

Key Experimental Protocol: In Vivo Tumor Remission Study

The following protocol outlines the methodology used to compare the in vivo efficacy of this compound and doxycycline in a conditional mouse model of HER2-driven breast cancer.[1]

1. Animal Model:

  • Conditional mouse model allowing for the controlled expression of the oncogene HER2 in tumor tissue.

2. Tumor Induction:

  • Tumors were allowed to grow to a volume of 1.6 cm³.

3. Treatment Administration:

  • Mice were divided into four treatment groups:

    • Group 1 (Positive Control): Doxycycline administered in drinking water at a concentration of 7.5 mg/ml.

    • Group 2: this compound administered in drinking water at a concentration of 7.5 mg/ml.

    • Group 3: this compound administered via subcutaneous injection at a dose of 10 mg/kg of body weight.

    • Group 4 (Positive Control): Anhydrotetracycline administered via subcutaneous injection at a dose of 10 mg/kg.

4. Efficacy Endpoint:

  • Tumor volume was measured over a period of 7 days.

  • Tumor remission was defined as a reduction in tumor volume.

5. Results:

  • All four treatment schedules resulted in a tumor remission of over 95% within 7 days.

Visualizing the Experimental Workflow and Underlying Mechanism

To further clarify the experimental design and the molecular mechanism at play, the following diagrams were generated.

G cluster_0 Experimental Workflow: In Vivo Tumor Remission Study cluster_1 Treatment Groups Tumor Induction Tumor Induction Treatment Administration Treatment Administration Tumor Induction->Treatment Administration Tumor volume reaches 1.6 cm³ Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Daily for 7 days Doxy_Water Doxycycline (7.5 mg/ml in water) ED_Water This compound (7.5 mg/ml in water) ED_SC This compound (10 mg/kg s.c.) Anhydro_SC Anhydrotetracycline (10 mg/kg s.c.) Efficacy Assessment Efficacy Assessment Tumor Volume Measurement->Efficacy Assessment Calculate % remission

In Vivo Tumor Remission Study Workflow

TetSystem cluster_TET_OFF TET-OFF System cluster_TET_ON TET-ON System tTA tTA (Transactivator) tetO tetO (Operator) tTA->tetO binds Gene_OFF_result Gene Expression (OFF) Gene_OFF Gene of Interest (Expression ON) tetO->Gene_OFF activates Doxy_4ED_OFF Doxycycline or This compound Doxy_4ED_OFF->tTA binds & inactivates tTA_bound tTA binds tetO rtTA rtTA (Reverse Transactivator) tetO_ON tetO (Operator) rtTA->tetO_ON binds Gene_ON_result Gene Expression (ON) Gene_ON Gene of Interest (Expression OFF) tetO_ON->Gene_ON activates Doxy_4ED_ON Doxycycline or This compound Doxy_4ED_ON->rtTA binds & activates rtTA_inactive rtTA inactive

TET-ON/TET-OFF Gene Expression Systems

The Decisive Difference: Antibiotic Activity and Side Effects

The primary advantage of this compound over doxycycline in a research setting is its lack of antibiotic activity.[1][2] The administration of doxycycline in vivo can lead to an imbalance in the intestinal flora, which may result in side effects such as diarrhea and, in some cases, colitis.[1][2] These antibiotic-induced physiological changes can introduce confounding variables into experiments, potentially impacting the interpretation of results. Furthermore, the long-term use of doxycycline carries the risk of promoting antibiotic resistance.[1][2] By being devoid of these antibiotic effects, this compound offers a more controlled and specific tool for regulating gene expression in vivo.

Pharmacokinetics and Safety: An Incomplete Picture

Conclusion

For in vivo studies requiring precise, inducible gene expression without the confounding effects of antibiotic activity, this compound presents a compelling and validated alternative to doxycycline. The evidence strongly supports its equipotent ability to regulate the Tet-On/Tet-Off systems, as demonstrated in a robust in vivo cancer model. The absence of antibiotic properties mitigates the risk of microbiome disruption and the development of antibiotic resistance, making it a superior choice for long-term or sensitive in vivo experiments. However, researchers should be aware that a comprehensive, direct comparative dataset on the pharmacokinetics and safety of this compound versus doxycycline is not yet fully established. Future studies in these areas will be invaluable for further solidifying the role of this compound as a refined tool in the arsenal (B13267) of in vivo research.

References

alternatives to 4-epidoxycycline for inducible systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to alternatives for 4-epidoxycycline-inducible systems, tailored for researchers, scientists, and drug development professionals. This guide provides an objective comparison of prominent inducible gene expression systems, supported by experimental data, detailed protocols, and clear visual diagrams.

The tetracycline-inducible (Tet-On/Tet-Off) system, which utilizes doxycycline (B596269) or its analog This compound (B601463), is a cornerstone of genetic research, allowing for temporal control over gene expression. However, the search for systems with different induction kinetics, lower basal expression, or orthogonal mechanisms has led to the development of several powerful alternatives. This guide focuses on three primary alternatives: the Cumate Gene-Switch System, the Ecdysone-Inducible System, and the Tamoxifen-Inducible Cre-ER System.

The Cumate Gene-Switch System

The Cumate Gene-Switch system is a popular alternative that offers tight, titratable control of gene expression. It is based on the repressor (CymR) and operator (CuO) from the bacterial Pseudomonas putida F1 cym and cmt operons.[1]

Mechanism of Action

In its most common configuration (a repressor system), the CymR protein is constitutively expressed and binds to the cumate operator (CuO) sequence placed downstream of a strong constitutive promoter (e.g., CMV). This binding physically blocks transcription of the gene of interest (GOI). When the inducer, cumate, is added to the culture medium, it binds to CymR, causing a conformational change that releases CymR from the CuO operator. This allows transcription to proceed.[2][3] The level of gene expression can be fine-tuned by varying the concentration of cumate.[3]

G cluster_OFF System OFF (No Cumate) cluster_ON System ON (+ Cumate) CymR_OFF CymR Repressor CuO_OFF CuO Operator CymR_OFF->CuO_OFF Binds & Represses GOI_OFF Gene of Interest (GOI) Promoter_OFF CMV Promoter Blocked Transcription Blocked Promoter_OFF->Blocked Cumate Cumate (Inducer) CymR_ON CymR Repressor Cumate->CymR_ON Binds & Inactivates CuO_ON CuO Operator Promoter_ON CMV Promoter GOI_ON Gene of Interest (GOI) Promoter_ON->GOI_ON Transcription & Translation mRNA mRNA GOI_ON->mRNA Transcription & Translation Protein Protein mRNA->Protein Transcription & Translation

Caption: Mechanism of the Cumate Gene-Switch System.
Performance Data

The Cumate system is characterized by its low basal expression (leakiness) and robust, dose-dependent induction.

ParameterValueCell Type(s)Reference
Fold Induction Up to 40-foldHEK293[4]
Fold Induction Up to 32-foldMammalian Cells[5]
Effective Conc. 30 µg/mL (1X)General[6]
Dose-Response Range 0 - 122 µME. coli[1]
Induction Kinetics Detectable in 24 hrs, max at 48-72 hrsHEK293[4]
Toxicity No toxicity observed up to 150 µg/mL (5X)HEK293[7]
Experimental Protocol: Induction in Mammalian Cells
  • Cell Seeding: Plate cells stably expressing the Cumate system components to be 10-30% confluent at the time of induction.

  • Prepare Cumate Stock: Cumate is typically supplied as a 1000X solution (30 mg/mL) in 95% ethanol.[4] Prepare a 100X intermediate dilution in sterile cell culture medium.

  • Induction: Add the diluted cumate solution directly to the cell culture medium to achieve the desired final concentration (e.g., a 1:100 dilution of the 100X stock for a 1X final concentration of 30 µg/mL).[6]

  • Incubation: Incubate cells at 37°C with 5% CO₂.

  • Monitoring: Begin to monitor gene expression (e.g., via a fluorescent reporter or qPCR) 24 hours post-induction. Optimal expression is typically observed between 48 and 72 hours.[4]

  • Titration (Optional): To determine the optimal induction level, perform a dose-response experiment with cumate concentrations ranging from 0.2X to 2X (6 µg/mL to 60 µg/mL).

  • System Reversal: To turn the system off, remove the cumate-containing medium, wash the cells with PBS, and replace it with fresh medium. The induced expression will gradually diminish over 48-72 hours.[7]

The Ecdysone-Inducible System

This system is derived from the insect molting hormone, 20-hydroxyecdysone. It offers exceptionally high induction levels with virtually no background expression, as its components are not native to mammalian cells.[8][9]

Mechanism of Action

The system requires two key proteins: a modified ecdysone (B1671078) receptor (EcR) and the retinoid X receptor (RXR). These two proteins form a heterodimer. In the absence of an inducer, this complex is transcriptionally inactive. The inducer, typically a non-steroidal ecdysone analog like ponasterone A or methoxyfenozide, binds to the EcR component of the heterodimer.[10] This binding event recruits co-activators and enables the complex to bind to specific response elements placed upstream of a minimal promoter, driving high-level expression of the GOI.[11]

G cluster_OFF System OFF (No Inducer) cluster_ON System ON (+ Inducer) EcR_OFF Ecdysone Receptor (EcR) RXR_OFF Retinoid X Receptor (RXR) Inactive Inactive Complex No Transcription EcR_OFF->Inactive RXR_OFF->Inactive ResponseElement_OFF Ecdysone Response Element Promoter_OFF Minimal Promoter GOI_OFF GOI Inducer Ponasterone A (Inducer) EcR_ON EcR Inducer->EcR_ON Binds ResponseElement_ON Ecdysone Response Element EcR_ON->ResponseElement_ON Binds & Activates RXR_ON RXR RXR_ON->ResponseElement_ON Binds & Activates Promoter_ON Minimal Promoter GOI_ON GOI Promoter_ON->GOI_ON Transcription & Translation mRNA mRNA GOI_ON->mRNA Transcription & Translation Protein Protein mRNA->Protein Transcription & Translation G cluster_OFF System OFF (No 4-OHT) cluster_ON System ON (+ 4-OHT) cluster_nuc CreER_cyto Cre-ER HSP90 HSP90 CreER_cyto->HSP90 Cytoplasm Cytoplasm Nucleus_OFF Nucleus loxP_OFF loxP Gene_OFF Floxed Gene OHT 4-OHT (Inducer) CreER_nuc Cre-ER OHT->CreER_nuc Binds & Activates Nucleus_ON Nucleus CreER_nuc->Nucleus_ON Translocates to loxP_ON loxP Gene_ON Floxed Gene Recombined Recombined DNA (e.g., Gene Knockout) CreER_nuc_active Active Cre-ER loxP_ON_1 loxP CreER_nuc_active->loxP_ON_1 Recognizes loxP loxP_ON_2 loxP CreER_nuc_active->loxP_ON_2 Recognizes loxP loxP_ON_1->Recombined Mediates Recombination Gene_ON_1 Floxed Gene Gene_ON_1->Recombined Mediates Recombination loxP_ON_2->Recombined Mediates Recombination G cluster_assays Assay Examples start Start: Stable Cell Line Expressing System Components seed 1. Seed Cells in Multi-well Plate start->seed induce 2. Prepare & Add Inducer (Cumate, PonA, 4-OHT) seed->induce incubate 3. Incubate (e.g., 24-72 hours) induce->incubate harvest 4. Harvest Cells/Lysate or Fix for Imaging incubate->harvest assay 5. Perform Assay harvest->assay data 6. Analyze Data assay->data qPCR qPCR (mRNA) WB Western Blot (Protein) Luc Reporter Assay (e.g., Luc) FACS FACS (Fluorescence) end End: Quantify Gene Expression or Recombination data->end

References

4-Epidoxycycline: A Superior Alternative for Inducible Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of 4-epidoxycycline (B601463) and doxycycline (B596269) for robust and reliable control of gene expression in diverse cell types, with a focus on minimizing off-target effects.

For researchers in the fields of cellular biology, gene therapy, and drug discovery, precise control over gene expression is paramount. The tetracycline-inducible (Tet) system, including the Tet-On and Tet-Off variants, has become a cornerstone for achieving temporal and dose-dependent regulation of target genes. Doxycycline, a tetracycline (B611298) analog, has traditionally been the go-to inducer for these systems. However, its inherent antibiotic properties can introduce confounding variables, impacting experimental outcomes. This guide introduces this compound (4-ED), a non-antibiotic alternative, and provides a comprehensive comparison of its performance against doxycycline in various cell types.

Executive Summary

This compound, a hepatic metabolite of doxycycline, has emerged as a highly effective inducer for Tet-inducible gene expression systems.[1][2] It has been demonstrated to be as efficient as doxycycline in regulating gene expression in both in vitro and in vivo models.[1][2] The primary advantage of this compound is its lack of antibiotic activity, which mitigates the risk of disrupting the microbiome in animal studies and avoids the off-target effects associated with antibiotic use in cell culture.[1][2]

Performance Comparison: this compound vs. Doxycycline

While direct quantitative comparisons across a wide range of cell lines are limited in publicly available literature, existing studies consistently report the comparable efficiency of this compound and doxycycline in switching gene expression on and off.[1][2]

Qualitative Performance in Mammalian Cell Lines

FeatureThis compoundDoxycyclineKey Advantage of this compound
Induction Efficiency HighHighComparable efficiency without antibiotic effects.
Specificity HighHighPotentially fewer off-target gene expression changes.
Cell Viability HighGenerally high, but can affect mitochondrial function and proliferation at higher concentrations.[3][4]Reduced risk of confounding cytotoxic or metabolic effects.
In Vivo Application FavorablePotential for dysbiosis of gut microbiota.[1][2]Eliminates concerns of antibiotic-related side effects.

Quantitative In Vivo Comparison in a Mouse Tumor Model

A study utilizing a conditional mouse model to switch off the HER2 oncogene in tumor tissue demonstrated the comparable in vivo efficacy of this compound and doxycycline.

TreatmentDosageTumor Remission (within 7 days)
Doxycycline (in drinking water)7.5 mg/ml>95%
This compound (in drinking water)7.5 mg/ml>95%
This compound (subcutaneous)10 mg/kg body weight>95%
Anhydrotetracycline (subcutaneous)10 mg/kg body weight>95%

Data from Eger et al.[1]

Off-Target Effects: A Critical Consideration

A significant concern with the use of doxycycline in research is its potential for off-target effects. Studies have shown that doxycycline can alter cellular metabolism and proliferation even at concentrations commonly used for gene induction.[3][4] Furthermore, a study in Saccharomyces cerevisiae indicated that doxycycline elicited a greater number of off-target gene expression changes compared to this compound and tetracycline, suggesting a higher potential for confounding experimental results.[5][6] The non-antibiotic nature of this compound makes it a more inert and specific inducer, reducing the likelihood of such off-target cellular responses.[2]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Tetracycline-Inducible Gene Expression System (Tet-On)

Tet_On_System cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rtTA rtTA TRE Tetracycline Response Element (TRE) rtTA->TRE Binds rtTA->TRE Promoter Minimal Promoter TRE->Promoter Gene Gene of Interest Promoter->Gene Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation mRNA->Translation 4-ED This compound (or Doxycycline) 4-ED->rtTA Activates 4-ED->rtTA Protein Protein of Interest Translation->Protein

Caption: Mechanism of the Tet-On inducible system.

Experimental Workflow for Validation

Experimental_Workflow Start Start: Cell Line with Tet-Inducible Construct Culture Culture Cells Start->Culture Induction Induce with 4-ED or Doxycycline (Dose-Response) Culture->Induction Incubation Incubate (Time Course) Induction->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest Analysis Analyze Gene/Protein Expression (qPCR, Western Blot, etc.) Harvest->Analysis Compare Compare Induction Efficiency and Off-Target Effects Analysis->Compare End End: Validated System Compare->End

Caption: Workflow for validating inducer performance.

Experimental Protocols

The following are generalized protocols for validating the performance of this compound in a Tet-inducible system. These should be optimized for specific cell lines and experimental goals.

Dose-Response and Time-Course for Induction

Objective: To determine the optimal concentration and time for gene induction with this compound and compare it to doxycycline.

Materials:

  • Mammalian cell line stably expressing a Tet-inducible reporter gene (e.g., Luciferase, GFP).

  • Complete cell culture medium.

  • This compound stock solution (1 mg/mL in sterile water or ethanol).

  • Doxycycline stock solution (1 mg/mL in sterile water).

  • 96-well or 24-well tissue culture plates.

  • Assay-specific reagents (e.g., Luciferase assay substrate, flow cytometer).

Protocol:

  • Cell Seeding: Seed the cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of analysis.

  • Induction: The following day, replace the medium with fresh medium containing serial dilutions of this compound or doxycycline. A typical concentration range to test is 0.1 ng/mL to 1000 ng/mL. Include a no-inducer control.

  • Time Course: For a time-course experiment, induce the cells with a fixed, optimal concentration of the inducer and harvest at different time points (e.g., 6, 12, 24, 48 hours).

  • Analysis: At the end of the incubation period, measure the reporter gene expression. For Luciferase, use a luminometer. For GFP, use a flow cytometer or fluorescence microscope.

  • Data Interpretation: Plot the reporter activity against the inducer concentration to generate a dose-response curve and determine the EC50. Plot reporter activity against time to determine the induction kinetics.

Western Blot Analysis of Target Protein Expression

Objective: To visually confirm and semi-quantify the expression of the protein of interest upon induction.

Materials:

  • Cell line with a Tet-inducible gene of interest.

  • This compound and Doxycycline.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membrane (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific to the protein of interest.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Induction: Treat cells with the optimal concentration of this compound or doxycycline for the optimal duration as determined in the previous protocol. Include an uninduced control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane, incubate with the primary antibody, wash, incubate with the secondary antibody, and wash again.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., beta-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion

This compound presents a compelling alternative to doxycycline for the regulation of gene expression in tetracycline-inducible systems. Its comparable induction efficiency, coupled with the significant advantage of lacking antibiotic activity, makes it a more reliable and specific tool for a wide range of research applications. By minimizing the potential for off-target effects, this compound allows for a cleaner interpretation of experimental results, ultimately contributing to more robust and reproducible scientific findings. Researchers employing Tet-inducible systems are encouraged to consider this compound to enhance the precision and reliability of their studies.

References

A Comparative Analysis of 4-Epidoxycycline and Other Tetracycline Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-epidoxycycline (B601463) and other tetracycline (B611298) analogs, focusing on their performance, mechanisms of action, and relevant experimental data. The information is intended to assist researchers in selecting the appropriate tetracycline analog for their specific experimental needs, particularly in the context of inducible gene expression systems and studies on the non-antibiotic properties of this drug class.

Executive Summary

Tetracycline and its analogs are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. Beyond their antimicrobial properties, many tetracyclines exhibit a range of non-antibiotic activities, including anti-inflammatory, anti-angiogenic, and matrix metalloproteinase (MMP) inhibitory effects. A key analog, this compound, a hepatic metabolite of doxycycline (B596269), stands out due to its lack of significant antibiotic activity in mice while retaining the ability to regulate gene expression in tetracycline-inducible (Tet-On/Tet-Off) systems with an efficacy comparable to doxycycline.[1][2] This unique characteristic makes this compound an invaluable tool for in vivo studies where the antibiotic effects of other tetracyclines could confound experimental results, such as research involving the gut microbiome.

This guide presents a comparative overview of this compound, doxycycline, minocycline, and the third-generation tetracycline, tigecycline, covering their antibacterial potency, efficacy in gene regulation, pharmacokinetic profiles, and non-antibiotic biological activities.

Data Presentation

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The following table summarizes the minimum inhibitory concentrations (MICs) of various tetracycline analogs against different bacterial strains. A lower MIC value indicates greater potency. Data for this compound is limited, reflecting its primary use as a non-antibiotic gene expression regulator.

Tetracycline AnalogOrganismMIC (µg/mL)Reference
This compound E. coliNot widely reported; considered to have no significant antibiotic activity in mice.[1]
Doxycycline E. coli (ATCC 25922)0.5 - 2.0[3]
S. aureus (with known tetracycline resistance)Varies[4]
Listeria monocytogenes2 - 15[5]
Minocycline S. aureusVaries
E. coliVaries
Tigecycline Enterococcus faecalis (tetracycline-susceptible)More effective than tetracycline
Omadacycline (B609740) Enterobacteriaceae and S. aureus (with known tetracycline resistance)More active than doxycycline[4]
Table 2: Comparative IC50 Values in Non-Bacterial Models

This table presents the half-maximal inhibitory concentration (IC50) values of tetracycline analogs in various non-bacterial systems, highlighting their non-antibiotic effects.

Tetracycline AnalogCell Line/SystemEffect MeasuredIC50 (µM)Reference
This compound Various Cancer Cell LinesCytotoxicityNot widely reported
Doxycycline Chlamydophila psittaciInhibition of multiplication0.497 µg/mL[6]
A375 Amelanotic MelanomaCytotoxicity (72h)110.4[3]
C32 Amelanotic MelanomaCytotoxicity (72h)238.9[3]
Minocycline A375 Amelanotic MelanomaCytotoxicity (72h)234.0[3]
C32 Amelanotic MelanomaCytotoxicity (72h)273.1[3]
Table 3: Comparative Pharmacokinetic Parameters

The table below outlines key pharmacokinetic parameters for several tetracycline analogs. Data for this compound is not extensively available in the public domain.

ParameterThis compoundDoxycyclineMinocyclineTigecycline
Bioavailability (Oral) Not well-documented~90-100%~90-100%Poor (IV only)
Half-life (t½) Not well-documented15 - 25 hours11 - 22 hours37 - 67 hours
Protein Binding Not well-documented82% - 93%~76%71% - 89%
Metabolism Hepatic metabolite of doxycyclineNot extensively metabolizedHepaticHepatic (minor)
Excretion Not well-documentedRenal and FecalFecal and RenalBiliary/Fecal

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a widely accepted protocol.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Stock Solution: Dissolve the tetracycline analog in a suitable solvent to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antibiotic. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-24h D->E F Determine MIC: Lowest concentration with no visible growth E->F Tet_System_Workflow cluster_tet_off Tet-Off System cluster_tet_on Tet-On System A Gene Expression ON (No Dox/4-ED) B Add Doxycycline or this compound A->B C Gene Expression OFF B->C D Gene Expression OFF (No Dox/4-ED) E Add Doxycycline or this compound D->E F Gene Expression ON E->F Tumor_Regression_Workflow A Administer Doxycycline/4-ED to MMTV-rtTA/tetO-HER2 Mice B Induce HER2 Expression & Mammary Tumor Growth A->B C Monitor Tumor Growth B->C D Withdraw Doxycycline/4-ED C->D E Switch Off HER2 Expression D->E F Monitor Tumor Regression E->F G Tissue Analysis F->G Non_Antibiotic_Signaling cluster_effects Cellular Effects cluster_pathways Modulated Pathways Tetracyclines Tetracycline Analogs (e.g., Doxycycline, Minocycline) Inflammation Anti-inflammatory Effects Tetracyclines->Inflammation Angiogenesis Anti-angiogenic Effects Tetracyclines->Angiogenesis Apoptosis Modulation of Apoptosis Tetracyclines->Apoptosis MMP MMP Inhibition Tetracyclines->MMP TNF ↓ TNF-α Inflammation->TNF PAR2 ↓ PAR2 Signaling Inflammation->PAR2 VEGF ↓ VEGF Angiogenesis->VEGF PI3K_Akt ↓ PI3K/Akt Pathway Angiogenesis->PI3K_Akt Caspase Modulation of Caspases Apoptosis->Caspase MMP_Expression ↓ MMP Expression MMP->MMP_Expression

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Epidoxycycline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 4-Epidoxycycline, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS), others recommend treating it as a hazardous substance.[1][2][3] Therefore, a conservative approach is advised. All chemicals may pose unknown hazards and should be used with caution.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][4]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and a lab coat.[4][5]

  • Respiratory Protection: If there is a risk of dust formation, use a full-face respirator.[4][5]

  • General Hygiene: Wash hands thoroughly after handling.[3]

In the event of a spill, avoid dust formation and ensure adequate ventilation.[4] Evacuate personnel to a safe area and remove all sources of ignition.[4]

Logistical Disposal Plan: A Step-by-Step Approach

The disposal of this compound, like other pharmaceutical compounds used in a laboratory setting, should be managed as chemical waste.[6] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination.[7]

Step 1: Waste Identification and Segregation

  • Treat all unused or leftover this compound as hazardous chemical waste.[5] This includes pure solid compounds, stock solutions, and any materials significantly contaminated with the chemical.

  • Segregate this compound waste from other waste streams, such as biohazardous waste or regular laboratory trash.

Step 2: Containerization

  • Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[5]

  • For liquid waste (e.g., stock solutions), use a non-reactive, leak-proof container.

  • For solid waste, use a securely sealed container to prevent the release of dust.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound".

  • Include any other identifiers as required by your institution's environmental health and safety (EHS) department.

Step 4: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[3]

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS or a certified hazardous waste disposal company to arrange for pickup and disposal.[5]

  • Do not attempt to dispose of the chemical waste through municipal waste services. Hazardous pharmaceutical waste must be transported by licensed haulers to a permitted treatment, storage, and disposal facility, where it is most often incinerated.[8][9]

Summary of this compound Disposal Parameters

ParameterGuidelineCitation
Waste Classification Treat as hazardous chemical waste.[2][3][5]
PPE Safety goggles, gloves, lab coat, respirator (if dust).[3][4][5]
Prohibited Disposal Do not dispose of in sewers, surface water, or ground water.[1]
Spill Cleanup Avoid dust formation, ensure ventilation, and use appropriate PPE.[4]
Container Sealed, labeled hazardous waste container.[5]
Final Disposal Through a certified hazardous waste management service.[8][9]

Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

A Identify this compound Waste (Unused solid, stock solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Chemical Waste B->C D Is the waste liquid or solid? C->D E Place in a sealed, leak-proof liquid waste container D->E Liquid F Place in a sealed container to prevent dust release D->F Solid G Clearly label container: 'Hazardous Waste - this compound' E->G F->G H Store in a designated, secure hazardous waste storage area G->H I Contact Institutional EHS or Certified Waste Disposal Vendor H->I J Arrange for Professional Pickup and Disposal I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guide for Handling 4-Epidoxycycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-Epidoxycycline. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment. While this compound is not classified as a hazardous substance, it is prudent to handle it with care, treating it as a potentially potent compound, especially in its powdered form.[1]

Personal Protective Equipment (PPE)

The primary defense against exposure to powdered chemical compounds is the consistent and correct use of appropriate Personal Protective Equipment (PPE).

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory coatA long-sleeved lab coat is mandatory to protect skin and clothing from contamination.
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes or aerosols.
Respiratory Protection N95 or higher rated respiratorRecommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.

Operational and Handling Plan

Adherence to standard operating procedures is critical for minimizing exposure risks.

Engineering Controls:

  • Ventilation: Always handle powdered this compound in a well-ventilated area. A certified chemical fume hood is highly recommended, especially when weighing or transferring the powder, to prevent the generation of dust and aerosols.

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS). Prepare the work area by laying down an absorbent, disposable bench cover.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Weigh the compound in a fume hood or a ventilated balance enclosure. Use spatulas and other tools carefully to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

Spill Response:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For small spills of the powder, gently cover with an absorbent material to prevent it from becoming airborne.

  • Clean-up: Carefully scoop the spilled material and absorbent into a sealable container for hazardous waste disposal. Clean the spill area with soap and water. All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal:

  • Solid Waste: Unused this compound powder and any materials contaminated with the powder (e.g., weigh boats, pipette tips, contaminated PPE) should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions of this compound should also be collected for chemical waste disposal. Do not pour down the drain.

  • Disposal Method: The recommended disposal method for chemical waste containing this compound is incineration by a licensed waste disposal service.

  • Heat Inactivation: Studies on the related compound, doxycycline (B596269), show that it undergoes thermal degradation at high temperatures, but this can also lead to the formation of other degradation products.[2][3] Standard autoclaving may not be a reliable or appropriate method for the complete inactivation of this compound and is therefore not recommended for disposal.

Quantitative Data

ParameterValueReference
CAS Number 6543-77-7[4]
Molecular Formula C22H24N2O8[4]
Molecular Weight 444.4 g/mol [4]
Occupational Exposure Limits (OELs) Not established[1]
Carcinogenicity Not listed by IARC, NTP, or OSHA[1]

Experimental Protocols

While detailed experimental protocols for the synthesis or extensive use of this compound are not widely published, it is primarily used in biological research for the control of gene expression in Tet-On and Tet-Off systems.[5][6] In these applications, it is typically prepared as a stock solution in a suitable solvent (e.g., water or DMSO) and then diluted to the final concentration in cell culture media.[6][7] The handling procedures outlined in this guide are directly applicable to these research uses.

Mandatory Visualization

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep2 Prepare Work Area (Fume Hood, Bench Cover) prep1->prep2 prep3 Gather Materials (Spatulas, Weigh Boats) prep2->prep3 handling1 Weigh Powder in Containment prep3->handling1 Proceed to Handling handling2 Prepare Stock Solution handling1->handling2 handling3 Perform Experiment handling2->handling3 disp1 Decontaminate Surfaces handling3->disp1 Experiment Complete disp2 Segregate Waste (Solid & Liquid) disp1->disp2 disp3 Dispose of PPE disp2->disp3 disp4 Final Hand Washing disp3->disp4

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.